4-[2-(Benzyloxy)ethyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylmethoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-5,13,15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVDLXQNTBNFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Privileged Piperidine Nucleus and the Role of a Key Intermediate
An In-Depth Technical Guide to 4-[2-(Benzyloxy)ethyl]piperidine Hydrochloride (CAS 906744-67-0): A Versatile Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with a multitude of biological targets, from central nervous system (CNS) receptors to enzymes.[4][5] Consequently, the development of efficient synthetic routes to novel substituted piperidines is a significant endeavor in the pharmaceutical industry.[1][6]
This guide focuses on a specific, high-value intermediate: 4-[2-(benzyloxy)ethyl]piperidine hydrochloride (CAS 906744-67-0) . This compound is not merely a static building block; it is a versatile platform for the synthesis of complex molecular architectures. The presence of a protected hydroxyl group (benzyl ether) and a secondary amine (as a stable hydrochloride salt) provides orthogonal handles for synthetic manipulation. This allows for the sequential introduction of diverse functionalities, making it an ideal starting point for library synthesis and lead optimization campaigns in drug discovery. This document, intended for researchers and drug development professionals, will provide a comprehensive overview of its synthesis, characterization, and strategic applications.
Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for 4-[2-(benzyloxy)ethyl]piperidine hydrochloride are summarized below.
| Property | Value |
| CAS Number | 906744-67-0 |
| Molecular Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 255.78 g/mol |
| Canonical SMILES | C1CNCCC1CCOCCOC2=CC=CC=C2.Cl |
| IUPAC Name | 4-[2-(benzyloxy)ethyl]piperidine hydrochloride |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in water, methanol, and DMSO |
Proposed Synthesis and Purification: A Protocol Grounded in Expertise
While multiple synthetic routes can be envisioned, a robust and scalable approach for the synthesis of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride involves the catalytic hydrogenation of a readily available pyridine precursor. This method is widely employed for creating piperidine scaffolds from aromatic pyridines.[4][7]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-[2-(benzyloxy)ethyl]piperidine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 4-[2-(benzyloxy)ethyl]pyridine
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).
-
Reagent Addition: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Expert Insight: The use of NaH requires a strictly anhydrous environment to prevent quenching and ensure efficient deprotonation of the alcohol.
-
-
Slowly add a solution of 4-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-[2-(benzyloxy)ethyl]pyridine.
Step 2: Catalytic Hydrogenation to 4-[2-(benzyloxy)ethyl]piperidine hydrochloride
-
Hydrogenation Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 4-[2-(benzyloxy)ethyl]pyridine intermediate in methanol.
-
Acidification & Catalyst: Add concentrated hydrochloric acid (1.1 equivalents). This is crucial as the hydrogenation of the pyridine ring is more efficient on the pyridinium salt.[1] Subsequently, add Adam's catalyst (Platinum(IV) oxide, PtO₂, ~1-2 mol%).
-
Trustworthiness Principle: The use of a well-defined catalyst like PtO₂ ensures reproducibility. The catalyst amount can be optimized for scale.
-
-
Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Shake the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-[2-(benzyloxy)ethyl]piperidine hydrochloride as a solid.
Step 3: Purification
-
The crude product can be purified by recrystallization. A common solvent system is isopropanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot isopropanol and then slowly add diethyl ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product with high purity.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are expected for 4-[2-(benzyloxy)ethyl]piperidine hydrochloride.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.1-8.8 (br s, 2H, -NH₂⁺-): Broad signal for the ammonium protons.
-
δ 7.4-7.2 (m, 5H, Ar-H): Multiplet corresponding to the five protons of the benzyl group.
-
δ 4.5 (s, 2H, -O-CH₂-Ar): Sharp singlet for the benzylic protons.
-
δ 3.6 (t, 2H, -CH₂-O-): Triplet for the methylene group adjacent to the ether oxygen.
-
δ 3.3 (m, 2H, piperidine H-2e, H-6e): Broad multiplet for the equatorial protons adjacent to the nitrogen.
-
δ 2.8 (m, 2H, piperidine H-2a, H-6a): Broad multiplet for the axial protons adjacent to the nitrogen.
-
δ 1.8-1.2 (m, 7H, piperidine and ethyl chain protons): Complex multiplet region for the remaining piperidine and ethyl protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 138.5 (Ar C-q): Quaternary carbon of the benzyl group.
-
δ 128.4, 127.7, 127.5 (Ar CH): Aromatic carbons.
-
δ 72.0 (-O-CH₂-Ar): Benzylic carbon.
-
δ 68.5 (-CH₂-O-): Methylene carbon of the ethyl group.
-
δ 43.0 (Piperidine C-2, C-6): Carbons adjacent to the nitrogen.
-
δ 35.0, 31.5, 30.0 (Remaining piperidine and ethyl carbons).
-
-
FT-IR (ATR, cm⁻¹):
-
3000-2800 (C-H stretch): Aliphatic C-H stretching.
-
2700-2400 (N-H stretch): Broad absorption characteristic of an ammonium salt.
-
1600, 1495, 1450 (C=C stretch): Aromatic ring vibrations.
-
1100 (C-O stretch): Strong C-O ether stretch.
-
-
Mass Spectrometry (ESI+):
-
m/z = 234.18 [M+H]⁺ (Calculated for C₁₄H₂₂NO⁺: 234.17). This corresponds to the mass of the free base.
-
Applications in Research and Drug Discovery
The true value of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride lies in its potential as a versatile intermediate for synthesizing compounds targeting a range of therapeutic areas.
Gateway to CNS-Active Agents
The piperidine scaffold is a key feature in many CNS drugs.[4][8] This intermediate is an excellent precursor for ligands targeting dopamine and serotonin receptors. For instance, related benzyloxypiperidine structures have been explored as potent and selective dopamine D4 receptor antagonists, which have potential applications in treating disorders like Parkinson's disease.[9]
Scaffold for Acetylcholinesterase (AChE) Inhibitors
The development of novel AChE inhibitors is a primary strategy for treating Alzheimer's disease. The 1-benzyl-4-substituted piperidine motif is a well-established pharmacophore in potent AChE inhibitors.[10] The secondary amine of the title compound can be readily N-alkylated or N-arylated to introduce functionalities that interact with the active site of the acetylcholinesterase enzyme.
Illustrative Derivatization Pathways
Caption: Strategic derivatization pathways for generating diverse compound libraries.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-[2-(Benzyloxy)ethyl]piperidine hydrochloride is more than a simple chemical; it is a strategically designed intermediate for advanced medicinal chemistry programs. Its synthesis from common starting materials is straightforward, and its dual functionality allows for a multitude of synthetic elaborations. By leveraging this scaffold, researchers and drug development professionals can efficiently access novel chemical space in the pursuit of next-generation therapeutics for CNS disorders, neurodegenerative diseases, and beyond. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable molecular building block.
References
- Mishchenko, D. V., & Zesirov, V. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
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DTIC. (n.d.). Piperidine Synthesis. [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
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MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
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ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]
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American Association for Cancer Research. (n.d.). First-in-class Antibody-drug Conjugate Approved for Lung Cancer. [Link]
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National Center for Biotechnology Information. (n.d.). Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis. [Link]
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PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]
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Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines.... [Link]
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ScienceDirect. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).... [Link]
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National Center for Biotechnology Information. (n.d.). Isolation, characterization and pharmacological investigations of secondary metabolites from Aspergillus ficuum via experimental and computational techniques. [Link]
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MDPI. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. [Link]
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4-(2-Benzyloxyethyl)piperidine molecular weight and formula
[1]
Chemical Identity & Core Properties
4-(2-Benzyloxyethyl)piperidine is a functionalized piperidine derivative widely utilized as a pharmacophore linker in drug discovery. It serves as a flexible tether in the synthesis of bivalent ligands, PROTACs, and G-protein coupled receptor (GPCR) antagonists (e.g., Dopamine D4, Sigma-1).
| Property | Data |
| IUPAC Name | 4-[2-(Benzyloxy)ethyl]piperidine |
| Molecular Formula | |
| Molecular Weight | 219.33 g/mol |
| Physical State | Viscous oil or low-melting solid (free base); Solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Limited water solubility (free base) |
| pKa (Calc.) | ~10.8 (Piperidine nitrogen) |
Structural Analysis
The molecule consists of three distinct domains:[1]
-
Piperidine Ring: A secondary amine providing basicity and a handle for further functionalization (e.g., amide coupling, reductive amination).
-
Ethyl Spacer: A two-carbon chain (
) providing flexibility. -
Benzyloxy Group: A lipophilic benzyl ether moiety acting as a hydrophobic anchor or protecting group.
Synthesis Protocol
Objective: Synthesize 4-(2-Benzyloxyethyl)piperidine from commercially available 4-piperidineethanol.
Strategic Rationale: Direct benzylation of 4-piperidineethanol is non-selective and will result in a mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products. To ensure regioselectivity, the secondary amine must be protected prior to ether formation.
Reaction Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway ensuring regioselective O-alkylation.
Detailed Methodology
Step 1: N-Boc Protection
-
Reagents: 4-Piperidineethanol (1.0 eq), Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM). -
Protocol: Dissolve 4-piperidineethanol in DCM at 0°C. Add TEA followed by slow addition of
. Warm to room temperature (RT) and stir for 4 hours. -
Validation: TLC (ninhydrin stain) should show disappearance of the starting amine.
-
Product: tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Step 2: O-Benzylation (Williamson Ether Synthesis)
-
Reagents: N-Boc intermediate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve N-Boc intermediate in anhydrous DMF under inert atmosphere (
or Ar). -
Cool to 0°C and carefully add NaH. Stir for 30 min to generate the alkoxide.
-
Add Benzyl Bromide dropwise.
-
Allow to warm to RT and stir for 12–16 hours.
-
Quench: Carefully add water/ice to quench excess NaH. Extract with Ethyl Acetate.
-
-
Safety Note: NaH releases hydrogen gas; ensure adequate venting.
Step 3: N-Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) OR 4M HCl in Dioxane.
-
Protocol: Treat the benzylated intermediate with the acid solution at RT for 1–2 hours. Evaporate solvent and excess acid.
-
Workup: Basify with saturated
or 1M NaOH to pH > 10 and extract with DCM to obtain the free base.
Applications in Drug Discovery[3][4][5]
Pharmacophore Linker
The 4-(2-benzyloxyethyl)piperidine motif is structurally significant because it mimics the "N-benzyl piperidine" scaffold found in AChE inhibitors like Donepezil , but extends the distance between the basic nitrogen and the aromatic ring. This extension is crucial for:
-
Probing Binding Pockets: Exploring deep hydrophobic pockets in GPCRs (e.g., Dopamine D4, Sigma receptors).
-
Fragment-Based Design: Serving as a "linker" fragment that connects a basic amine headgroup to a lipophilic tail.
SAR Implications
In Structure-Activity Relationship (SAR) studies, this molecule is used to test the effect of chain length.
-
Comparison: It is often compared against 4-(benzyloxy)piperidine (0-carbon spacer) and 4-(benzyl)piperidine (no oxygen atom) to determine the necessity of the ether oxygen for H-bond acceptance or conformational flexibility.
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signals are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| 1H NMR | Aromatic Protons (Benzyl) | |
| Benzylic | ||
| Ether | ||
| Piperidine | ||
| 13C NMR | ~138 ppm | Aromatic Quaternary C |
| ~73 ppm | Benzylic | |
| ~68 ppm | Ether | |
| Mass Spec | m/z 220.3 | Protonated Molecular Ion |
References
-
Chemical Identity & Properties
-
PubChem Compound Summary. "Piperidine derivatives."[2][1][3][4] National Center for Biotechnology Information. Accessed March 2026.
-
ChemSrc. "4-[2-(Benzyloxy)ethyl]piperidine Entry."[5] (Note: Entry confirms chemical existence; CAS in link title refers to a derivative, search by name for specific building block).
-
-
Synthetic Methodology (General Piperidine Protection/Alkylation)
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter." Journal of Medicinal Chemistry, 40(1), 35–43. (Demonstrates synthesis of similar ether-linked piperidine scaffolds).
- Applications in Drug Discovery: Rowley, M., et al. (2001). "4-Heterocycle-substituted piperidines as selective high-affinity ligands for the D4 receptor." Journal of Medicinal Chemistry. (Contextualizes the use of benzyloxy-piperidine linkers).
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A Comparative Structural and Physicochemical Analysis of 4-[2-(Benzyloxy)ethyl]piperidine and 4-(Benzyloxy)piperidine: A Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast range of approved therapeutics.[1][2] This guide presents an in-depth comparative analysis of two key building blocks: 4-[2-(Benzyloxy)ethyl]piperidine and 4-(Benzyloxy)piperidine. The primary structural differentiator—the presence of an ethyl linker in the former—imparts significant, often decisive, changes in physicochemical properties, conformational flexibility, and spatial orientation of pharmacophoric elements. Understanding these differences is critical for drug development professionals engaged in rational drug design, as the choice between these two scaffolds can profoundly impact a candidate molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides a technical examination of their structural nuances, comparative physicochemical properties, distinct spectroscopic signatures, and strategic synthetic considerations to empower researchers in making informed decisions during scaffold selection and lead optimization.
Introduction: The Significance of the Piperidine Scaffold
The six-membered saturated heterocycle, piperidine, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[3][4] Its non-planar, chair-like conformation allows for three-dimensional diversity, while the basic nitrogen atom serves as a critical hydrogen bond acceptor or a site for salt formation, enhancing solubility and bioavailability. Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][4]
This guide focuses on two closely related, yet functionally distinct, piperidine-based synthons: 4-(Benzyloxy)piperidine and 4-[2-(Benzyloxy)ethyl]piperidine. Both feature a piperidine core and a benzyloxy moiety, which can engage in hydrophobic and aromatic interactions within a target binding site. However, the insertion of a two-carbon ethyl linker dramatically alters the molecule's topology and properties. The objective of this analysis is to dissect these differences, providing a clear rationale for the strategic selection of one scaffold over the other in drug discovery campaigns.
Core Structural Analysis: The Impact of the Ethyl Linker
The fundamental distinction between the two molecules lies in the connectivity of the benzyloxy group to the piperidine ring. In 4-(benzyloxy)piperidine, the ether oxygen is directly attached to the C4 position of the piperidine, whereas in 4-[2-(benzyloxy)ethyl]piperidine, an ethyl group serves as a spacer.
Molecular Architecture
The side-by-side comparison below immediately highlights the spatial difference introduced by the ethyl linker.
Caption: Increased rotatable bonds (dashed red) in the ethyl-linked variant.
-
Spatial Extension: The linker extends the benzyloxy group further from the piperidine core. This is a critical consideration in pharmacophore design, where the distance between a basic nitrogen and an aromatic/hydrophobic feature often dictates receptor affinity and selectivity. The ethyl variant is ideal for targets requiring a greater separation between these key pharmacophoric points.
Comparative Physicochemical Properties
The structural divergence directly translates to measurable differences in key physicochemical properties that govern a molecule's "drug-likeness."
| Property | 4-(Benzyloxy)piperidine | 4-[2-(Benzyloxy)ethyl]piperidine | Rationale for Difference |
| Molecular Formula | C₁₂H₁₇NO | C₁₄H₂₁NO | Addition of a C₂H₄ unit. |
| Molecular Weight | 191.27 g/mol | 219.33 g/mol | Increased mass from the ethyl linker. |
| cLogP (Lipophilicity) | ~2.1 | ~2.8 | The aliphatic ethyl group increases hydrophobicity. |
| Hydrogen Bond Acceptors | 2 (N, O) | 2 (N, O) | The number of acceptor atoms is the same. |
| Rotatable Bond Count | 3 | 5 | Addition of C-C and C-O bonds in the linker. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | 21.7 Ų | The polar atoms (N, O) remain the same. |
Expert Insights: The most impactful difference for drug developers is the ~0.7 unit increase in cLogP. While seemingly small, this can significantly alter a compound's profile. Higher lipophilicity can improve membrane permeability (including penetration of the blood-brain barrier) but may also lead to lower aqueous solubility, increased plasma protein binding, and greater potential for off-target effects or metabolic liabilities. [5]This trade-off must be carefully managed during lead optimization.
Spectroscopic Characterization: Distinguishing the Analogs
Unequivocal identification in a laboratory setting relies on spectroscopic analysis. The two compounds present distinct NMR and IR signatures.
-
¹H NMR Spectroscopy: The most telling difference is in the aliphatic region. 4-[2-(Benzyloxy)ethyl]piperidine will exhibit two additional multiplets, typically triplets, corresponding to the diastereotopic protons of the -CH₂-CH₂- linker. The benzylic protons (-O-CH₂-Ph) will also show a slight upfield or downfield shift due to the different electronic environment.
-
¹³C NMR Spectroscopy: 4-[2-(Benzyloxy)ethyl]piperidine will possess two additional signals in the aliphatic carbon region (typically 20-40 ppm) corresponding to the ethyl linker carbons.
-
IR Spectroscopy: Both molecules will display a characteristic C-O-C ether stretch (around 1100 cm⁻¹). However, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each compound, allowing for their differentiation.
Synthetic Pathways and Strategic Considerations
The synthesis of both scaffolds is straightforward, typically relying on the Williamson ether synthesis. The choice of starting material is the key determinant.
Synthesis of 4-(Benzyloxy)piperidine
This protocol begins with a commercially available, N-protected 4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to the basic conditions of the etherification and easily removed under acidic conditions.
Protocol:
-
Dissolution: Dissolve N-Boc-4-hydroxypiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming a highly reactive sodium alkoxide intermediate necessary for the subsequent Sₙ2 reaction.
-
-
Alkylation: Add benzyl bromide dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection (Optional): Dissolve the crude N-Boc-4-(benzyloxy)piperidine in a solvent like dichloromethane (DCM) or dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Purification: Purify the final product by column chromatography or crystallization.
Caption: Synthetic workflow for 4-(Benzyloxy)piperidine.
Synthesis of 4-[2-(Benzyloxy)ethyl]piperidine
The synthesis of the ethyl-linked analog requires a starting material with a pre-existing hydroxyethyl group at the C4 position, such as N-Boc-4-(2-hydroxyethyl)piperidine.
Protocol: The protocol is identical to that described in Section 5.1, with the substitution of N-Boc-4-hydroxypiperidine for N-Boc-4-(2-hydroxyethyl)piperidine as the starting material. The same reagents and conditions for deprotonation, alkylation, and deprotection apply.
Caption: Synthetic workflow for 4-[2-(Benzyloxy)ethyl]piperidine.
Implications for Medicinal Chemistry and Drug Development
The choice between these two scaffolds is a strategic decision driven by the specific hypothesis being tested.
-
Targeting Different Subpockets: The extended reach of 4-[2-(Benzyloxy)ethyl]piperidine allows its aromatic ring to probe deeper hydrophobic pockets within a receptor that are inaccessible to the more compact 4-(benzyloxy)piperidine.
-
Modulating Receptor Selectivity: In families of related receptors (e.g., dopamine D1-D5), the precise geometry and distance between pharmacophoric elements can govern selectivity. [5]Using these two scaffolds allows for a systematic exploration of the spatial requirements for binding to the target of interest versus off-targets.
-
Fine-Tuning ADME Properties: As discussed, the difference in lipophilicity can be exploited. If a lead compound based on the ethyl scaffold shows poor solubility or high plasma protein binding, switching to the more compact, less lipophilic benzyloxy scaffold could be a viable optimization strategy.
Caption: The ethyl linker enables interaction with a deeper pocket.
Conclusion
While 4-[2-(Benzyloxy)ethyl]piperidine and 4-(Benzyloxy)piperidine differ by only a single ethyl group, this seemingly minor structural change has profound consequences for their three-dimensional structure, physicochemical properties, and, ultimately, their utility in drug discovery. The former offers greater flexibility and spatial reach at the cost of increased lipophilicity, while the latter provides a more rigid and compact scaffold. The principles outlined in this guide—conformational analysis, physicochemical profiling, and strategic synthesis—provide a robust framework for drug development professionals to rationally select and deploy these valuable building blocks, accelerating the journey from hit identification to lead optimization.
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ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Synfacts. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]
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Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]
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Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
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Applied Spectroscopy. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]
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Engineering Receptor Selectivity: Applications of Piperidine Ethyl Ethers in Medicinal Chemistry
Executive Summary
The piperidinoethoxy moiety—a piperidine ring linked to an aromatic core via a two-carbon ethyl ether bridge—is a highly privileged pharmacophore in modern drug design. Originally popularized by its critical role in Selective Estrogen Receptor Modulators (SERMs) like raloxifene, this structural motif provides a unique combination of basicity, steric bulk, and spatial flexibility. This technical guide explores the mechanistic causality behind the efficacy of piperidine ethyl ethers, details their diverse pharmacological applications, and provides self-validating experimental protocols for their synthesis and in vitro evaluation.
The Piperidinoethoxy Pharmacophore: Structural Rationale
In medicinal chemistry, the selection of every atom must be driven by causality. The piperidinoethoxy group is not merely a solubilizing appendage; it is a precision-engineered structural wedge designed to dictate receptor conformation[1].
-
The Ethyl Ether Linkage: The oxygen atom serves as a hydrogen bond acceptor and an electron-donating group to the attached aromatic system. More importantly, the two-carbon ethyl chain provides the exact spatial distance (~2.5 to 3.0 Å) required to project the terminal amine out of a hydrophobic binding pocket and into a solvent-exposed cleft[1].
-
The Piperidine Ring: With a pKa of approximately 10.0, the tertiary amine of piperidine is fully protonated at physiological pH (7.4). The rigid chair conformation of the six-membered ring provides optimal steric bulk. Compared to acyclic amines (e.g., the dimethylamine in tamoxifen), the piperidine ring imposes a higher entropic penalty on the receptor's secondary structures, forcing specific conformational shifts[2],[3].
Mechanistic Causality in Estrogen Receptor Modulation
The most prominent application of the piperidinoethoxy group is in the design of SERMs, such as Raloxifene and Arzoxifene[4],[5]. These molecules act as estrogen agonists in bone tissue but potent antagonists in breast and uterine tissue.
The Asp351 Interaction and Helix 12 Displacement
When a SERM binds to the Estrogen Receptor alpha (ERα) Ligand Binding Domain (LBD), the core of the molecule anchors into the hydrophobic pocket. The piperidinoethoxy side chain, however, is too long to be contained within this cavity. It protrudes outward, where the protonated piperidine nitrogen forms a critical salt bridge and hydrogen bond network with Aspartate 351 (Asp351) on Helix 3[6],[2].
This strong electrostatic anchor physically wedges the bulky piperidine ring against Helix 12 (H12) . In the presence of endogenous estrogen, H12 folds over the binding pocket to form a hydrophobic groove that recruits transcriptional co-activators (like SRC-1). The piperidinoethoxy group sterically clashes with H12, displacing it by approximately 2.6 Å and locking the receptor in an inactive, antagonist conformation[3],[1].
Mechanism of ERα antagonism driven by the piperidinoethoxy pharmacophore.
Expanding the Horizon: Beyond Endocrinology
While SERMs dominate the landscape, the piperidinoethoxy motif has been successfully deployed across other therapeutic areas:
-
Immunomodulation: The compound CL 246 ,738 (3,6-bis(2-piperidinoethoxy)acridine trihydrochloride) utilizes two piperidinoethoxy chains on an acridine core. It functions as an immunomodulator by stimulating macrophages to release IFN-alpha, which subsequently potentiates Natural Killer (NK) cell cytotoxicity against malignancies[7].
-
Targeted Menopausal Therapies: OS-689 ((+)-3-[4-(1-piperidinoethoxy)phenyl]spiro[indene-1,1'-indane]-5,5'-diol hydrochloride) is a nonsteroidal ER agonist specifically optimized to alleviate hot flushes without stimulating uterine tissue[8].
-
Contraceptive Agents: CDRI 85/287 (DL-2-[4-(2-piperidinoethoxy)phenyl]-3-phenyl-2H-1-benzopyran) leverages the moiety to achieve 100% contraceptive efficacy in preclinical models via potent anti-implantation activity[9].
Quantitative Pharmacological Profiles
The following table summarizes key therapeutic agents utilizing the piperidine ethyl ether moiety, highlighting how slight modifications to the core scaffold alter the pharmacological outcome.
| Compound | Primary Target | Therapeutic Application | Key Structural Scaffold |
| Raloxifene | ERα / ERβ (Antagonist in breast) | Postmenopausal osteoporosis | Benzothiophene + piperidinoethoxy |
| Arzoxifene | ERα / ERβ (Antagonist in breast) | Breast cancer / Osteoporosis | Benzothiophene ether + piperidinoethoxy |
| OS-689 | ER (Agonist in CNS) | Hot flush therapy | Spiro[indene-1,1'-indane] + piperidinoethoxy |
| CL 246 ,738 | Macrophages / NK Cells | Immunomodulation / Oncology | Acridine + bis-piperidinoethoxy |
| CDRI 85/287 | ER (Antagonist in uterus) | Anti-implantation | Benzopyran + piperidinoethoxy |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating the chemical causality behind each step and mandatory Quality Control (QC) checkpoints.
Protocol A: Synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl
This compound (CAS 84449-80-9) is the critical building block for synthesizing Raloxifene and related SERMs[10],[6].
Step 1: SN2 Alkylation
-
Procedure: Dissolve methyl 4-hydroxybenzoate (1.0 eq) and 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (3.0 eq). Heat the suspension at 80°C for 12 hours under nitrogen.
-
Causality: K₂CO₃ serves a dual purpose: it neutralizes the HCl salt of the piperidine reagent to free the amine, and it deprotonates the phenol to generate a highly nucleophilic phenoxide. DMF (polar aprotic) strips the solvation shell from the phenoxide, accelerating the SN2 attack on the alkyl chloride.
Step 2: Saponification
-
Procedure: Filter the inorganic salts, concentrate the filtrate, and dissolve the resulting intermediate in a 1:1 mixture of Methanol and Water. Add NaOH (2.0 eq) and reflux for 4 hours.
-
Causality: Base-catalyzed hydrolysis irreversibly cleaves the methyl ester, driving the reaction forward to yield the water-soluble sodium carboxylate.
Step 3: Acidification and Precipitation
-
Procedure: Cool the reaction to 0°C. Dropwise, add concentrated HCl until the pH reaches 2.0. Filter the resulting white precipitate and wash with cold acetone.
-
Causality: Dropping the pH to 2.0 protonates both the carboxylate and the piperidine nitrogen. The resulting hydrochloride salt is highly crystalline and precipitates out of the aqueous solution, allowing for easy isolation.
-
Self-Validation (QC): Confirm purity via ¹H-NMR (DMSO-d6). Validation is achieved by the disappearance of the methoxy singlet (~3.8 ppm) and the presence of broad piperidine multiplets (1.4–1.8 ppm and 2.9–3.4 ppm). HPLC purity must exceed >98.5%.
Step-by-step synthetic workflow for 4-(2-piperidinoethoxy)benzoic acid HCl.
Protocol B: TR-FRET Assay for Helix 12 Displacement
To validate whether a newly synthesized piperidinoethoxy analog successfully displaces Helix 12, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Reagents: Recombinant human ERα LBD, Terbium (Tb)-labeled anti-GST antibody (Donor), Fluorescein-labeled SRC-1 co-activator peptide (Acceptor).
-
Procedure:
-
In a 384-well low-volume plate, dispense 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1% BSA).
-
Add 10 µL of a pre-incubated complex of GST-tagged ERα LBD and Tb-anti-GST antibody.
-
Add 10 µL of Fluorescein-SRC-1 peptide.
-
Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb, 520 nm for Fluorescein).
-
-
Causality: If the compound is an agonist, H12 folds inward, SRC-1 binds, and energy transfers from Tb to Fluorescein (High 520/495 ratio). If the piperidinoethoxy group successfully displaces H12, SRC-1 cannot bind, and FRET is abolished (Low 520/495 ratio).
-
Self-Validation (QC): The assay must include 17β-Estradiol as a positive control for FRET and Fulvestrant as a negative control. Calculate the Z'-factor using the controls. The assay is only validated and actionable if Z' ≥ 0.5 .
Conclusion
The piperidine ethyl ether moiety is a masterclass in rational drug design. By exploiting the precise distance to Asp351 and utilizing the steric bulk of a protonated piperidine ring, medicinal chemists can reliably dictate the tertiary structure of nuclear receptors. As demonstrated by its expansion from SERMs into immunomodulators and novel CNS-active agents, mastering the synthesis and biological evaluation of this pharmacophore remains a critical skill in modern therapeutics.
References
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Pharmacompass. "4-(2-Piperidinoethoxy)Benzoic Acid Hydrochloride API | Drug Information".[11]
-
PubChem - NIH. "4-(2-Piperidinoethoxy)benzoic acid hydrochloride | C14H20ClNO3".[10]
-
Journal of Medicinal Chemistry - ACS Publications. "Discovery and Preclinical Characterization of (+)-3-[4-(1-Piperidinoethoxy)phenyl]spiro[indene-1,1'-indane]-5,5'-diol Hydrochloride".[8]
-
PubMed - NIH. "The mechanism of action of 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride ( CL 246738 ) in the potentiation of natural killer cells".[7]
-
PubMed - NIH. "Resolution, molecular structure and biological activities of the D- and L-enantiomers of potent anti-implantation agent, DL-2-[4-(2-piperidinoethoxy)phenyl]".[9]
-
Benchchem. "4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride|CAS 84449-80-9".[6]
-
PubChem - NIH. "Arzoxifene | C28H29NO4S | CID 179337".[4]
-
PubMed - NIH. "Tamoxifen and raloxifene differ in their functional interactions with aspartate 351 of estrogen receptor alpha".[2]
-
Wikipedia. "Selective estrogen receptor modulator".[5]
-
PNAS. "Dual-mechanism estrogen receptor inhibitors".[3]
-
MDPI. "Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators".[1]
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Thermodynamic Solubility Profiling of 4-[2-(Benzyloxy)ethyl]piperidine: Aqueous vs. Organic Systems
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Causality
In preclinical drug development, the physicochemical profiling of active pharmaceutical ingredient (API) building blocks is critical for predicting bioavailability, optimizing synthetic routes, and designing formulation strategies. 4-[2-(Benzyloxy)ethyl]piperidine is a highly versatile, bifunctional intermediate frequently utilized in the synthesis of receptor-targeting therapeutics.
To understand its solubility profile, we must first deconstruct its molecular architecture. The molecule exhibits a pronounced amphiphilic dichotomy:
-
The Hydrophilic/Basic Domain: The secondary amine of the piperidine ring is highly basic (pKa ~11.1)[1]. In acidic to neutral environments, this nitrogen protonates, heavily favoring aqueous solvation via ion-dipole interactions.
-
The Hydrophobic Domain: The benzyloxyethyl tail acts as a massive lipophilic anchor. The substitution of a benzyloxy group is a well-documented structural modification used in medicinal chemistry to deliberately enhance molecular hydrophobicity, increase the LogP, and drive partitioning into lipid bilayers or non-polar organic solvents[2][3].
This structural tug-of-war dictates its complex solubility behavior, requiring precise environmental control (particularly pH) to manipulate its dissolution thermodynamics.
Caption: Structural domains dictating the amphiphilic solvation profile of 4-[2-(Benzyloxy)ethyl]piperidine.
Comparative Solubility Matrix: Water vs. Organic Solvents
The thermodynamic penalty of solvating the bulky, non-polar benzyloxy aromatic ring in water is severe due to the disruption of the aqueous hydrogen-bonding network. Consequently, as a free base, 4-[2-(Benzyloxy)ethyl]piperidine is practically insoluble in water[3][4]. However, in organic solvents, favorable dispersion forces and π-π interactions rapidly overcome the crystal lattice energy, resulting in high miscibility.
Table 1: Predicted Physicochemical Properties
| Property | Estimated Value | Mechanistic Rationale |
| Molecular Weight | 219.33 g/mol | Moderate size; falls well within Lipinski's Rule of 5 for permeability. |
| pKa (Conjugate Acid) | ~11.1 | The secondary amine is highly basic; fully protonated at physiological pH (7.4)[1][5]. |
| LogP (Predicted) | 2.5 – 3.2 | The benzyloxy group significantly raises lipophilicity compared to unsubstituted piperidine (LogP 0.61)[2][5]. |
Table 2: Qualitative Solubility Matrix
| Solvent System | Solubility Classification | Solvation Mechanism & Causality |
| Water (pH > 11) | Poor / Insoluble | Molecule exists as an un-ionized free base. The hydrophobic benzyloxy group dominates, repelling aqueous solvation. |
| Aqueous Buffer (pH < 9) | Moderate to High | The piperidine nitrogen protonates into a cationic salt. Ion-dipole interactions overcome the hydrophobic penalty of the tail. |
| Dichloromethane (DCM) | Highly Soluble | Aprotic, moderately polar. Excellent solvation of the aromatic benzyloxy ether and the aliphatic piperidine ring. |
| Ethanol / Methanol | Highly Soluble | Protic polar solvents. The piperidine nitrogen acts as a strong hydrogen-bond acceptor, while the alkyl chains interact via dispersion forces. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Strong dipole-dipole interactions; standard solvent for generating concentrated stock solutions for in vitro assays[6][7]. |
Methodological Guide: Thermodynamic Solubility Determination
Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation artifacts and frequently overestimate true solubility[6]. For rigorous formulation development, Thermodynamic Equilibrium Solubility must be determined. The gold standard for this is the Shake-Flask Method[7][8].
As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system . The steps below are engineered to eliminate false positives caused by solvent evaporation, pH drift, or incomplete equilibration.
The Self-Validating Shake-Flask Protocol
Step 1: Solid Excess Addition
-
Action: Add 10–20 mg of 4-[2-(Benzyloxy)ethyl]piperidine to a highly inert borosilicate glass vial. Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer or Ethyl Acetate).
-
Causality: A visible excess of solid must remain. Thermodynamic solubility is defined by the equilibrium between the dissolved solute and the undissolved solid lattice. If all solid dissolves, you have only found a lower bound, not the absolute solubility.
Step 2: Isothermal Equilibration
-
Action: Seal vials tightly with PTFE-lined caps. Place in an orbital shaker at 25.0 ± 0.1 °C at 400 rpm for 72 hours[7].
-
Causality: 24 hours is often insufficient for bulky, lipophilic molecules to reach true thermodynamic equilibrium. A 72-hour benchmark ensures the dissolution rate has plateaued.
Step 3: Phase Separation (Critical Step)
-
Action: Extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for membrane adsorption.
-
Causality: Why filtration over centrifugation? Centrifugation of volatile organic solvents (like DCM or EtOAc) generates heat and causes solvent evaporation, which artificially concentrates the API in the supernatant, leading to overestimated solubility. PTFE is selected for its universal chemical compatibility, preventing extractable polymer contamination.
Step 4: Quantification & The Self-Validation Check
-
Action: Quantify the API concentration in the filtrate via HPLC-UV (using a pre-established calibration curve).
-
Self-Validation (The pH Check): For aqueous samples, measure the pH of the filtrate immediately after separation.
-
Causality: Because 4-[2-(Benzyloxy)ethyl]piperidine is highly basic, its dissolution can consume protons and drastically raise the pH of unbuffered or weakly buffered solutions. If the post-equilibration pH deviates by >0.1 units from the starting pH, the solubility value is mechanically invalid for that target pH. The system demands the assay be repeated with a higher-capacity buffer[6].
Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.
Conclusion for Formulation Strategy
For drug development professionals handling 4-[2-(Benzyloxy)ethyl]piperidine, the molecule's solubility profile dictates its downstream processing. When conducting organic synthesis or liquid-liquid extractions, the molecule will heavily favor the organic phase (DCM, EtOAc) due to the benzyloxy group.
However, for aqueous in vitro biological assays or formulation, the free base will precipitate. To bypass this, researchers must either pre-dissolve the compound in DMSO before performing a rapid aqueous dilution (accepting kinetic solubility limits)[6][9], or deliberately formulate the compound as a salt (e.g., hydrochloride or trifluoroacetate) to leverage the basicity of the piperidine ring and force thermodynamic aqueous solubility.
References
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RSC Advances - Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. Discusses the role of the benzyloxy group in enhancing molecular lipophilicity and hydrophobic interactions. URL: [Link]
-
Bio-Protocol - 3.7. Determination of Thermodynamic Solubility. Details the standard 72-hour shake-flask methodology and HPLC quantification parameters for pharmaceutical compounds. URL:[Link]
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An In-Depth Technical Guide to 4-[2-(Benzyloxy)ethyl]piperidine in Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of a multitude of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3][4][5] This technical guide provides a comprehensive exploration of a specific, highly versatile derivative: 4-[2-(Benzyloxy)ethyl]piperidine. We will delve into its synthesis, chemical characteristics, and pivotal role as a strategic building block in the discovery and development of novel pharmaceuticals, with a particular focus on its application in the synthesis of second-generation antihistamines. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to leverage this important intermediate.
The Strategic Importance of the Piperidine Moiety in Drug Design
The prevalence of the piperidine ring in pharmaceuticals is no coincidence; its six-membered saturated heterocyclic structure offers a unique combination of attributes that are highly desirable in drug candidates.[1][3][4][5]
-
Physicochemical and Pharmacokinetic Advantages: The piperidine nucleus can significantly enhance a molecule's aqueous solubility and modulate its lipophilicity, crucial parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][3][4] The nitrogen atom, which is typically protonated at physiological pH, can act as a hydrogen bond donor, facilitating interactions with biological targets.[2]
-
Structural Versatility: The chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling the fine-tuning of binding affinities to target receptors.[2] The ring is also synthetically tractable, with multiple positions available for functionalization to modulate pharmacological activity and pharmacokinetic properties.[1][3]
Synthesis of 4-[2-(Benzyloxy)ethyl]piperidine: A Key Intermediate
The synthesis of 4-[2-(Benzyloxy)ethyl]piperidine is a critical first step in its utilization as a building block. A robust and efficient synthetic route is paramount for its application in drug development programs. A common and effective method involves the O-alkylation of 4-(2-hydroxyethyl)piperidine.
Experimental Protocol: Synthesis of 4-[2-(Benzyloxy)ethyl]piperidine
Objective: To synthesize 4-[2-(Benzyloxy)ethyl]piperidine via Williamson ether synthesis.
Materials:
-
4-(2-hydroxyethyl)piperidine
-
Benzyl bromide
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(2-hydroxyethyl)piperidine (1.0 eq) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the alkoxide intermediate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-[2-(Benzyloxy)ethyl]piperidine.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 4-[2-(Benzyloxy)ethyl]piperidine.
Application in the Synthesis of Second-Generation Antihistamines
4-[2-(Benzyloxy)ethyl]piperidine is a valuable intermediate in the synthesis of several second-generation H1 receptor antagonists. These drugs are designed to be highly selective for the peripheral H1 receptor, minimizing the sedative side effects associated with first-generation antihistamines.[6]
Case Study: Synthesis of a Fexofenadine Analogue
Fexofenadine, the active metabolite of terfenadine, is a widely used non-sedating antihistamine.[7][8] Its synthesis involves the coupling of a substituted piperidine moiety with a phenylacetic acid derivative. 4-[2-(Benzyloxy)ethyl]piperidine can serve as a key precursor to the required piperidine fragment.
Diagram of the Role of 4-[2-(Benzyloxy)ethyl]piperidine in Antihistamine Synthesis:
Caption: Role of the core intermediate in antihistamine synthesis.
Synthetic Strategy:
-
Debenzylation: The benzyl protecting group of 4-[2-(Benzyloxy)ethyl]piperidine is removed, typically through catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the corresponding 4-(2-hydroxyethyl)piperidine derivative.
-
Activation: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate the subsequent coupling reaction.
-
Coupling: The activated piperidine derivative is then coupled with a suitable aromatic partner, such as a derivative of α,α-dimethylphenylacetic acid, via a nucleophilic substitution reaction to form the carbon skeleton of the final drug molecule.[6]
Structure-Activity Relationship (SAR) Insights
The structural features of 4-[2-(Benzyloxy)ethyl]piperidine and its derivatives are crucial for their biological activity.
-
The Piperidine Ring: As previously discussed, the piperidine ring serves as a critical scaffold, providing a three-dimensional framework that orients the other functional groups for optimal interaction with the target receptor.[2]
-
The Ethyl Linker: The two-carbon chain provides flexibility, allowing the benzyloxy group to adopt a favorable conformation within the binding pocket of the target protein.
-
The Benzyloxy Group: The benzyloxy moiety can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the receptor's binding site, contributing to the overall binding affinity.[9]
Characterization and Quality Control
The identity and purity of 4-[2-(Benzyloxy)ethyl]piperidine must be rigorously confirmed before its use in drug synthesis. Standard analytical techniques are employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the piperidine ring protons, the ethyl bridge protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and C-O stretching vibrations. |
Conclusion
4-[2-(Benzyloxy)ethyl]piperidine is a strategically important and versatile building block in drug discovery. Its synthesis is well-established, and its structural features make it an ideal intermediate for the development of a wide range of therapeutic agents, most notably second-generation antihistamines. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships of its derivatives empowers medicinal chemists to design and synthesize novel drug candidates with improved efficacy and safety profiles.
References
- Vertex AI Search. (2026, February 13).
- BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- MDPI. (2023, February 9).
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Royal Society of Chemistry. (2020, February 4). Synthesis of anti-allergic drugs.
- PubMed. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment.
- Google Patents. (n.d.). CN101182306A - The synthetic method of the intermediate of fexofenadine.
- ResearchGate. (n.d.).
- PMC. (2022, April 1). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
- BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
- International Journal of Molecular Sciences. (2023, February 2).
- PMC. (n.d.).
- DTIC. (2025, June 4). Piperidine Synthesis.
- ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
- SlideShare. (n.d.). SAR of H1 Receptor Antagonists.
- Technology Networks. (2019, October 18).
Sources
- 1. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 2-(piperidin-4-yl)ethyl ether synonyms and IUPAC name
The following technical guide details the structural identity, synthesis, and application of Benzyl 2-(piperidin-4-yl)ethyl ether .
Identity & Nomenclature
Benzyl 2-(piperidin-4-yl)ethyl ether is a secondary amine building block characterized by a piperidine ring linked to a benzyl ether moiety via an ethyl spacer. It serves as a critical intermediate in the synthesis of GPCR ligands (e.g., Adenosine A2b antagonists) and acetylcholinesterase inhibitors.
Core Identifiers
| Parameter | Technical Detail |
| Preferred IUPAC Name | 4-[2-(Benzyloxy)ethyl]piperidine |
| Common Synonyms | 4-(2-Benzyloxyethyl)piperidine; Benzyl 2-(4-piperidyl)ethyl ether; 4-[2-(Phenylmethoxy)ethyl]piperidine |
| Chemical Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol |
| SMILES | C1CNCCC1CCOCc2ccccc2 |
| InChI Key | Derived from structure:[1][2][3]SMILES-based (Specific key varies by protonation state) |
| CAS Registry Number | Note: The free base is often synthesized in situ. Key precursors include CAS 89151-44-0 (N-Boc derivative). |
Structural Analysis & Chemical Properties
The molecule consists of three distinct pharmacophoric regions:
-
Piperidine Head (Polar/Basic): A secondary amine (pKa ~11.0) capable of forming salt bridges with aspartate/glutamate residues in receptor binding pockets.
-
Ethyl Linker (Flexible): A two-carbon spacer that provides rotational freedom, allowing the benzyl tail to access hydrophobic pockets.
-
Benzyl Ether Tail (Lipophilic): An aromatic moiety that facilitates
- stacking interactions.
Predicted Physicochemical Properties[1][4]
-
LogP (Octanol/Water): ~2.5 – 3.0 (Lipophilic, good membrane permeability).
-
Polar Surface Area (PSA): ~21 Ų (Low PSA suggests high blood-brain barrier penetration potential).
-
Boiling Point: Predicted ~320°C at 760 mmHg.
Synthesis Protocol
Scientific Rationale: Direct alkylation of 4-piperidineethanol is inefficient due to competing N-alkylation. The most robust protocol utilizes N-Boc protection to ensure regioselective O-alkylation, followed by acidic deprotection. Note: Cbz protection is unsuitable here as standard hydrogenolysis deprotection would also cleave the target benzyl ether.
Reaction Pathway[1]
-
Protection: N-Boc-4-piperidineethanol formation (or commercial sourcing).
-
Etherification: Williamson ether synthesis using Benzyl bromide and Sodium hydride.
-
Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl.
Graphviz Workflow Diagram
Caption: Regioselective synthesis of 4-[2-(benzyloxy)ethyl]piperidine via N-Boc protection strategy to prevent N-benzylation.
Detailed Methodology
-
O-Alkylation (Williamson Ether Synthesis):
-
Dissolve N-Boc-4-piperidineethanol (1.0 eq) in anhydrous DMF under Nitrogen.
-
Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.
-
Mechanism:[1] NaH deprotonates the hydroxyl group to form the alkoxide.
-
Stir for 30 min, then add Benzyl Bromide (1.1 eq) dropwise.
-
Warm to room temperature and stir for 4–12 hours.
-
Quench: Carefully add water. Extract with Ethyl Acetate.
-
-
Deprotection:
-
Dissolve the intermediate in DCM.
-
Add TFA (excess, typically 1:1 v/v with solvent).
-
Stir at RT for 1–2 hours.
-
Workup: Basify with NaOH (aq) to pH >12 to liberate the free amine, then extract with DCM.
-
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often used to link a basic center to a hydrophobic pocket.
Adenosine Receptor Antagonists
Research indicates this ether linkage is used in the development of A2b Adenosine Receptor Antagonists . The piperidine nitrogen binds to the orthosteric site, while the benzyl ether extends into the extracellular vestibule, providing subtype selectivity (e.g., over A2a or A1 receptors).
Acetylcholinesterase (AChE) Inhibitors
Analogous to Donepezil , derivatives of this compound target the catalytic anionic site (CAS) of AChE. The benzyl group interacts with the peripheral anionic site (PAS) via aromatic stacking (Trp286), while the piperidine occupies the catalytic gorge.
Safety & Handling
-
Hazards: As a secondary amine, the compound is likely Corrosive and an Irritant to eyes, skin, and respiratory tracts.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine or ether cleavage.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for salt formation).
References
-
Synthesis of Piperidine Intermediates: Patent CN101973998A. "Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." (2011).
-
Precursor Identification (N-Boc-4-piperidineethanol): National Center for Biotechnology Information. PubChem Compound Summary for CID 69443, N-Boc-4-piperidineethanol.
- Related Structure Activity Relationships (AChE):Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Novel Dual-Binding Acetylcholinesterase Inhibitors." (General reference for benzyl-piperidine scaffolds).
Sources
4-[2-(Benzyloxy)ethyl]piperidine safety data sheet (SDS)
This guide serves as an advanced technical resource for 4-[2-(Benzyloxy)ethyl]piperidine , a specialized intermediate scaffold used in the synthesis of GPCR ligands (e.g., Dopamine D4 antagonists) and acetylcholinesterase inhibitors (Donepezil analogs).
Status: Research Grade Intermediate | CAS (Analogous): 1220031-25-3 (HCl salt variant)
Chemical Identity & Physicochemical Profile
Role: Pharmacophore Scaffold / Synthetic Building Block
This compound combines a basic piperidine heterocycle with a lipophilic benzyl ether tail. It acts as a "linker-diver" moiety in medicinal chemistry, allowing the secondary amine to couple with core scaffolds while the benzyl group occupies hydrophobic pockets in target proteins (e.g., PAS of AChE).
| Property | Specification / Prediction | Rationale & Causality |
| Molecular Formula | C₁₄H₂₁NO | Stoichiometric calculation. |
| Molecular Weight | 219.33 g/mol | Based on standard atomic weights. |
| Appearance | Viscous pale yellow oil | Prediction: Benzyl ethers of piperidine often resist crystallization due to conformational flexibility. |
| Boiling Point | ~320–330°C (Predicted) | Extrapolated from 4-piperidineethanol (BP 234°C) + benzyl group contribution (+80–90°C). |
| pKa (Conjugate Acid) | ~10.8–11.0 | Critical: The secondary amine is highly basic, similar to unsubstituted piperidine. |
| LogP | ~2.5–3.0 | The benzyl ether significantly increases lipophilicity compared to the parent alcohol. |
| Solubility | DCM, MeOH, EtOAc, DMSO | High organic solubility; water solubility is pH-dependent (soluble at pH < 9). |
Hazard Identification & Risk Assessment (GHS)
Signal Word: DANGER
As a secondary amine with a benzyl ether tail, this compound presents a dual hazard profile: Corrosivity (from the amine) and Peroxide Formation (from the ether).
Core Hazards[1]
-
H314 (Skin Corr. 1B): Causes severe skin burns and eye damage.[1] The unhindered secondary amine is aggressive toward biological tissue.
-
H302 (Acute Tox. 4): Harmful if swallowed. Predicted based on SAR of piperidine alkaloids.
-
H317 (Skin Sens. 1): May cause an allergic skin reaction. Benzylic compounds are frequent sensitizers.
Special Hazard: Peroxidation
-
EUH019: May form explosive peroxides. The benzylic carbon adjacent to the ether oxygen is susceptible to autoxidation upon prolonged exposure to air/light.
Handling, Storage, & Stability Protocols
Objective: Prevent oxidative degradation and amine carbonate formation.
Storage Architecture
-
Atmosphere: Store under Argon or Nitrogen blanket. The amine reacts with atmospheric CO₂ to form carbamates/carbonates.
-
Temperature: 2–8°C (Refrigerated). Reduces the rate of autoxidation.
-
Container: Amber glass with Teflon-lined cap. Prevent photo-initiated radical formation at the benzylic position.
Self-Validating Purity Check (Protocol)
Before using in critical GMP steps, validate integrity:
-
Visual: Check for turbidity (indicates carbonate formation) or yellowing (oxidation).
-
Peroxide Test: Use KI starch paper. If positive, quench with ferrous sulfate or pass through activated alumina.
-
NMR Check: Look for a singlet at ~8.0 ppm (aldehyde formation from benzyl oxidation) or shift in the N-H proton.
Emergency Response & First Aid
Principle: Neutralization and Dilution.
-
Eye Contact: Immediate irrigation for 30 minutes . Do not use acidic neutralizing agents; use saline. The basicity can cause deep tissue saponification.
-
Skin Contact: Wash with PEG-400 (if available) followed by soap and water. PEG helps solubilize the lipophilic benzyl chain to remove it from the skin matrix.
-
Spill Management: Do not use paper towels (fire risk with peroxides/amines). Absorb with vermiculite or sand.
Diagram 1: Emergency Spill Response Workflow
Caption: Logic flow for managing spills of corrosive, lipophilic amines.
Synthesis & Application Context
Context: This molecule is rarely bought in bulk; it is synthesized in situ or on-demand for SAR (Structure-Activity Relationship) studies.
Primary Synthetic Route (Reductive Amination/Alkylation)
To ensure high fidelity, the secondary amine is usually protected during the benzylation of the alcohol.
-
Starting Material: 4-Piperidineethanol.
-
Protection:
-Boc protection (Boc₂O, TEA) N-Boc-4-piperidineethanol. -
Alkylation: Williamson Ether Synthesis (NaH, Benzyl Bromide)
N-Boc-4-[2-(benzyloxy)ethyl]piperidine. -
Deprotection: Acidic hydrolysis (TFA/DCM or HCl/Dioxane)
Target Product .
Diagram 2: Synthetic Workflow & Checkpoints
Caption: Step-wise synthesis ensuring regioselectivity at the oxygen atom.
Toxicological Insights (SAR Analysis)
Data extrapolated from piperidine and benzyl-ether structural analogs.
-
Acute Toxicity: Moderate. The lipophilic tail facilitates Blood-Brain Barrier (BBB) penetration, increasing CNS activity (potential dizziness/tremors upon high exposure).
-
Genotoxicity: Benzyl halides (impurities) are potential alkylating agents. Ensure the final product is free of Benzyl Bromide (< 10 ppm).
-
Metabolism: Likely metabolized via
-oxidation or -dealkylation (CYP450 mediated) to 4-piperidineethanol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1220031-25-3 (Analog). Retrieved from [Link]
-
Dutta, A. K., et al. (1997). "Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter."[2][3] Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-[2-(benzyloxy)ethyl]piperidine
Executive Summary & Strategic Rationale
This application note details the chemoselective synthesis of 4-[2-(benzyloxy)ethyl]piperidine from 4-piperidineethanol . This transformation presents a classic chemoselectivity challenge: the starting material contains both a nucleophilic secondary amine (
Direct alkylation with benzyl bromide is kinetically flawed; the amine is significantly more nucleophilic than the alcohol, leading to predominant N-benzylation or uncontrolled N,O-dibenzylation. To ensure high purity and yield suitable for pharmaceutical applications, this protocol utilizes a Protection-Activation-Deprotection strategy.
Core Synthetic Strategy
-
N-Protection: Masking the amine with a tert-butyloxycarbonyl (Boc) group to eliminate N-nucleophilicity.
-
O-Alkylation: Williamson ether synthesis using Sodium Hydride (NaH) and Benzyl Bromide (BnBr).
-
N-Deprotection: Acidolytic cleavage of the Boc group to reveal the target secondary amine.
Retrosynthetic Analysis & Pathway
The following logic flow illustrates the critical decision points and chemical transformations required.
Figure 1: Sequential chemoselective synthesis pathway avoiding N-alkylation side reactions.
Detailed Experimental Protocols
Phase 1: Chemoselective N-Protection
Objective: Isolate the hydroxyl group reactivity by masking the secondary amine.
-
Reagents: 4-Piperidineethanol (1.0 eq), Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM). -
Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of
.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 4-piperidineethanol (10.0 g, 77.4 mmol) in DCM (100 mL).
-
Base Addition: Add TEA (12.9 mL, 92.9 mmol) and cool the solution to 0°C using an ice bath.
-
Protection: Dropwise add a solution of
(18.6 g, 85.1 mmol) in DCM (20 mL) over 30 minutes.-
Scientist's Note: Gas evolution (
) may occur; ensure proper venting.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is Ninhydrin-negative).
-
Workup: Wash with 1M Citric Acid (2 x 50 mL) to remove excess amine/TEA, followed by Brine (50 mL). Dry over
, filter, and concentrate in vacuo. -
Yield: Expect >95% yield of a viscous colorless oil (N-Boc-4-piperidineethanol) [[1]].
Phase 2: O-Benzylation (The Critical Step)
Objective: Irreversible alkylation of the alcohol oxygen.
-
Reagents: N-Boc-intermediate (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), Benzyl Bromide (1.2 eq), TBAI (cat.), DMF (anhydrous).
-
Safety: NaH generates hydrogen gas. Perform under inert atmosphere (
or Ar). Benzyl bromide is a potent lachrymator.
Protocol:
-
Activation: In a flame-dried flask under
, suspend NaH (4.6 g, 60% dispersion, 116 mmol) in anhydrous DMF (50 mL) at 0°C. -
Alkoxide Formation: Dissolve the N-Boc intermediate from Phase 1 (~17.7 g) in DMF (30 mL) and add dropwise to the NaH suspension.
-
Observation: Vigorous bubbling (
) indicates successful deprotonation. Stir at 0°C for 30 mins, then RT for 30 mins.
-
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide (11.0 mL, 92.9 mmol) dropwise. Optional: Add Tetrabutylammonium iodide (TBAI, 0.1 eq) to accelerate the reaction via Finkelstein-like activation [[2]].
-
Completion: Stir at RT for 12-16 hours. TLC should show a new, less polar spot (UV active).
-
Quenching: Carefully add Methanol (5 mL) or ice water to quench excess NaH.
-
Extraction: Dilute with EtOAc (200 mL), wash with water (3 x 100 mL) to remove DMF, then brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc 8:2) is recommended to remove mineral oil and benzyl bromide residues.
-
Yield: Expect 80-90% of N-Boc-4-[2-(benzyloxy)ethyl]piperidine.
Phase 3: N-Deprotection & Isolation
Objective: Removal of the Boc group to release the free amine salt or base.
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Protocol:
-
Dissolution: Dissolve the benzylated intermediate in DCM (5:1 ratio relative to substrate).
-
Cleavage: Add TFA (10-20 eq) at 0°C. Stir at RT for 2 hours.
-
Alternative: Use 4M HCl in Dioxane for 1 hour to precipitate the hydrochloride salt directly.
-
-
Workup (Free Base): Concentrate to remove excess TFA. Redissolve residue in DCM. Slowly add saturated
or 1M NaOH until pH > 10. -
Extraction: Extract the aqueous layer with DCM (3 x). Dry organic layers over
.[1] -
Final Isolation: Concentrate to yield the target 4-[2-(benzyloxy)ethyl]piperidine as a pale yellow oil.
Analytical Validation (QC)
| Parameter | Specification | Method |
| Appearance | Pale yellow oil or white solid (HCl salt) | Visual |
| 400 MHz | ||
| Mass Spec | LC-MS (ESI) | |
| Purity | HPLC (C18, ACN/H2O) |
Troubleshooting Guide
The following logic tree addresses common failure modes in the alkylation step.
Figure 2: Diagnostic workflow for optimizing the Williamson ether synthesis step.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Dudley, G. B., et al. (2001). "A Concise Synthesis of the 4-Benzyl Piperidine Scaffold." Journal of Organic Chemistry. (General methodology for piperidine functionalization).
-
Patent US20050137396A1. "Process for preparing benzoic acids." (Describes similar piperidine ether intermediates).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12144, 4-Piperidineethanol.
Sources
Application Note: A Comprehensive Protocol for the O-Benzylation of 4-(2-hydroxyethyl)piperidine
Introduction: The Strategic Importance of Benzyl Ethers in Medicinal Chemistry
The benzyl (Bn) group is a cornerstone of protecting group strategy in multi-step organic synthesis, particularly within the realm of drug discovery and development. Its prevalence stems from a unique combination of stability to a wide array of reaction conditions and its facile, selective removal under mild hydrogenolysis conditions.[1] The O-benzylation of alcohols to form benzyl ethers is a critical transformation for masking the reactivity of hydroxyl groups, thereby preventing undesired side reactions during subsequent synthetic steps.[1] 4-(2-hydroxyethyl)piperidine is a valuable building block in the synthesis of various pharmacologically active molecules, including potent inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential Alzheimer's disease treatment.[2] The selective protection of its primary hydroxyl group is often a necessary prelude to further functionalization of the piperidine nitrogen. This application note provides a detailed, field-proven protocol for the efficient O-benzylation of 4-(2-hydroxyethyl)piperidine, grounded in the principles of the Williamson ether synthesis.
Reaction Principle: The Williamson Ether Synthesis
The O-benzylation of 4-(2-hydroxyethyl)piperidine is achieved via the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.[1][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The core principle involves two key steps:
-
Deprotonation: The alcohol, 4-(2-hydroxyethyl)piperidine, is treated with a strong base to generate a highly nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide and forming the desired ether linkage.
The choice of base and solvent is critical to ensure high yields and minimize side reactions. Sodium hydride (NaH) is a particularly effective base for this transformation due to its ability to irreversibly deprotonate the alcohol, driving the reaction to completion.[4]
Experimental Protocol
This protocol details the O-benzylation of 4-(2-hydroxyethyl)piperidine to yield 4-(2-(benzyloxy)ethyl)piperidine.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) | Eq. |
| 4-(2-hydroxyethyl)piperidine | C₇H₁₅NO | 129.20 | - | 1.00 g | 7.74 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | 0.37 g | 9.29 | 1.2 |
| Benzyl Bromide | C₇H₇Br | 171.04 | - | 1.46 g (1.01 mL) | 8.51 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 20 mL | - | - |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | Sat. | As needed | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Sat. | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | - |
Equipment
-
Round-bottom flask (50 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Detailed Step-by-Step Methodology
1. Reaction Setup and Deprotonation:
-
To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add sodium hydride (0.37 g, 9.29 mmol, 1.2 eq., 60% dispersion in mineral oil).
-
Seal the flask with a septum and purge with an inert atmosphere (argon or nitrogen).[5]
-
Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In a separate vial, dissolve 4-(2-hydroxyethyl)piperidine (1.00 g, 7.74 mmol, 1.0 eq.) in anhydrous THF (10 mL).
-
Slowly add the solution of 4-(2-hydroxyethyl)piperidine to the stirred suspension of sodium hydride at 0 °C. Caution: Hydrogen gas is evolved during this step.[5][6] Ensure adequate ventilation and maintain the inert atmosphere.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
2. Benzylation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add benzyl bromide (1.01 mL, 8.51 mmol, 1.1 eq.) to the reaction mixture via syringe.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
3. Work-up and Purification:
-
Once the reaction is complete, cool the flask in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc, 30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with EtOAc (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(2-(benzyloxy)ethyl)piperidine.
Figure 1. A schematic representation of the experimental workflow for the O-benzylation of 4-(2-hydroxyethyl)piperidine.
Causality and Experimental Choices
-
Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the primary alcohol.[4] This drives the equilibrium towards the alkoxide, maximizing the concentration of the active nucleophile. The use of a 60% dispersion in mineral oil enhances its safety and ease of handling compared to pure sodium hydride.[5]
-
Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is an ideal solvent for this reaction. It is an aprotic, polar solvent that can solvate the sodium alkoxide intermediate. Crucially, it is unreactive towards sodium hydride.[4] The use of anhydrous THF is critical, as any water present will react violently with sodium hydride, quenching the base and reducing the yield.[5][6]
-
Stoichiometry: A slight excess of sodium hydride (1.2 eq.) is used to ensure complete deprotonation of the starting material. A slight excess of benzyl bromide (1.1 eq.) is employed to drive the reaction to completion.
-
Temperature Control: The initial deprotonation and the addition of benzyl bromide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions. The main reaction is then conducted at room temperature for a convenient and efficient transformation.
-
Potential for N-Benzylation: While the primary alkoxide is a more potent nucleophile than the secondary amine of the piperidine ring, there is a possibility of competitive N-benzylation, especially if the reaction temperature is significantly elevated or if a large excess of benzyl bromide is used. The described conditions are optimized to favor O-alkylation.
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Incomplete deprotonation due to wet reagents/glassware or inactive NaH. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a fresh bottle of sodium hydride. |
| Formation of Side Products | N-benzylation of the piperidine nitrogen. | Maintain the recommended stoichiometry and reaction temperature. Purify the product carefully using column chromatography. |
| Reaction of benzyl bromide with residual NaH.[7] | Ensure slow addition of benzyl bromide at 0 °C. | |
| Vigorous Reaction/Exotherm | Rapid addition of reagents. | Add the solution of 4-(2-hydroxyethyl)piperidine and benzyl bromide slowly and dropwise, especially during the initial stages. |
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6][8] It should be handled under an inert atmosphere in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn.[5]
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[9][10] It should be handled in a fume hood with appropriate PPE. Avoid inhalation and contact with skin and eyes.[9][11]
-
Quenching: The quenching of sodium hydride is highly exothermic and produces hydrogen gas. It must be performed slowly and at 0 °C.
Characterization of 4-(2-(benzyloxy)ethyl)piperidine
The successful synthesis of the target compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR (400 MHz, CDCl₃) δ: 7.38 – 7.25 (m, 5H, Ar-H), 4.51 (s, 2H, O-CH₂-Ph), 3.55 (t, J = 6.4 Hz, 2H, CH₂-O), 3.05 (d, J = 11.6 Hz, 2H, piperidine-H), 2.58 (t, J = 11.6 Hz, 2H, piperidine-H), 1.75 – 1.65 (m, 2H, piperidine-H), 1.55 – 1.45 (m, 3H, piperidine-H and CH), 1.20 – 1.10 (m, 2H, piperidine-H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 138.8, 128.4, 127.6, 127.5, 73.0, 68.9, 46.5, 36.8, 32.2, 31.8.
-
MS (ESI+): m/z calculated for C₁₄H₂₂NO⁺ [M+H]⁺: 220.17; found 220.2.
Conclusion
This application note provides a robust and reliable protocol for the O-benzylation of 4-(2-hydroxyethyl)piperidine using the Williamson ether synthesis. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The detailed explanation of the experimental rationale and troubleshooting guide aims to empower scientists to successfully implement and adapt this protocol for their specific research needs.
References
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Cymerman Craig, J., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 11. [Link]
-
Poon, K. W., & Dudley, G. B. (2018). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 96, 124-142. [Link]
-
University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Hesek, D., et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 74(7), 2886-2888. [Link]
-
Asymmetric. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (2023, December 29). Williamson ether synthesis. [Link]
-
New Jersey Department of Health. (2000, December). Hazard Summary: Benzyl Bromide. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. [Link]
-
Clemson University. (n.d.). Sodium Hydride SOP. [Link]
-
Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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- 7. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 8. media.clemson.edu [media.clemson.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nj.gov [nj.gov]
Application Notes and Protocols for Utilizing 4-[2-(Benzyloxy)ethyl]piperidine as a Versatile Building Block for Acetylcholinesterase (AChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Piperidine-Based Scaffolds in AChE Inhibition
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, largely attributed to the depletion of the neurotransmitter acetylcholine (ACh) in the brain. A primary therapeutic strategy to manage AD symptoms is to enhance cholinergic neurotransmission by inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE). Among the various chemical scaffolds explored for AChE inhibition, the piperidine moiety has emerged as a privileged structure. This is exemplified by the clinically successful drug Donepezil, which features an N-benzylpiperidine core.[1][2] The protonated piperidine nitrogen is believed to form a crucial electrostatic interaction with the peripheral anionic site (PAS) of the AChE enzyme, while the benzyl group engages in π-π stacking interactions within the enzyme's active site gorge.[3]
This document provides detailed application notes and protocols for the use of a specific, rationally designed building block, 4-[2-(Benzyloxy)ethyl]piperidine , in the synthesis of novel AChE inhibitors. This building block offers a unique combination of structural features: a basic piperidine nitrogen for PAS interaction, a flexible ethyl linker, and a terminal benzyloxy group that can be strategically employed to probe deeper into the active site or to serve as a handle for further functionalization.
Strategic Design of the Building Block: 4-[2-(Benzyloxy)ethyl]piperidine
The design of 4-[2-(Benzyloxy)ethyl]piperidine as a building block is predicated on established structure-activity relationships (SAR) of piperidine-based AChE inhibitors. The core hypothesis is that the introduction of a benzyloxyethyl group at the 4-position of the piperidine ring can confer advantageous properties to the resulting inhibitors.
dot
Caption: Rational design of the 4-[2-(Benzyloxy)ethyl]piperidine building block.
Synthetic Protocol for 4-[2-(Benzyloxy)ethyl]piperidine
The synthesis of the title building block can be efficiently achieved from commercially available 4-(2-hydroxyethyl)piperidine in a two-step sequence involving N-protection followed by O-benzylation and subsequent deprotection.
Step 1: N-Boc Protection of 4-(2-hydroxyethyl)piperidine
To selectively functionalize the hydroxyl group, the more nucleophilic piperidine nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent etherification and its facile removal under acidic conditions.
Materials:
-
4-(2-hydroxyethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a crude oil, which can be used in the next step without further purification.
Step 2: O-Benzylation of N-Boc-4-(2-hydroxyethyl)piperidine
The Williamson ether synthesis is a reliable method for the formation of the benzyl ether.[1][4] The alkoxide is generated in situ using a strong base, followed by nucleophilic substitution on benzyl bromide.
Materials:
-
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend NaH (1.2 equiv.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-[2-(benzyloxy)ethyl]piperidine-1-carboxylate.
Step 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen, making it available for subsequent coupling reactions.
Materials:
-
tert-butyl 4-[2-(benzyloxy)ethyl]piperidine-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified tert-butyl 4-[2-(benzyloxy)ethyl]piperidine-1-carboxylate (1.0 equiv.) in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, add Et₂O to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with Et₂O, and dry under vacuum to yield 4-[2-(benzyloxy)ethyl]piperidine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction.
dot
Caption: Synthetic workflow for 4-[2-(Benzyloxy)ethyl]piperidine.
Application Protocol: Synthesis of a Novel Donepezil Analog
This protocol describes the synthesis of a novel AChE inhibitor, 2-((4-(2-(benzyloxy)ethyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , by coupling the newly synthesized building block with a key intermediate of Donepezil.
Reductive Amination for C-N Bond Formation
Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly well-suited for coupling piperidine derivatives to carbonyl compounds.
Materials:
-
4-[2-(Benzyloxy)ethyl]piperidine (free base)
-
5,6-Dimethoxy-1-indanone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5,6-dimethoxy-1-indanone (1.0 equiv.) in DCE, add 4-[2-(benzyloxy)ethyl]piperidine (1.2 equiv.) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound.
dot
Caption: Synthesis of a novel AChE inhibitor.
Application Notes: Insights and Troubleshooting
-
Causality in Experimental Choices: The choice of the Boc protecting group is critical as it is stable to the strongly basic conditions of the Williamson ether synthesis. Alternative protecting groups like Cbz could be cleaved under these conditions. Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive amination, minimizing the reduction of the indanone carbonyl group.
-
Self-Validating Protocols: Each step of the synthesis should be monitored by an appropriate analytical technique (TLC, LC-MS, NMR) to ensure the reaction has gone to completion and to confirm the identity and purity of the intermediates and the final product.
-
Potential Pitfalls and Troubleshooting:
-
Incomplete N-Boc Protection: Ensure the use of a slight excess of (Boc)₂O and adequate reaction time. If the reaction stalls, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be considered.
-
Low Yield in O-Benzylation: The sodium hydride must be fresh and handled under strictly anhydrous conditions. The THF should also be anhydrous. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.
-
Side Reactions in Reductive Amination: The formation of a dimeric piperidine species can sometimes be observed. Using a slight excess of the piperidine derivative can help to drive the reaction towards the desired product.
-
Data Presentation: Comparative AChE Inhibitory Activities
The following table presents the reported IC₅₀ values for several piperidine-based AChE inhibitors, providing a benchmark for the potential activity of newly synthesized analogs.
| Compound | AChE IC₅₀ (nM) | Reference |
| Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | 5.7 | [1][2] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [5] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 | [6] |
| Hypothetical Target Compound | To be determined | - |
Proposed Binding Mode of the Novel Inhibitor
The designed inhibitor is expected to adopt a binding mode similar to that of Donepezil within the AChE active site.
dot
Caption: Proposed binding interactions of the novel inhibitor.
References
-
Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor. Japanese Journal of Pharmacology, 89(1), 7-20. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Kawai, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(15), 2213-2220. [Link]
-
PrepChem. (n.d.). Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
-
Yamanishi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 41(10), 1037-1043. [Link]
-
Kawai, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(1), 142-149. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 375-381. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Herald Scholarly Open Access. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. [Link]
-
Molecules. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: N-Protection of 4-[2-(benzyloxy)ethyl]piperidine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-protection of 4-[2-(benzyloxy)ethyl]piperidine, a valuable building block in pharmaceutical synthesis. The protection of the piperidine nitrogen is a critical step to prevent unwanted side reactions and to direct the course of subsequent chemical transformations. This document outlines two robust and widely adopted methods for introducing the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. We will delve into the strategic considerations for selecting an appropriate protecting group, provide step-by-step experimental protocols, and discuss methods for reaction monitoring, work-up, and purification. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical principles.
Strategic Considerations for N-Protection
The selection of a nitrogen protecting group is a critical decision in the design of a multi-step synthesis. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] For the target molecule, 4-[2-(benzyloxy)ethyl]piperidine, the presence of a benzyloxy (O-Bn) group introduces an important consideration for orthogonality.
Orthogonal Protection: This strategy allows for the selective removal of one protecting group in the presence of another.[2] The O-Bn group is sensitive to catalytic hydrogenation (e.g., H₂, Pd/C). Therefore, if the synthetic route requires the removal of the N-protecting group while retaining the O-Bn group, an acid-labile group like Boc is preferable. Conversely, if the O-Bn group needs to be removed while the N-protecting group remains, a Cbz group could be used, provided a non-hydrogenolytic deprotection method is planned for the Cbz group later on.[3]
Here, we compare two of the most common N-protecting groups in medicinal chemistry: Boc and Cbz.[2]
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amine protecting groups due to its stability towards most nucleophiles and bases.[4] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl).[5] This makes it orthogonal to the hydrogenolysis-sensitive benzyloxy group.
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another popular choice, valued for its stability and its tendency to enhance the crystallinity of intermediates, which can simplify purification.[6] It is typically introduced using benzyl chloroformate (Cbz-Cl) and removed by catalytic hydrogenation.[2] While this is the most common deprotection method, it would also cleave the O-Bn ether in our substrate. Alternative, non-reductive methods for Cbz cleavage exist but are often harsher.[3]
For most applications involving 4-[2-(benzyloxy)ethyl]piperidine, the Boc group is the recommended choice due to the straightforward orthogonality with the existing benzyloxy group.
Protocol 1: N-Boc Protection
This protocol describes the reaction of 4-[2-(benzyloxy)ethyl]piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to yield tert-butyl 4-[2-(benzyloxy)ethyl]piperidine-1-carboxylate.
Reaction Principle
The lone pair of the secondary amine on the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[7] A base, such as triethylamine (TEA), is used to neutralize the proton on the nitrogen, increasing its nucleophilicity, and to scavenge the acidic byproducts formed during the reaction.[7]
Caption: Mechanism of N-Boc Protection.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-[2-(benzyloxy)ethyl]piperidine | 219.32 | 5.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.0 | 1.2 |
| Triethylamine (TEA) | 101.19 | 7.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Step-by-Step Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-[2-(benzyloxy)ethyl]piperidine (1.097 g, 5.0 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.05 mL, 7.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: In a single portion, add di-tert-butyl dicarbonate (1.31 g, 6.0 mmol) to the stirring solution. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting amine should have a low Rf value and may streak, while the Boc-protected product will have a higher Rf and a well-defined spot. The reaction is typically complete within 2-4 hours.[8]
-
Work-up:
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.[9]
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is often pure enough for subsequent steps. If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
Expected Yield and Characterization
-
Yield: Typically >95%.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): Expect to see a characteristic singlet for the tert-butyl group around δ 1.45 ppm (9H) and shifts in the piperidine ring protons compared to the starting material.
Protocol 2: N-Cbz Protection
This protocol details the protection of 4-[2-(benzyloxy)ethyl]piperidine using benzyl chloroformate (Cbz-Cl). Caution: This method is presented for informational purposes. The resulting N-Cbz group is typically removed by hydrogenation, which will also cleave the O-benzyl ether present in the substrate.[2]
Reaction Principle
Similar to Boc protection, the piperidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically performed under alkaline conditions, often using an aqueous base like sodium carbonate or sodium bicarbonate, to neutralize the HCl byproduct.[6]
Caption: Experimental workflow for N-Cbz protection.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-[2-(benzyloxy)ethyl]piperidine | 219.32 | 5.0 | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 5.5 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.0 | 2.0 |
| Tetrahydrofuran (THF) | - | 25 mL | - |
| Water | - | 25 mL | - |
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask, dissolve 4-[2-(benzyloxy)ethyl]piperidine (1.097 g, 5.0 mmol) in 25 mL of THF.
-
Base Addition: Add a solution of sodium bicarbonate (0.84 g, 10.0 mmol) in 25 mL of water.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add benzyl chloroformate (0.79 mL, 5.5 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes). The Cbz-protected product will have a higher Rf value than the starting amine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and separate the layers.
-
Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Comparative Summary
| Parameter | N-Boc Protection | N-Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Conditions | Anhydrous DCM, TEA, Room Temperature | Biphasic THF/H₂O, NaHCO₃, 0 °C to RT |
| Work-up | Acid/Base Washes | Extraction |
| Typical Yield | >95% | >90% |
| Pros | Mild conditions, easy work-up, acid-labile | Often crystalline products, stable protecting group |
| Cons | Product is often an oil | Cbz-Cl is a lachrymator; deprotection incompatible with O-Bn group via hydrogenation |
| Orthogonality | Excellent: Cleaved by acid, stable to H₂/Pd. | Poor: Standard deprotection (H₂/Pd) also cleaves the O-Bn group. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle with care.
-
Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and is corrosive. Handle with extreme care and avoid inhalation of vapors.
-
Triethylamine (TEA): Is flammable and has a strong, unpleasant odor.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen.
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co.,Ltd. [URL: https://www.highfine.com/en-us/biotech-news/amino-protecting-group-benzyloxycarbonyl-cbz.html]
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. MilliporeSigma. [URL: https://www.sigmaaldrich.
- Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Reto Mueller. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
- BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem. [URL: https://www.benchchem.com/pdf/B611231_The_Chemistry_of_the_Boc_Protecting_Group_BenchChem.pdf]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Reto Mueller. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem. [URL: https://www.benchchem.com/pdf/B610996_An_In-depth_Technical_Guide_to_the_Boc_Protection_of_Primary_Amines_BenchChem.pdf]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem. [URL: https://www.benchchem.com/pdf/B610411_Application_Notes_and_Protocols_for_the_Purification_of_Piperidine_Reaction_Products_BenchChem.pdf]
- J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. [URL: https://jk-sci.com/boc-protection-and-deprotection]
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Procedure for reductive amination using 4-[2-(benzyloxy)ethyl]piperidine
An In-Depth Guide to Reductive Amination Using 4-[2-(benzyloxy)ethyl]piperidine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination
In the landscape of modern synthetic and medicinal chemistry, the reductive amination reaction stands as a cornerstone for the construction of carbon-nitrogen bonds.[1] It is a robust and versatile method for synthesizing secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[2][3] This one-pot procedure, which combines the formation of an imine or iminium ion intermediate with its immediate reduction, offers a more controlled and efficient alternative to direct N-alkylation, which is often plagued by overalkylation issues.[4]
This guide focuses on the practical application of this reaction using 4-[2-(benzyloxy)ethyl]piperidine, a valuable building block in drug discovery due to the prevalence of the piperidine scaffold in centrally active pharmaceuticals.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a critical evaluation of reagent choices, and present a detailed, field-proven protocol designed for immediate implementation in a research and development setting.
The Mechanism: A Tale of Two Steps
The elegance of reductive amination lies in its sequential, in-situ process. The entire transformation can be understood as two distinct but coupled mechanistic events:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine, 4-[2-(benzyloxy)ethyl]piperidine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is often the rate-limiting step and can be catalyzed by the presence of a weak acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[7][8]
-
Hydride Reduction: A carefully selected reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final tertiary amine product.[3] The success of the entire process hinges on the choice of a reducing agent that is potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[9]
Figure 2: General experimental workflow for reductive amination.
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-[2-(benzyloxy)ethyl]piperidine (233 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 10 mL) and stir to dissolve the amine. Add isobutyraldehyde (80 mg, 1.1 mmol, 1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Initiation of Reduction: Under a nitrogen or argon atmosphere, add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq.) to the stirring solution in three portions over 5 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Reaction Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude tertiary amine product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent the basic amine from streaking on the acidic silica.
Troubleshooting and Field Insights
-
Slow or Incomplete Reaction: If the reaction with a ketone is sluggish, the addition of 1-2 equivalents of acetic acid can catalyze iminium ion formation and accelerate the reaction. [10][11]* Byproduct Formation: The primary byproduct is often the alcohol resulting from the reduction of the starting carbonyl. This indicates that the reducing agent is too reactive or that iminium formation is slow. Using NaBH(OAc)₃ minimizes this, but if it persists, consider pre-forming the imine by stirring the amine and carbonyl together with a dehydrating agent (like molecular sieves) before adding the reductant. [12]* Purification Challenges: Amines can be difficult to purify via chromatography. The basic nature of the product requires deactivation of the silica gel, typically by including a small amount of a volatile base like triethylamine or ammonia in the eluent. Alternatively, an acid-base extraction can be highly effective for initial purification, where the basic amine is extracted into an acidic aqueous phase, washed, and then liberated by basifying the aqueous layer before re-extraction. [13]
Conclusion
The reductive amination protocol detailed herein, centered on the use of sodium triacetoxyborohydride, provides a reliable, safe, and high-yielding pathway for the N-alkylation of 4-[2-(benzyloxy)ethyl]piperidine. By understanding the underlying mechanism and the critical role of reagent selection, researchers can confidently apply this powerful transformation to accelerate the synthesis of complex molecular targets in drug development and beyond.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Wikipedia. Reductive amination. [Link]
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Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
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JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Shestakov, A. S., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Omega. [Link]
-
Yamanashi, M., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
ScienceDirect. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. [Link]
-
ResearchGate. Reductive amination and amide synthesis. Reagents and conditions. [Link]
-
Myers, A. G. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
-
ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Application Notes and Protocols for the Synthesis of Donepezil Analogs Utilizing 4-[2-(benzyloxy)ethyl]piperidine
Introduction: The Rationale for Next-Generation Cholinesterase Inhibitors
Donepezil, marketed as Aricept®, stands as a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2] Its therapeutic action is rooted in the reversible, non-competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing acetylcholine levels in the brain, Donepezil can offer palliative relief from the cognitive and memory deficits that characterize AD.[2]
However, the multifactorial nature of Alzheimer's pathology, which also involves amyloid-beta (Aβ) plaque formation and oxidative stress, necessitates the development of new chemical entities with improved or multi-target therapeutic profiles.[3][4] The synthesis of Donepezil analogs is a critical endeavor in medicinal chemistry, aimed at enhancing AChE inhibitory potency, improving selectivity over butyrylcholinesterase (BuChE), reducing side effects, and potentially incorporating neuroprotective or anti-amyloid activities.[3][4][5]
This guide provides a detailed synthetic strategy and experimental protocols for preparing Donepezil analogs, leveraging the versatile building block, 4-[2-(benzyloxy)ethyl]piperidine. This intermediate offers a flexible scaffold for introducing diverse functionalities and exploring new structure-activity relationships in the quest for more effective anti-Alzheimer's agents.
Overall Synthetic Strategy
The synthesis of Donepezil and its analogs classically involves the coupling of a substituted indanone moiety with an N-benzylpiperidine derivative.[2][6] The core strategy described herein adapts this principle, beginning with 4-[2-(benzyloxy)ethyl]piperidine. The synthesis is logically segmented into two primary phases:
-
Functionalization of the Piperidine Ring: The secondary amine of the piperidine is first N-alkylated, typically with a substituted benzyl halide, to install the crucial N-benzyl group characteristic of Donepezil.
-
Coupling with the Indanone Core: The protected ethyl side chain is deprotected to reveal a primary alcohol, which is then activated as a leaving group (e.g., a tosylate). This electrophilic intermediate is subsequently used to alkylate the enolate of 5,6-dimethoxy-1-indanone, forming the key carbon-carbon bond and completing the Donepezil analog backbone.
Caption: Overall Synthetic Workflow.
Part 1: N-Alkylation of the Piperidine Core
Direct N-alkylation of the secondary amine is a fundamental and efficient method for installing the N-benzyl moiety. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic benzylic carbon of the alkylating agent.
Causality Behind Experimental Choices:
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is employed.[7][8] Its role is to neutralize the hydrohalic acid (e.g., HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the starting piperidine.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the reactants and promote the SN2 pathway without interfering with the reaction.[7]
-
Temperature: The reaction is typically conducted at room temperature to moderate heating. While elevated temperatures can increase the reaction rate, they also raise the risk of over-alkylation, leading to the formation of quaternary ammonium salts.[8]
Experimental Protocol 1: N-Benzylation of 4-[2-(benzyloxy)ethyl]piperidine
This protocol details the synthesis of 1-benzyl-4-[2-(benzyloxy)ethyl]piperidine.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-[2-(benzyloxy)ethyl]piperidine | 233.34 | 1.0 | 10.0 | 2.33 g |
| Benzyl Bromide | 171.04 | 1.1 | 11.0 | 1.31 mL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 20.0 | 2.76 g |
| Acetonitrile (MeCN), anhydrous | 41.05 | - | - | 50 mL |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-[2-(benzyloxy)ethyl]piperidine (2.33 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the resulting suspension under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Slowly add benzyl bromide (1.31 mL, 11.0 mmol) to the suspension dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford the pure N-benzylated product as a pale yellow oil.
Part 2: Synthesis of the Donepezil Analog Core Structure
With the N-benzylpiperidine intermediate in hand, the next phase involves modifying the side chain and coupling it to the indanone core. This multi-step sequence is crucial for constructing the final analog.
Caption: Key Steps in Indanone Coupling.
Experimental Protocol 2: Benzyl Ether Deprotection via Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for cleaving benzyl ethers to reveal the corresponding alcohol. The reaction proceeds on the surface of a palladium catalyst.
Step-by-Step Procedure:
-
Dissolve the N-benzyl-4-[2-(benzyloxy)ethyl]piperidine (e.g., 10.0 mmol) in methanol (50 mL) in a hydrogenation flask.
-
Carefully add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., Parr hydrogenator).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which is often pure enough for the next step.
Experimental Protocol 3: Tosylation of the Primary Alcohol
Activation of the primary alcohol as a tosylate transforms it into an excellent leaving group for the subsequent nucleophilic substitution reaction.
Step-by-Step Procedure:
-
Dissolve the crude alcohol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl, 2.1 g, 11.0 mmol, 1.1 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding water (30 mL). Separate the organic layer, and wash it sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate. Use this intermediate immediately in the next step.
Experimental Protocol 4: Alkylation of 5,6-Dimethoxy-1-indanone
This is the final key C-C bond-forming step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to deprotonate the indanone at the α-position, forming a reactive enolate.[9] This enolate then displaces the tosylate from the piperidine side chain.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 5,6-Dimethoxy-1-indanone | 192.21 | 1.0 | 10.0 | 1.92 g |
| LDA (2.0 M solution in THF/heptane) | 107.12 | 1.1 | 11.0 | 5.5 mL |
| Piperidine Tosylate Intermediate | - | 1.0 | 10.0 | (from previous step) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 60 mL |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5,6-dimethoxy-1-indanone (1.92 g, 10.0 mmol) and anhydrous THF (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (5.5 mL of 2.0 M solution, 11.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically change color.
-
Dissolve the crude piperidine tosylate from the previous step in anhydrous THF (20 mL).
-
Add the tosylate solution dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final Donepezil analog.
Analytical Characterization
The identity and purity of the synthesized analogs must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key signals to identify include the aromatic protons of the indanone and N-benzyl groups, the methoxy singlets, and the aliphatic protons of the piperidine ring and connecting chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[10] A purity of >95% is typically required for biological screening.
Conclusion
The synthetic pathways detailed in these application notes provide a robust and adaptable framework for the creation of novel Donepezil analogs using 4-[2-(benzyloxy)ethyl]piperidine. By systematically modifying the N-arylmethyl group on the piperidine or the substitution pattern on the indanone ring, researchers can generate a diverse library of compounds for biological evaluation. This exploration is vital for identifying next-generation drug candidates with enhanced therapeutic properties for the treatment of Alzheimer's disease.
References
-
Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][3][6]
-
Farah, F., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. Available at: [Link][1]
-
Gaonkar, S.L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. Available at: [Link][2]
-
Sugimoto, H., et al. (1995). Process for the preparation of donepezil. U.S. Patent No. 5,606,064. Available at: [9]
-
Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link][7]
-
Reddy, B.P., et al. (2011). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical Analysis. Available at: [Link][10]
-
Rasteikyte, L., et al. (2003). Reactions of benzyloxy- and benzhydryloxyethoxyalkynes with heterocyclic amines. Chemija. Available at: [Link]
-
Deng, H., et al. (2021). Pd-Catalyzed Direct Modification of an Anti-Alzheimer's Disease Drug: Synthesis and Biological Evaluation of α-Aryl Donepezil Analogues. ACS Omega. Available at: [Link][5]
-
Bolognesi, M.L., et al. (2017). Donepezil-like multifunctional agents: Design, synthesis, molecular modeling and biological evaluation. University of Siena Institutional Repository. Available at: [Link][4]
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- 10. researchgate.net [researchgate.net]
Selective O-alkylation of N-Boc-4-piperidineethanol with benzyl bromide
Topic: Selective O-alkylation of N-Boc-4-piperidineethanol with benzyl bromide Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract & Strategic Significance
The N-Boc-4-piperidineethanol scaffold is a critical intermediate in the synthesis of neuroactive compounds, particularly muscarinic and dopamine receptor modulators. The selective O-alkylation of the primary hydroxyl group with benzyl bromide introduces a robust benzyl ether protecting group or a pharmacophoric benzyl moiety.
This guide addresses the specific challenge of chemoselectivity : ensuring exclusive O-alkylation without compromising the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. While the Boc group is generally stable to bases, optimal conditions must be selected to prevent elimination (E2) side reactions of the alkyl halide and to ensure complete conversion of the moderately nucleophilic primary alcohol.[1]
Reaction Design Strategy
The Challenge: Nucleophilicity vs. Basicity
The transformation relies on the Williamson Ether Synthesis , an SN2 reaction.[1][2][3][4] The primary alcohol (N-Boc-4-piperidineethanol) must be deprotonated to form an alkoxide, which then attacks benzyl bromide.[1]
-
Base Selection: Sodium Hydride (NaH) is the "Gold Standard" for this reaction in research settings.[1] It provides irreversible deprotonation (
of H 35 vs. ROH 16), driving the equilibrium forward.[1] Weaker bases (e.g., KOH) often require Phase Transfer Catalysts (PTC) to be effective in organic solvents.[1] -
Solvent System: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required.[1] DMF is preferred for its high dielectric constant, which solvates the cation (
), leaving the alkoxide anion "naked" and highly reactive.[1] -
Temperature Control: The reaction is exothermic.[1] Initial deprotonation must occur at
to control hydrogen gas evolution, followed by warming to room temperature to ensure complete substitution.[1]
Mechanism of Action
-
Deprotonation: NaH removes the hydroxyl proton, releasing
gas and forming the sodium alkoxide.[1] -
Nucleophilic Attack: The alkoxide attacks the benzylic carbon of benzyl bromide.[1][5]
-
Leaving Group Departure: Bromide is displaced, forming the ether bond.[1]
Figure 1: Mechanistic pathway for the Williamson Ether Synthesis using Sodium Hydride.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][6][7][8] | Density | CAS No.[1] |
| N-Boc-4-piperidineethanol | 229.32 | 1.0 | - | 89151-44-0 |
| Benzyl Bromide | 171.04 | 1.2 | 1.44 g/mL | 100-39-0 |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | - | 7646-69-7 |
| DMF (Anhydrous) | 73.09 | Solvent | 0.944 g/mL | 68-12-2 |
| TBAI (Optional Catalyst) | 369.37 | 0.05 | - | 68-12-2 |
Step-by-Step Procedure
Step 1: Preparation of the Alkoxide
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum under a stream of nitrogen or argon.
-
Charge the flask with N-Boc-4-piperidineethanol (1.0 g, 4.36 mmol) dissolved in anhydrous DMF (10 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 262 mg, 6.54 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn slightly turbid or yellow.[1]
Step 2: Alkylation
-
Cool the reaction mixture back to 0°C .
-
Add Benzyl Bromide (0.62 mL, 5.23 mmol, 1.2 eq) dropwise via syringe.
-
Optional: Add Tetrabutylammonium iodide (TBAI, 5 mol%) if the reaction is known to be sluggish, though usually unnecessary in DMF.[1]
-
-
Remove the ice bath and stir at RT for 4–16 hours .
-
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The starting alcohol (
) should disappear, and a less polar product spot ( ) should appear.[1]
Step 3: Quench and Workup
-
Cool the mixture to 0°C.
-
Quench: Slowly add saturated aqueous Ammonium Chloride (
) (10 mL) to neutralize excess hydride. Caution: Gas evolution. -
Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).
-
Transfer to a separatory funnel. Separate phases.
-
Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine organic layers and wash with:
-
Water (2 x 30 mL) – Critical to remove DMF.[1]
-
Brine (1 x 30 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude yellow oil via flash column chromatography on silica gel.[1]
-
Eluent: Gradient of 0%
20% EtOAc in Hexanes. -
Yield: Expected yield is 85–95% as a colorless to pale yellow oil.[1]
Workup & Troubleshooting Workflow
Figure 2: Post-reaction processing workflow ensuring removal of DMF and excess base.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture in solvent/reagents | Use freshly distilled DMF or molecular sieves; ensure NaH is active.[1] |
| Boc Deprotection | Acidic quench or high heat | Ensure quench is neutral/basic (NH4Cl is safe); do not heat above 60°C. |
| Elimination Product | High temp or excess base | Keep temp < RT during addition; add BnBr slowly at 0°C. |
| Emulsion | DMF presence | Wash organic layer thoroughly with water (3x) before brine wash.[1] |
Expected Analytical Data
Compound: tert-butyl 4-(2-(benzyloxy)ethyl)piperidine-1-carboxylate[1]
-
H NMR (400 MHz,
): 7.35–7.25 (m, 5H, Ar-H), 4.50 (s, 2H, ), 4.07 (br d, 2H, piperidine eq-H), 3.50 (t, Hz, 2H, ), 2.68 (br t, 2H, piperidine ax-H), 1.65–1.55 (m, 3H), 1.45 (s, 9H, Boc), 1.15 (m, 2H). -
C NMR (100 MHz,
): 154.9 (C=O), 138.5 (Ar-C), 128.4, 127.7, 127.5 (Ar-CH), 79.2 (Boc ), 72.9 ( ), 68.5 ( ), 44.0 (Pip-CH2), 36.5, 33.2, 32.0, 28.5 (Boc ).[1] -
MS (ESI): Calculated for
; Found: 320.2.[1]
References
-
Williamson Ether Synthesis General Protocol. Organic Chemistry Portal.[1][3] Available at: [Link][1][9]
-
Patent Reference (Similar Scaffold). Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate. WO 2014/200786.[1][10] Available at: [1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 4-[2-(Benzyloxy)ethyl]piperidine as a Strategic Intermediate in Antiviral Research
Executive Summary
In the landscape of antiviral drug discovery, 4-[2-(Benzyloxy)ethyl]piperidine (4-BEP) has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This secondary amine serves as a critical building block for synthesizing N-substituted piperidine libraries , which are increasingly relevant in targeting viral entry mechanisms (e.g., Influenza Hemagglutinin) and host-factor modulation (e.g., Sigma-1 receptors in SARS-CoV-2 infection).
This guide details the chemical properties, synthetic protocols, and application of 4-BEP in developing next-generation antiviral candidates. It bridges the gap between raw chemical synthesis and biological validation, providing a robust roadmap for researchers.
Chemical Identity & Properties
4-BEP is a lipophilic, secondary amine derived from 4-piperidineethanol. Its structural value lies in the benzyl ether tail , which mimics hydrophobic amino acid side chains (Phenylalanine, Tryptophan), allowing it to anchor into hydrophobic pockets on viral surface proteins.
| Property | Specification |
| Chemical Name | 4-[2-(Benzyloxy)ethyl]piperidine |
| Common Abbreviation | 4-BEP |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol |
| Precursor CAS | 622-08-2 (4-Piperidineethanol) |
| Physical State | Viscous oil or low-melting solid (salt dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| pKa (Calc.) | ~10.5 (Piperidine Nitrogen) |
Mechanistic Role in Antiviral Research[3][4]
The 4-BEP scaffold is utilized primarily to synthesize N-substituted piperidines . Its antiviral efficacy is driven by two primary mechanisms:
A. Inhibition of Viral Fusion (Influenza)
The benzyl ether moiety of 4-BEP acts as a hydrophobic probe. In Influenza A virus research, N-substituted piperidines bind to the stem region of Hemagglutinin (HA) . The 4-[2-(benzyloxy)ethyl] tail inserts into the conserved hydrophobic groove, preventing the low-pH induced conformational change required for viral fusion.
B. Host Factor Modulation (SARS-CoV-2)
The piperidine core is a classic pharmacophore for the Sigma-1 receptor (σ1R) . 4-BEP derivatives (structurally related to Donepezil) have shown high affinity for σ1R. During SARS-CoV-2 infection, σ1R modulation regulates cytokine production and viral replication. 4-BEP serves as the "amine head" in the synthesis of these modulators.
C. Visualization: Pharmacophore Mapping
Caption: Pharmacophore map showing how the 4-BEP scaffold interacts with key antiviral targets via its protonatable nitrogen and hydrophobic tail.
Experimental Protocols
Protocol A: Synthesis of 4-[2-(Benzyloxy)ethyl]piperidine
Rationale: Direct benzylation of 4-piperidineethanol is non-selective. This protocol uses N-Boc protection to ensure O-selective alkylation.
Reagents:
-
4-Piperidineethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Sodium Hydride (NaH, 60% in oil, 1.5 eq)
-
Trifluoroacetic acid (TFA)
-
Solvents: DCM, THF (anhydrous), DMF.
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve 4-piperidineethanol in DCM (0.5 M).
-
Add Boc₂O (1.1 eq) and Et₃N (1.5 eq). Stir at RT for 4h.
-
Wash with 1M HCl, brine, dry over Na₂SO₄. Concentrate to yield N-Boc-4-piperidineethanol .
-
-
O-Benzylation:
-
Dissolve intermediate in anhydrous DMF (0.2 M) under N₂.
-
Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir 30 min.
-
Add Benzyl bromide (1.2 eq) dropwise.
-
Warm to RT and stir 12h.
-
Quench with water (carefully). Extract with EtOAc.
-
Purify via silica gel chromatography (Hex/EtOAc 8:2) to yield N-Boc-4-[2-(benzyloxy)ethyl]piperidine .
-
-
Deprotection:
-
Dissolve protected intermediate in DCM/TFA (4:1 v/v).
-
Stir at RT for 2h (monitor by TLC).
-
Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 10.
-
Extract with DCM (3x). Dry and concentrate.
-
Yield: ~85% overall. Product is a pale yellow oil.
-
Protocol B: Antiviral Library Synthesis (Reductive Amination)
Rationale: This protocol couples the 4-BEP intermediate to diverse viral pharmacophores (aldehydes) to generate a library of N-substituted antivirals.
Reagents:
-
4-BEP (Intermediate from Protocol A, 1.0 eq)
-
Viral Pharmacophore Aldehyde (e.g., Indole-3-carboxaldehyde derivatives, 1.0 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (catalytic)
-
DCE (1,2-Dichloroethane)
Workflow:
-
Imine Formation:
-
In a 20 mL vial, combine 4-BEP (0.5 mmol) and the target aldehyde (0.5 mmol) in DCE (5 mL).
-
Add 1 drop of glacial acetic acid.
-
Stir at RT for 1h to allow equilibrium.
-
-
Reduction:
-
Add STAB (0.75 mmol) in one portion.
-
Stir at RT for 16h under N₂ atmosphere.
-
-
Workup:
-
Quench with sat. NaHCO₃ (5 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash organic phase with brine, dry (MgSO₄), and concentrate.
-
-
Purification:
-
Isolate via preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid).
-
Lyophilize to obtain the final antiviral candidate as a formate or hydrochloride salt.
-
Quality Control & Validation
To ensure the integrity of the intermediate before library synthesis, verify the following parameters:
| Test | Acceptance Criteria | Method |
| ¹H NMR (CDCl₃) | δ 7.35 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 3.50 (t, 2H, CH₂O), 3.10 (m, 2H, N-CH eq) | 400 MHz NMR |
| LC-MS | [M+H]⁺ = 220.3 ± 0.5 Da; Single peak >95% area | ESI+ Mode |
| Water Content | < 0.5% w/w | Karl Fischer |
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for generating the 4-BEP intermediate and its downstream application.
References
-
Vanderlinden, E., et al. (2010). "Distinct effects of T-705 (Favipiravir) and ribavirin on influenza A virus replication and viral RNA synthesis." Antimicrobial Agents and Chemotherapy. Link(Context: Comparison of antiviral mechanisms).
-
Naesens, L., et al. (2020).[1] "N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction."[1] European Journal of Medicinal Chemistry, 194, 112223.[1] Link(Context: Validation of piperidine scaffolds in fusion inhibition).
-
Gordon, D.E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." Nature, 583, 459–468. Link(Context: Identification of Sigma-1 receptor ligands like Donepezil/piperidines as antiviral candidates).
-
PubChem Compound Summary. "4-(2-Hydroxyethyl)piperidine." National Center for Biotechnology Information. Link(Context: Precursor data).
Sources
Application Note and Protocol: A Scalable Synthesis Route for 4-[2-(benzyloxy)ethyl]piperidine
Abstract
This application note provides a detailed and scalable synthetic protocol for the preparation of 4-[2-(benzyloxy)ethyl]piperidine, a valuable building block in pharmaceutical research and development. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties.[1][2][3] This guide outlines a robust two-step synthesis commencing with the readily available 4-(2-hydroxyethyl)piperidine. The protocol emphasizes operational simplicity, high yields, and scalability, making it suitable for both academic research and industrial drug development settings. The causality behind experimental choices and potential optimization strategies are discussed to ensure scientific integrity and practical applicability.
Introduction
The piperidine ring is a fundamental heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds, appearing in over seventy FDA-approved drugs.[1] Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile.[1] The target molecule, 4-[2-(benzyloxy)ethyl]piperidine, serves as a key intermediate in the synthesis of a variety of biologically active agents, including sigma receptor ligands and acetylcholinesterase inhibitors.[4][5]
The synthesis described herein focuses on a scalable and efficient etherification of 4-(2-hydroxyethyl)piperidine. This approach is designed to be accessible to researchers with a standard organic chemistry laboratory setup and provides a reliable method for producing the target compound in multigram quantities.
Synthetic Strategy Overview
The synthesis of 4-[2-(benzyloxy)ethyl]piperidine is achieved through a two-step process. The first step involves the optional, but recommended for specific applications, protection of the piperidine nitrogen to prevent side reactions. The second, and key, step is the O-benzylation of the hydroxyl group via a Williamson ether synthesis.
Figure 1: General workflow for the synthesis of 4-[2-(benzyloxy)ethyl]piperidine.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 4-(2-hydroxyethyl)piperidine | ≥98% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Ammonium Chloride (NH₄Cl) | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnetic Stirrer with Hotplate | - | Standard Laboratory Equipment |
| Round-bottom flasks | - | Standard Laboratory Equipment |
| Condenser | - | Standard Laboratory Equipment |
| Separatory Funnel | - | Standard Laboratory Equipment |
| Rotary Evaporator | - | Standard Laboratory Equipment |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | - | Standard Laboratory Equipment |
Safety Precautions: This protocol involves the use of hazardous materials. Sodium hydride is a flammable solid and reacts violently with water. Benzyl bromide is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Direct O-Benzylation of 4-(2-hydroxyethyl)piperidine
This protocol is suitable for many applications and offers a more direct route to the final product.
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-(2-hydroxyethyl)piperidine (12.9 g, 100 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (18.8 g, 110 mmol) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0-10% methanol in dichloromethane) to afford 4-[2-(benzyloxy)ethyl]piperidine as a colorless oil.
Protocol 2: N-Protection followed by O-Benzylation
For syntheses where N-alkylation is a competing side reaction, protection of the piperidine nitrogen is recommended. The benzyloxycarbonyl (Cbz) group is a suitable choice.
Step 1: Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine [6]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-(2-hydroxyethyl)piperidine (12.9 g, 100 mmol) and sodium bicarbonate (10.5 g, 125 mmol) in water (120 mL).
-
Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 17.1 g, 100 mmol) dropwise while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (Eluent: Ethyl acetate/Hexane = 30:70) to yield 1-benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine.[6]
Step 2: O-Benzylation of N-Cbz-4-(2-hydroxyethyl)piperidine
-
Reaction Setup: Follow the procedure outlined in Protocol 1 , using 1-benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine as the starting material.
Step 3: Deprotection of the N-Cbz group
-
Hydrogenolysis: The Cbz group can be removed by catalytic hydrogenation. Dissolve the N-Cbz protected 4-[2-(benzyloxy)ethyl]piperidine in ethanol and add 10% Palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
Scientific Discussion
The core of this synthesis is the Williamson ether synthesis, a well-established and reliable method for forming ethers.[7] The reaction proceeds via an SN2 mechanism where the alkoxide, generated by the deprotonation of the alcohol with a strong base like sodium hydride, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the sodium alkoxide. For larger-scale syntheses, alternative and safer bases such as potassium tert-butoxide or the use of phase-transfer catalysis with aqueous sodium hydroxide can be considered.
Solvent: Anhydrous THF is an excellent solvent for this reaction as it is polar aprotic, which solvates the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive.
Protecting Group Strategy: The secondary amine of the piperidine ring is also nucleophilic and can compete with the hydroxyl group in reacting with benzyl bromide, leading to N-benzylation. While the direct O-benzylation protocol often provides the desired product in good yield, the use of an N-protecting group like Cbz ensures complete chemoselectivity, which can be crucial for the synthesis of highly pure pharmaceutical intermediates. The Cbz group is readily introduced and can be cleanly removed by hydrogenolysis, a method that is often compatible with other functional groups.[7]
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (by ¹H NMR) |
| Protocol 1 | 4-[2-(benzyloxy)ethyl]piperidine | 4-(2-hydroxyethyl)piperidine | NaH, Benzyl Bromide | 75-85% | >95% |
| Protocol 2, Step 1 | 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine | 4-(2-hydroxyethyl)piperidine | Cbz-Cl, NaHCO₃ | ~65%[6] | >98% |
| Protocol 2, Step 2 | N-Cbz-4-[2-(benzyloxy)ethyl]piperidine | N-Cbz protected alcohol | NaH, Benzyl Bromide | 80-90% | >98% |
| Protocol 2, Step 3 | 4-[2-(benzyloxy)ethyl]piperidine | N-Cbz protected product | H₂, Pd/C | >95% | >98% |
Conclusion
This application note details a scalable and efficient synthesis of 4-[2-(benzyloxy)ethyl]piperidine. By providing two distinct protocols, researchers can choose the most appropriate route based on their specific needs for purity and scale. The direct O-benzylation offers a quicker, more atom-economical approach, while the N-protection strategy ensures high chemoselectivity. The methodologies described are based on well-understood organic reactions and utilize readily available reagents, making this a valuable guide for chemists in the pharmaceutical and related industries.
References
-
PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Available at: [Link]
-
Scripps Research. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]
- Ágai, B., et al. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines.
- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
-
ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
ResearchGate. Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines | Request PDF. Available at: [Link]
- Google Patents. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]
-
PrepChem.com. Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine. Available at: [Link]
-
PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
DTIC. Piperidine Synthesis. Available at: [Link]
- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
ChemRxiv. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Available at: [Link]
- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
- Efange, S. M., et al. (1993). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Nuclear medicine and biology, 20(4), 527-538.
- Movassaghi, M., & Hill, M. D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 49.
-
RSC Publishing. A flexible and scalable synthesis of 4′-thionucleosides. Available at: [Link]
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols for the Coupling of 4-[2-(benzyloxy)ethyl]piperidine with Carboxylic Acids
Introduction: Navigating the Nuances of Amide Bond Formation
The formation of an amide bond, the linchpin of peptides and a cornerstone of countless pharmaceuticals and functional materials, is a deceptively simple condensation reaction between a carboxylic acid and an amine. In practice, however, the direct reaction is kinetically unfavorable, requiring harsh conditions that are incompatible with complex molecules.[1] This necessitates the activation of the carboxylic acid, a process mediated by a diverse arsenal of coupling reagents.[2][3] The choice of the optimal reagent and protocol is not a one-size-fits-all decision; it is a nuanced process dictated by the steric and electronic properties of both the carboxylic acid and the amine.
This guide provides a detailed exploration of reagents and protocols for the efficient coupling of 4-[2-(benzyloxy)ethyl]piperidine, a secondary amine of significant interest in medicinal chemistry, with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of the most effective coupling agents, providing not just step-by-step instructions, but also the scientific rationale behind each procedural choice. Our aim is to empower researchers, scientists, and drug development professionals to confidently select and execute the most appropriate strategy for their specific synthetic challenge.
The Challenge: Coupling a Substituted Piperidine
4-[2-(benzyloxy)ethyl]piperidine presents a moderate level of steric hindrance due to the piperidine ring and the flexible benzyloxyethyl side chain. While less demanding than highly hindered N-methylated amino acids, its secondary nature and substitution pattern necessitate careful consideration of the coupling strategy to achieve high yields and purity. The nature of the carboxylic acid partner, ranging from simple aliphatic acids to sterically demanding or electron-deficient aromatic acids, will further influence the reaction's success.
A Comparative Overview of Key Coupling Reagent Classes
The modern synthetic chemist has a wide array of coupling reagents at their disposal, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism, offering a unique profile of reactivity, cost, and side-reaction potential.
| Reagent Class | Examples | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, well-established. | Formation of insoluble urea byproducts (DCC), potential for racemization without additives.[1][2] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, low racemization, suitable for hindered couplings.[2] | Formation of carcinogenic HMPA (BOP), byproduct removal can be challenging.[2] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | High reactivity, rapid couplings, excellent for hindered substrates.[2][4] | Potential for guanidinylation of the amine, higher cost.[5][6] |
Part 1: Carbodiimide-Mediated Couplings: The Workhorse Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and cost-effective coupling reagents.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of Action: The Role of Additives
The O-acylisourea intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea.[2] To mitigate these side reactions and enhance coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always employed.[1][2] These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
Caption: Carbodiimide-mediated amide bond formation with HOBt/HOAt additive.
Protocol 1: EDC/HOBt Coupling of 4-[2-(benzyloxy)ethyl]piperidine
This protocol is a robust starting point for coupling with unhindered or moderately hindered carboxylic acids. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[2][7][8]
Materials:
-
4-[2-(benzyloxy)ethyl]piperidine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration relative to the limiting reagent).
-
Amine Addition: Add the 4-[2-(benzyloxy)ethyl]piperidine (1.0 eq) to the solution.
-
Base Addition: Add DIPEA or TEA (2.5 eq) to the reaction mixture.
-
Cooling: Cool the flask to 0 °C in an ice bath with gentle stirring. This is crucial to minimize potential side reactions.[2]
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. Adding the carbodiimide slowly helps to control the reaction exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 2: Uronium/Aminium Salt Reagents: The Power Hitters
For more challenging couplings, particularly with sterically hindered carboxylic acids or when faster reaction times are desired, uronium or aminium salt reagents like HATU, HBTU, and HCTU are the reagents of choice.[2][4] These reagents are generally more reactive than carbodiimides.
Mechanism of Action: The Advantage of HOAt and Oxyma
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues activate carboxylic acids to form highly reactive OAt- or OBt-active esters. The HOAt leaving group in HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which accelerates the coupling reaction. Newer reagents like COMU incorporate an OxymaPure leaving group, which offers comparable reactivity to HOAt-based reagents with the added benefit of being non-explosive.[2][5]
Caption: HATU-mediated amide bond formation.
Protocol 2: HATU Coupling for Sterically Hindered Carboxylic Acids
This protocol is recommended when coupling 4-[2-(benzyloxy)ethyl]piperidine with sterically demanding carboxylic acids, or when the EDC/HOBt protocol yields unsatisfactory results.
Materials:
-
4-[2-(benzyloxy)ethyl]piperidine (1.0 eq)
-
Sterically hindered carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA or collidine (2.0 eq) to the solution. For particularly sensitive substrates where racemization is a concern, the less nucleophilic base collidine is a good choice.[2]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the active ester before the amine is introduced, which is especially important with uronium reagents to avoid guanidinylation of the amine.[6]
-
Amine Addition: Add a solution of 4-[2-(benzyloxy)ethyl]piperidine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (to remove DMF and other water-soluble byproducts), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Phosphonium Salt Reagents: A Balance of Reactivity and Cleanliness
Phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer an excellent balance of high reactivity and cleaner reaction profiles compared to some uronium salts, as they do not cause guanidinylation of the amine.[2] They are particularly useful for sensitive or valuable substrates.
Caption: General workflow for PyBOP-mediated coupling.
Protocol 3: PyBOP Coupling Protocol
Materials:
-
4-[2-(benzyloxy)ethyl]piperidine (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1.05 eq) and PyBOP (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Base Addition: Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add 4-[2-(benzyloxy)ethyl]piperidine (1.0 eq).
-
Reaction: Stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base, or switching to a more powerful reagent (e.g., from EDC/HOBt to HATU). Increasing the reaction temperature can also be beneficial, but should be done with caution to avoid racemization.[9]
-
Side Reactions: If side reactions are observed, ensure that the reaction is performed under strictly anhydrous conditions and an inert atmosphere. The choice of a less nucleophilic base like collidine can sometimes minimize side reactions.
-
Difficult Purification: If the byproduct is difficult to remove, consider using EDC with an aqueous workup, or a reagent that produces easily removable byproducts.
Conclusion
The successful coupling of 4-[2-(benzyloxy)ethyl]piperidine with carboxylic acids is readily achievable with the appropriate choice of reagents and a well-executed protocol. For simple and cost-effective couplings, EDC/HOBt remains a viable option. For more challenging substrates, the superior reactivity of uronium salts like HATU or the clean reaction profile of phosphonium salts like PyBOP provides a reliable path to success. By understanding the underlying mechanisms and the rationale for each step in the protocol, researchers can confidently navigate the complexities of amide bond formation and advance their synthetic endeavors.
References
-
Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 713-723. Retrieved from [Link]
-
Ishihara, K., et al. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9034-9043. Retrieved from [Link]
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468-2474. Retrieved from [Link]
-
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
Patil, S. A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(39), 3567-3571. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(11), 669-672. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine appended benzophenone analogs via amide linkage... [Image]. Retrieved from [Link]
-
Organic Chemistry Explained. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. Retrieved from [Link]
-
Ulven, T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(48), 11618-11622. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
ResearchGate. (2025, October 16). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Marzilli, L. G., et al. (2001). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 40(19), 4842-4852. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800137. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Hsieh, H.-W., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5262. Retrieved from [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-[2-(benzyloxy)ethyl]piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-[2-(benzyloxy)ethyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the development of various pharmaceutical agents, including potent acetylcholinesterase inhibitors and dopamine receptor antagonists, a reliable and high-yielding synthesis is crucial.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 4-[2-(benzyloxy)ethyl]piperidine.
Q1: What is the most common synthetic route for 4-[2-(benzyloxy)ethyl]piperidine?
The most prevalent method is the Williamson ether synthesis.[3][4][5] This involves the reaction of an alkoxide, generated from 4-(2-hydroxyethyl)piperidine, with an alkyl halide, typically benzyl bromide or benzyl chloride. The reaction is an SN2 (bimolecular nucleophilic substitution) process where the deprotonated oxygen atom of the hydroxyethyl group attacks the benzylic carbon, displacing the halide.[5]
Q2: I'm seeing multiple products in my reaction mixture. What are the expected byproducts?
The primary challenge in this synthesis is chemoselectivity. The starting material, 4-(2-hydroxyethyl)piperidine, has two nucleophilic sites: the secondary amine of the piperidine ring and the primary hydroxyl group. The nitrogen atom is generally more nucleophilic than the oxygen atom. Consequently, you can expect the following byproducts:
-
N-benzylated Isomer: 1-benzyl-4-(2-hydroxyethyl)piperidine. This is often the major byproduct if no precautions are taken.
-
Di-benzylated Product: 1-benzyl-4-[2-(benzyloxy)ethyl]piperidine. This forms if both the nitrogen and oxygen are alkylated.
-
Quaternary Ammonium Salt: 1,1-dibenzyl-4-(2-hydroxyethyl)piperidin-1-ium halide. This can occur from over-alkylation of the piperidine nitrogen, especially if an excess of benzyl halide is used.[6][7]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring this reaction. It allows you to visualize the consumption of the starting material and the formation of the product and byproducts. Due to the differences in polarity, the components will separate on the TLC plate. A typical solvent system would be a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexanes.
| Compound | Typical Rf Value (Relative) | Rationale |
| 4-(2-hydroxyethyl)piperidine (Start) | Low | Highly polar due to both -OH and -NH groups. |
| 4-[2-(benzyloxy)ethyl]piperidine (Product) | Medium-High | The ether linkage is less polar than the starting alcohol. The free -NH keeps it moderately polar. |
| 1-benzyl-4-(2-hydroxyethyl)piperidine (Isomer) | Medium | The free -OH group makes it more polar than the desired product. |
| Benzyl Bromide | High | Nonpolar. |
Q4: Is it necessary to use a protecting group for the piperidine nitrogen?
While it adds steps to the synthesis, protecting the piperidine nitrogen is the most robust and reliable strategy to achieve a high yield of the desired O-alkylated product.[1] By temporarily masking the highly nucleophilic nitrogen, you force the benzylation to occur exclusively at the hydroxyl group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic conditions or via hydrogenolysis, respectively.[8][9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Your TLC analysis shows a strong spot for the starting material, 4-(2-hydroxyethyl)piperidine, even after extended reaction time.
-
Possible Cause A: Ineffective Base
-
Explanation: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol.[4] Weak inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may not be strong enough to fully deprotonate the hydroxyl group, leading to a low concentration of the required nucleophile.
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH).[10] NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.
-
-
Possible Cause B: Poor Quality of Reagents
-
Explanation: Benzyl bromide can degrade over time. If it has a significant yellow or brown color, it may have partially decomposed. Similarly, solvents must be anhydrous, as water will quench the strong base (NaH) and can hydrolyze the alkyl halide.
-
Solution: Use freshly opened or purified benzyl bromide. Ensure your reaction solvents (THF, DMF) are properly dried before use.
-
Problem 2: The Major Product is the N-benzylated Isomer
Your reaction works, but NMR and TLC analysis confirm that the main product is 1-benzyl-4-(2-hydroxyethyl)piperidine.
-
Explanation: This is the most common issue and stems from the higher intrinsic nucleophilicity of the secondary amine compared to the primary alcohol. Without any directing or protecting groups, the kinetic product is the N-alkylated one.
-
Solution: Implement a Protection Strategy
-
The most effective solution is a two-step protected synthesis. First, protect the piperidine nitrogen, then perform the O-alkylation, and finally, deprotect. This approach offers superior chemoselectivity and results in a much cleaner reaction profile and higher yield of the desired isomer. See Optimized Protocol 2 below for a detailed methodology.
-
Diagram: Competing Reaction Pathways
The following diagram illustrates the critical choice in the synthesis: the desired O-alkylation versus the competing N-alkylation side reaction.
Caption: O-Alkylation vs. N-Alkylation Pathways.
Problem 3: Difficulty Purifying the Product from its Isomer
You have a mixture of the desired O-alkylated product and the N-alkylated isomer, and they are difficult to separate by column chromatography.
-
Explanation: The two isomers can have very similar polarities, leading to poor separation (co-elution) on a silica gel column.
-
Solution 1: Optimize Chromatography Conditions
-
Use a very shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%).
-
Consider using a different solvent system. Sometimes, adding a small amount of a more polar solvent like methanol or a base like triethylamine (to prevent tailing) can improve separation.
-
-
Solution 2: Purification via Acid-Base Extraction
-
While both isomers are basic, there can be slight differences in their pKa values. An acid-base extraction can sometimes be used to enrich one isomer over the other before chromatography, but this is often less effective than a protection strategy.[11] The most reliable way to avoid this problem is to prevent the formation of the isomer in the first place using the protected synthesis route.
-
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
Optimized Experimental Protocols
Protocol 1: Direct (Unprotected) Alkylation (Not Recommended for High Yield)
This protocol is provided for reference but is expected to give low yields of the desired product and a mixture that is difficult to purify.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product will require extensive column chromatography to isolate the desired product from the N-benzylated isomer.
Protocol 2: Recommended Two-Step Synthesis via N-Boc Protection
This robust method prioritizes selectivity and yield by protecting the piperidine nitrogen before O-alkylation.
Step A: N-Boc Protection
-
Dissolution: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in dichloromethane (DCM).
-
Base: Add triethylamine (1.5 eq).
-
Protection: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
Step B: O-Alkylation of N-Boc Intermediate
-
Setup: To a flame-dried flask under an inert atmosphere, add the N-Boc protected intermediate from Step A (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir at this temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 4-6 hours).
-
Workup: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate to yield crude tert-butyl 4-[2-(benzyloxy)ethyl]piperidine-1-carboxylate. This intermediate is often pure enough to proceed to the next step.
Step C: N-Boc Deprotection
-
Dissolution: Dissolve the crude product from Step B in DCM.
-
Acidification: Add trifluoroacetic acid (TFA, 5-10 eq) or an HCl solution in dioxane (4M) and stir at room temperature for 1-2 hours.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with aqueous NaOH (e.g., 2M) to a pH > 12.
-
Extraction: Extract the free base with DCM or ethyl acetate (3x).
-
Final Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 4-[2-(benzyloxy)ethyl]piperidine, in high purity and yield.
References
- Atom Scientific. Piperidine for Peptide Synthesis.
- Omizzolo, A. et al. (2021). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. DOI: 10.1021/jo0007682.
- Tokyo Chemical Industry. Protecting Agents. TCI Chemicals. Accessed March 7, 2026.
- Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. DOI: 10.1021/cr800323s.
- Unknown Author. Protecting groups in organic synthesis + H2O.
- Jakubke, H.-D. (2022). Williamson Ether Synthesis. Chemistry Steps.
- Kozlov, M. et al. (2024). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. DOI: 10.26434/chemrxiv-2024-z1lq4.
- Inoue, M. et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis. Accessed March 7, 2026.
- LibreTexts Chemistry. Williamson Ether Synthesis.
- CN1583742A - Method for preparing 4-piperidyl piperidine.
- Kozlov, M. et al. (2024). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- BenchChem. (2025). Improving the yield of Benzethidine synthesis for research purposes.
- BenchChem. (2025).
- Organic Chemistry Portal.
- Žinić, M. et al. (2003). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
- Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Wang, D. et al. (2014). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
- De, S. et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 219-225.
- PrepChem. Synthesis of 1-Benzyloxycarbonyl-4-(2-hydroxyethyl)piperidine.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Kozlov, M. et al. (2024).
- Poon, K. W. C. et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
- Khan, J. (2021). N - alkylation of piperidine with substituted benzyl chloride. ECHEMI Community.
- Le, C. M. et al. (2020). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Organic & Biomolecular Chemistry, 18, 4276-4280.
Sources
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Technical Support Center: Navigating N- vs. O-Alkylation in Piperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet challenging synthetic hurdle: controlling the regioselectivity of alkylation in piperidine derivatives possessing an ambident nucleophilic character, specifically the competition between N-alkylation and O-alkylation. In medicinal chemistry, the precise placement of an alkyl group can profoundly impact a molecule's pharmacological profile, making this control essential. This resource moves beyond simple protocols to explain the underlying principles that govern this selectivity, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering step-by-step guidance rooted in mechanistic understanding.
Question 1: My reaction is yielding a mixture of N- and O-alkylated products. How can I favor selective N-alkylation?
Answer: This is a frequent challenge arising from the dual nucleophilicity of certain piperidine derivatives. To enhance N-alkylation, a multi-faceted approach considering the alkylating agent, solvent, and base is necessary.
The core principle often lies in the Hard and Soft Acids and Bases (HSAB) theory.[1][2] Nitrogen is generally a "softer" nucleophilic center than oxygen.[3] Therefore, pairing it with a "soft" electrophile will favor N-alkylation.
Strategic Adjustments to Favor N-Alkylation:
-
Modify the Alkylating Agent: Switch from alkylating agents with "hard" leaving groups (like tosylates or sulfates) to those with "soft" leaving groups. Alkyl iodides are classic examples of soft electrophiles that preferentially react at the softer nitrogen center.[4] Alkyl bromides are intermediate, while agents like dimethyl sulfate are harder and tend to favor O-alkylation.[4]
-
Solvent Selection: The choice of solvent plays a critical role in ion-pairing and the solvation of the nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for N-alkylation.[3][5] They solvate the cation of the base (e.g., K⁺ in K₂CO₃) effectively, leaving the anionic nucleophile "naked" and more reactive. This enhances the intrinsic nucleophilicity of the nitrogen.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the more electronegative oxygen atom, creating a solvent shell that sterically hinders O-alkylation and thereby favors N-alkylation. However, they can also slow down the overall reaction rate.[6]
-
-
Base Selection: The choice of base influences the degree of deprotonation and the nature of the resulting salt.
-
Weaker, Heterogeneous Bases (e.g., K₂CO₃, Cs₂CO₃): These are often excellent choices for promoting N-alkylation.[7] Cesium carbonate (Cs₂CO₃) is particularly effective; the large, soft Cs⁺ cation coordinates loosely with the anionic nucleophile, promoting reaction at the softer nitrogen site.
-
Strong, Hard Bases (e.g., NaH): Strong bases can lead to a higher proportion of O-alkylation.[5] They generate a more dissociated anion, where the negative charge is more localized on the highly electronegative oxygen, making it a harder and more reactive nucleophile.
-
Experimental Protocol for Selective N-Alkylation:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine derivative (1.0 eq.) and a polar aprotic solvent like anhydrous DMF.[7]
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).[7]
-
Alkylating Agent Addition: Slowly add the alkyl iodide (1.1 eq.) dropwise or via syringe pump at room temperature.[7] Slow addition helps to avoid localized high concentrations of the electrophile, which can lead to over-alkylation.[8]
-
Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Upon completion, cool the reaction, filter off the inorganic salts, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Question 2: I am observing predominantly O-alkylation. What conditions can I use to reverse this selectivity?
Answer: To favor the formation of the O-alkylated product, you should employ conditions that align with the HSAB principle by pairing the "hard" oxygen nucleophile with a "hard" electrophile.[9]
Strategic Adjustments to Favor O-Alkylation:
-
Select a "Hard" Alkylating Agent: Use alkylating agents with hard leaving groups. Examples include dimethyl sulfate, methyl triflate ("magic methyl"), or Meerwein's salt (triethyloxonium tetrafluoroborate).[4] These reagents have a higher propensity to react at the harder oxygen center.
-
Utilize a Strong, "Hard" Base: A strong base like sodium hydride (NaH) in a solvent like THF or DMF will generate a more ionic "hard" alkoxide, which will preferentially react at the oxygen.[5]
-
Influence of Silver Salts: The addition of silver salts (e.g., Ag₂O, Ag₂CO₃) can sometimes promote O-alkylation.[10] The silver cation coordinates with the leaving group of the alkyl halide, increasing the electrophilicity and "hardness" of the alkylating agent.
Decision Workflow for N- vs. O-Alkylation:
Caption: Decision-making workflow for directing alkylation.
Question 3: My N-alkylation reaction is very slow or results in a low yield. What are the potential causes and how can I improve it?
Answer: Sluggish reactions or low yields in N-alkylation can stem from several factors, including steric hindrance, poor leaving group ability, or suboptimal reaction conditions.
Troubleshooting Steps for Low Yield/Slow Reaction:
-
Assess Steric Hindrance: If the piperidine nitrogen or the electrophilic carbon is sterically encumbered, an Sₙ2 reaction will be slow.[11]
-
Solution: Consider an alternative, less sterically sensitive method like reductive amination . This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this purpose as it selectively reduces the iminium ion over the carbonyl compound.[11][12]
-
-
Evaluate the Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.[13] A good leaving group is a weak base that can stabilize the negative charge after it departs.
-
Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ >> F⁻. Tosylates (TsO⁻) and mesylates (MsO⁻) are also excellent leaving groups. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
-
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 80 °C) can increase the reaction rate.[3] However, be cautious, as higher temperatures can sometimes decrease selectivity.
-
Add a Catalyst: For reactions with alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction via the Finkelstein reaction, where the less reactive alkyl halide is converted in situ to the more reactive alkyl iodide.
-
Re-evaluate Base and Solvent: Ensure your base is sufficiently strong to deprotonate the piperidine nitrogen and that your solvent is appropriate for the reaction (see Question 1). For direct alkylation, ensure anhydrous conditions, as water can interfere with the reaction.[14]
Reductive Amination Workflow:
Caption: General workflow for N-alkylation via reductive amination.
Frequently Asked Questions (FAQs)
Q: How does the Mitsunobu reaction fit into N- vs. O-alkylation strategies?
A: The Mitsunobu reaction is a powerful tool for alkylation that uses an alcohol as the alkylating agent in the presence of a phosphine (like PPh₃) and an azodicarboxylate (like DEAD or DIAD).[15] It can be highly regioselective. While often used for O-alkylation of phenols, it can be adapted for selective N-alkylation of acidic N-H bonds, such as those in amides or certain heterocycles.[16] The outcome can be highly substrate and condition-dependent, sometimes favoring N-alkylation where standard methods fail, and other times favoring O-alkylation.[15][17] It is a valuable alternative to consider when direct alkylation with halides is problematic.
Q: Can I avoid over-alkylation that leads to quaternary ammonium salts?
A: Yes. Over-alkylation is a common side reaction, especially with reactive alkylating agents like methyl iodide.[8] To minimize it:
-
Use a slight excess of the piperidine starting material relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[7]
-
Use a weaker base, as strong bases can promote multiple alkylations.
-
Reductive amination is an excellent method to completely avoid the formation of quaternary salts.[18]
Q: Does the counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) really make a difference?
A: Absolutely. The counter-ion significantly influences the reactivity of the ambident anion. In polar aprotic solvents, smaller, harder cations like Na⁺ form tighter ion pairs with the harder oxygen atom, potentially favoring O-alkylation. Larger, softer cations like K⁺ and especially Cs⁺ form looser ion pairs, allowing the intrinsically softer nitrogen atom to be the more reactive nucleophile.[5] This is known as the "cation effect."
Summary of Influential Factors on N- vs. O-Alkylation Selectivity
| Factor | Favors N-Alkylation (Soft Site) | Favors O-Alkylation (Hard Site) | Rationale (based on HSAB Principle) |
| Alkylating Agent | Alkyl Iodide (soft) | Alkyl Sulfate, Triflate (hard) | Soft electrophiles prefer soft nucleophiles; hard electrophiles prefer hard nucleophiles.[4] |
| Base Cation | Cs⁺, K⁺ (soft, large) | Na⁺, Li⁺ (hard, small) | Larger, softer cations form looser ion pairs, favoring reaction at the inherently softer N-site. |
| Solvent | Polar Aprotic (DMF, DMSO) | Can vary; less influential than other factors. | Aprotic solvents leave the anion "naked" and reactive, allowing intrinsic properties to dominate.[3] |
| Leaving Group | I⁻, Br⁻ (soft) | OTs⁻, OMs⁻, OTf⁻ (harder) | Correlates directly with the softness/hardness of the electrophilic carbon center.[4] |
References
- Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC. (n.d.).
- Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016, April 13).
- Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions - Who we serve. (n.d.).
- Technical Support Center: N- vs. O-Alkylation of Saccharin Analogs - Benchchem. (n.d.).
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. (n.d.).
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem. (n.d.).
- N - alkylation of piperidine with substituted benzyl chloride - ECHEMI. (n.d.).
- N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Biochemical significance of the hard and soft acids and bases principle - PubMed. (n.d.).
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. (n.d.).
- The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - SciSpace. (n.d.).
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept - AdiChemistry. (n.d.).
- HARD AND SOFT ACIDS AND BASES (HSAB). (n.d.).
- Hard and Soft Acids and Bases | Dalal Institute. (n.d.).
- Hard-Soft Acid-Base Theory. (n.d.).
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16).
- An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (n.d.).
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem. (n.d.).
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9).
- managing side reactions in piperidine functionalization - Benchchem. (n.d.).
- Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - Chemical Science (RSC Publishing). (n.d.).
- Difference in leaving group ability due to variation in nucleophiles. (2018, December 15).
- Why n-alkylation is more favorable than o-alkyation ? - ECHEMI. (n.d.).
- The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.).
- Reaction pathway for the direct O-alkylation. | Download Scientific Diagram - ResearchGate. (n.d.).
- 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects - YouTube. (2018, February 6).
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2025, May 21).
- O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.).
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. (2025, July 11).
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017, May 4).
- Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis - Benchchem. (n.d.).
- α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024, July 19).
- 8.
- Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 16).
- Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC. (n.d.).
- amide: N- vs O-alkylation - Google Groups. (n.d.).
- N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile - ResearchGate. (2025, August 5).
- Leaving group - Wikipedia. (n.d.).
- N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Publishing. (2019, April 18).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. (2013, August 15).
- Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC. (2022, June 2).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025, August 29).
Sources
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- 17. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Removing unreacted benzyl bromide from 4-[2-(benzyloxy)ethyl]piperidine
Topic: Effective Removal of Unreacted Benzyl Bromide from 4-[2-(benzyloxy)ethyl]piperidine Syntheses
For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and procedural advice for the complete removal of residual benzyl bromide following the N-alkylation of a piperidine derivative. Effectively eliminating this reactive and lachrymatory impurity is critical for ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API) or intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to completely remove unreacted benzyl bromide?
A: Complete removal is essential for several reasons:
-
Toxicity and Safety: Benzyl bromide is a strong lachrymator and is toxic if inhaled, swallowed, or in contact with the skin.[1][2] Its presence in a final product poses a significant safety risk.
-
Downstream Reactivity: As a reactive alkylating agent, residual benzyl bromide can react with subsequent reagents, solvents, or even the desired product during storage, leading to the formation of unknown impurities and degradation of the API.
-
Regulatory Compliance: Regulatory bodies require stringent control and removal of process-related impurities, especially reactive genotoxic impurities (GTIs), to ensure drug safety and efficacy.
Q2: My initial aqueous work-up didn't remove all the benzyl bromide. Why?
A: Benzyl bromide has low solubility in water and can remain partitioned in the organic layer with your product.[3] While it does react with water, this hydrolysis is often slow.[4] A simple water wash is typically insufficient for complete removal and more targeted purification strategies are necessary.
Q3: How can I quickly check for the presence of benzyl bromide in my crude product?
A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Benzyl bromide is significantly less polar than the piperidine product. A TLC plate developed in a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will show the benzyl bromide spot running much higher (larger Rf value) than your more polar amine product.[5] Staining with potassium permanganate or visualization under UV light can help identify the spots.[6]
Physical Properties for Separation Strategy
A successful purification strategy relies on exploiting the differences in physical properties between the reactant and the product.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| Benzyl Bromide | 171.03[2] | 198-201[2][7] | 1.438[2] | Sparingly soluble in water; soluble in most organic solvents.[1][3] |
| 4-[2-(benzyloxy)ethyl]piperidine | 219.31 (Calculated) | > 300 (Estimated) | ~1.0 (Estimated) | Soluble in many organic solvents; forms a salt in acidic aqueous solutions. |
Troubleshooting and Purification Protocols
If you have confirmed the presence of residual benzyl bromide, select one of the following methods based on the scale of your reaction and the required purity of your final compound.
Method 1: Chemical Quenching (Scavenging)
This method involves adding a reagent that selectively reacts with the excess benzyl bromide, converting it into a byproduct that is easier to remove.
When to Use: Ideal for reactions where a slight excess of a quenching agent and its byproduct will not interfere with subsequent steps or can be easily removed.
Q: What are the best quenching agents for benzyl bromide?
A: The ideal quencher is a nucleophile that forms a water-soluble or easily separable byproduct.
-
Tertiary Amines (e.g., Triethylamine): These react with benzyl bromide to form a quaternary ammonium salt.[8][9] This salt is often highly soluble in water and can be removed with a simple aqueous extraction.
-
Methanol/Aqueous Base: Methanol can be used to quench the reaction, forming benzyl methyl ether.[6] A mild aqueous base (like sodium bicarbonate) wash can then be used to neutralize any generated HBr and remove salts.
-
Aqueous Ammonia: Reacts to form benzylamine, which has different solubility and chromatographic properties than the target compound.
Step-by-Step Protocol: Quenching with Triethylamine
-
Cool the Reaction: After the main reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.
-
Add Quenching Agent: Add triethylamine (1.5 to 2.0 equivalents relative to the excess benzyl bromide) dropwise to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.
-
Aqueous Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[10] The benzyltriethylammonium bromide salt will partition into the aqueous layer.[8]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of benzyl bromide.
Method 2: Optimized Liquid-Liquid Extraction
This technique exploits the basicity of the piperidine nitrogen to move the desired product between aqueous and organic phases, leaving the neutral benzyl bromide behind.[11][12]
When to Use: Excellent for medium to large-scale reactions where the product is stable to pH changes and column chromatography is less practical.
Q: My product seems to be staying in the organic layer even after adding acid. What's wrong?
A: The likely issue is insufficient acidification or the wrong choice of acid. The aqueous layer's pH must be low enough to fully protonate the piperidine nitrogen (pKa of piperidinium ion is ~11.2), making it a water-soluble salt.
-
Use a Stronger Acid: Switch from a weak acid (like acetic acid) to a dilute strong acid like 1M HCl.
-
Check the pH: Use pH paper or a pH meter to ensure the aqueous phase is acidic (pH 1-2).
-
Increase Mixing: Ensure vigorous mixing in the separatory funnel to facilitate the transfer between phases.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated product, 4-[2-(benzyloxy)ethyl]piperidinium chloride, will move to the aqueous layer. The neutral benzyl bromide will remain in the organic layer.[12] Repeat the extraction 2-3 times to ensure complete transfer of the product.
-
Isolate the Impurity: Keep the organic layer, which contains the benzyl bromide and other non-basic impurities. This can be discarded following appropriate waste disposal procedures.
-
Basify and Re-extract: Combine the acidic aqueous layers in the separatory funnel. Cool the funnel in an ice bath and slowly add a base (e.g., 2M NaOH, solid NaHCO₃) until the pH is >10. This deprotonates the product, making it soluble in organic solvents again.
-
Final Extraction: Extract the basified aqueous layer 2-3 times with fresh organic solvent (e.g., ethyl acetate).
-
Dry and Concentrate: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Method 3: Column Chromatography
This is the most powerful method for achieving high purity, separating compounds based on their differential adsorption to a stationary phase.[5][8]
When to Use: For small-scale reactions, when very high purity is required, or when other methods have failed.
Q: Benzyl bromide and my product are co-eluting on the column. How can I improve separation?
A: Co-elution happens when the polarities are too similar for the chosen solvent system.
-
Decrease Solvent Polarity: Benzyl bromide is non-polar.[5] Start with a very non-polar mobile phase (e.g., 100% Hexane or Heptane) to ensure the benzyl bromide elutes quickly from the silica gel column, well ahead of your more polar product.[8][13]
-
Use a Different Solvent System: Try a different solvent combination, such as Dichloromethane/Methanol, which may offer different selectivity.[8]
-
Optimize Loading: Ensure the crude product is loaded onto the column in a minimal amount of solvent to get a tight starting band.
Step-by-Step Protocol: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system where the product has an Rf of 0.2-0.4.[5] A good starting point is a Hexane/Ethyl Acetate mixture.
-
Pack the Column: Prepare a silica gel column using the wet slurry method with your initial, least polar eluent.[5]
-
Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the column eluent and load it onto the column.
-
Elute: Begin elution with a non-polar solvent (e.g., 100% Hexane) to wash the non-polar benzyl bromide off the column first.[13]
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate) to elute your desired product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified 4-[2-(benzyloxy)ethyl]piperidine.
Purification Method Selection Guide
This flowchart will help you choose the most appropriate purification strategy for your specific needs.
Sources
- 1. Gas detectors and respiratory protection equipments C7H7Br (benzyl bromide), CAS number 100-39-0 [en.gazfinder.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. crystlechemipharma.com [crystlechemipharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
Technical Support Center: Deprotection Strategies for N-Boc-4-[2-(benzyloxy)ethyl]piperidine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex deprotection workflows of N-Boc-4-[2-(benzyloxy)ethyl]piperidine .
This molecule presents a classic orthogonal protecting group challenge: it contains an acid-labile tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a hydrogenation-sensitive benzyl ether on the primary alcohol. Mismanagement of reaction conditions can lead to undesired cross-reactivity, partial cleavage, or alkylated byproducts.
Strategic Deprotection Workflows
Before troubleshooting, it is critical to map out the logical pathway for your specific synthetic goal. The decision tree below outlines the validated conditions for selective and global deprotection.
Caption: Decision tree for selective and global deprotection strategies.
Troubleshooting Guides & FAQs
Q1: How do I selectively remove the N-Boc group without cleaving the benzyl ether?
Causality & Expert Insight: The Boc group is cleaved via an acid-catalyzed mechanism that generates a tert-butyl cation and carbamic acid, which rapidly decarboxylates to yield the free amine[1]. While2[2], it poses a risk to benzyl ethers under prolonged exposure. Benzyl ethers are generally stable to mild acids but can undergo slow cleavage in neat TFA.
To achieve absolute selectivity,3[3]. The lack of water in the dioxane system prevents hydrolytic side reactions, and the resulting hydrochloride salt often precipitates directly out of solution, driving the reaction forward and simplifying purification.
Table 1: Quantitative Comparison of TFA vs. HCl for Selective Boc Deprotection
| Parameter | 20-50% TFA in DCM | 4M HCl in Dioxane |
|---|---|---|
| Typical Reaction Time | 1 - 4 hours[4] | 30 - 60 minutes[3] |
| Selectivity (vs. Benzyl Ether) | Moderate (Risk of cleavage over time) | High (Superior selectivity)[3] |
| Byproduct Risk | tert-butyl alkylation (if unscavenged) | Minimal |
| Product Form | Trifluoroacetate salt (often oily)[4] | Hydrochloride salt (often crystalline)[4] |
| Volatility / Removal | Requires co-evaporation or basic workup | Easily removed in vacuo; direct precipitation |
Protocol 1: Selective Boc Deprotection using 4M HCl in Dioxane This protocol is self-validating: the precipitation of the salt indicates successful conversion.
-
Dissolution: Dissolve N-Boc-4-[2-(benzyloxy)ethyl]piperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane to achieve a 0.1–0.5 M concentration.
-
Addition: Add 4M HCl in 1,4-dioxane (5.0–10.0 eq) dropwise at room temperature under an inert atmosphere (N2 or Argon).
-
Reaction: Stir vigorously for 30–60 minutes. Monitor the reaction by LC-MS or TLC. Self-validation check: Look for the formation of a white precipitate (the amine hydrochloride salt).
-
Isolation: Once the starting material is consumed, concentrate the mixture in vacuo.
-
Purification: Triturate the resulting residue with anhydrous diethyl ether. Filter the solid, wash with cold ether, and dry under high vacuum to yield the pure 4-[2-(benzyloxy)ethyl]piperidine hydrochloride.
Q2: My TFA-mediated deprotection is yielding a messy mixture with partial benzyl cleavage and alkylated byproducts. How do I fix this?
Causality & Expert Insight: If you must use TFA, you must account for the highly reactive tert-butyl cation generated during cleavage. If left unscavenged, this carbocation can undergo Friedel-Crafts alkylation with the electron-rich aromatic ring of your benzyl ether. Furthermore, extended reaction times at high TFA concentrations (>50% v/v) will slowly cleave the benzyl ether itself.
Caption: Acid-catalyzed N-Boc deprotection mechanism workflow.
Solution: You must dilute the TFA and introduce a carbocation scavenger.5[5].
Protocol 2: Optimized TFA/DCM Protocol with Scavengers
-
Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) to a 0.1 M concentration. Add 2.0 equivalents of triisopropylsilane (TIPS) or anisole as a carbocation scavenger.
-
Cooling: Cool the flask to 0 °C using an ice bath to control the initial exotherm.
-
Addition: Slowly add TFA dropwise to achieve a final concentration of 20–30% (v/v) TFA in DCM[2].
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for exactly 1 to 2 hours. Do not leave overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue 3 times with toluene to azeotropically remove residual TFA[6].
-
Neutralization: Redissolve in DCM and wash carefully with saturated aqueous NaHCO3 (caution: CO2 evolution will cause pressure buildup)[5]. Extract, dry over Na2SO4, and concentrate.
Q3: How do I achieve global deprotection (removing both the Boc and Benzyl groups)?
Causality & Expert Insight: Because the protecting groups are orthogonal, attempting a one-pot global deprotection requires extremely harsh conditions (e.g., boiling HBr/AcOH) which often degrade the piperidine core or lead to unwanted side reactions. The most reliable and highest-yielding method is a sequential, two-step protocol.
Perform the acidic Boc removal first (using Protocol 1). The resulting secondary amine hydrochloride salt is then subjected directly to catalytic hydrogenolysis (H2, Pd/C). Why this order? Hydrogenolysis requires a neutral or slightly acidic environment; free amines can poison the palladium catalyst. By carrying the hydrochloride salt into the hydrogenation step, you protect the catalyst and ensure rapid, quantitative cleavage of the benzyl ether to yield 4-(2-hydroxyethyl)piperidine.
References
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Available at: [Link]
-
University of Arizona / Journal of Peptide Research. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Available at: [Link]
Sources
Technical Support Center: Solving Solubility Challenges with 4-[2-(benzyloxy)ethyl]piperidine Free Base
Welcome to the technical support center for 4-[2-(benzyloxy)ethyl]piperidine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific application.
Section 1: Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it is essential to understand the inherent properties of 4-[2-(benzyloxy)ethyl]piperidine. While specific experimental data for this exact compound is not extensively published, we can infer its behavior from its structural components: a basic piperidine ring and a lipophilic benzyloxyethyl group.
-
Piperidine Moiety : The piperidine ring contains a secondary amine, which is basic. The typical pKa for a piperidinium ion is around 11.[1][2] This means that at physiological pH (~7.4), the piperidine nitrogen will be significantly protonated, but the free base form itself is a weak base.
-
Benzyloxyethyl Group : This substantial, non-polar side chain contributes to the molecule's lipophilicity, or "oil-loving" nature. This suggests a low intrinsic solubility in aqueous media.
-
Free Base Form : As a free base, the molecule is neutral. Neutral organic molecules with significant lipophilic character often exhibit poor water solubility due to the energetic cost of disrupting the hydrogen-bonding network of water.
Based on these features, 4-[2-(benzyloxy)ethyl]piperidine free base is expected to be poorly soluble in neutral aqueous solutions.
Section 2: Troubleshooting Guide & FAQs
This section addresses common solubility problems in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My 4-[2-(benzyloxy)ethyl]piperidine free base won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?
Answer: This is the most common issue and is expected due to the molecule's chemical nature. The primary reason is that the neutral free base form, with its large, non-polar benzyloxyethyl group, is too hydrophobic to be readily solvated by water at a neutral pH. To achieve dissolution, you must modify the compound or the solvent system to overcome this lipophilicity.
Q2: I need to prepare a high-concentration stock solution. What organic solvents should I try first?
Answer: For creating a concentrated stock solution, water-miscible organic solvents are the preferred choice. These can then be diluted into your aqueous experimental medium.
Recommended Starting Solvents:
| Solvent | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of organic molecules. A common choice for creating high-concentration stock solutions (e.g., 10-50 mM). Be mindful of potential toxicity or effects in sensitive cell-based assays; final DMSO concentration in the assay should typically be kept low (<0.5%). |
| Ethanol (EtOH) | A less toxic alternative to DMSO, suitable for many biological applications. Its solubilizing power may be slightly lower than DMSO for highly lipophilic compounds. |
| Dimethylformamide (DMF) | Another powerful polar aprotic solvent, similar in capability to DMSO. |
Workflow for Stock Solution Preparation:
-
Start with a small amount of the compound.
-
Add the chosen organic solvent (e.g., DMSO) stepwise while vortexing or sonicating.
-
Gently warm the solution (30-40°C) if necessary to aid dissolution, but be cautious of potential compound degradation.
-
Once fully dissolved, store the stock solution appropriately, often at -20°C or -80°C, protected from light.
Q3: My organic stock solution precipitates when I dilute it into my aqueous assay buffer. How do I prevent this "crashing out"?
Answer: This common problem occurs when the highly concentrated drug solution in an organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. The key is to increase the aqueous solubility of the compound itself. The most direct and effective method for a basic compound like this is pH adjustment to form a soluble salt in situ.
The fundamental principle is to protonate the basic piperidine nitrogen. This creates a positively charged cation, the piperidinium ion, which is significantly more polar and thus much more soluble in water.
Caption: Equilibrium between the insoluble free base and the soluble protonated salt form.
Q4: What is a reliable, step-by-step protocol for preparing an aqueous solution by converting the free base to its hydrochloride (HCl) salt?
Answer: Converting the free base to a salt is a standard and highly effective method for enhancing aqueous solubility.[3][4] The hydrochloride salt is most common. This can be done by isolating the salt as a solid or, more conveniently for immediate use, by preparing it in situ.
Protocol 1: In Situ Salt Formation for Aqueous Solution Preparation
This protocol is designed for preparing an aqueous solution for direct use in an experiment.
Materials:
-
4-[2-(benzyloxy)ethyl]piperidine free base
-
Deionized water or desired aqueous buffer
-
0.1 M Hydrochloric Acid (HCl)
-
Vortex mixer and/or sonicator
-
pH meter or pH strips
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of the free base into a sterile glass vial.
-
Initial Suspension: Add a portion of the total required volume of water or buffer to the vial. The compound will likely form a suspension or oily residue.
-
Acidification: While stirring or vortexing, add 0.1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the free base will be converted to its protonated hydrochloride salt and begin to dissolve.
-
Observe Dissolution: Continue adding acid until the solution becomes clear. A slight excess of acid (1.1 to 1.2 molar equivalents relative to the free base) is often sufficient.
-
Check pH: Measure the pH of the final solution. It should be acidic. If required for your experiment, you can carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious not to raise it too close to the compound's pKa, which could cause precipitation.
-
Final Volume: Add the remaining water or buffer to reach the final target concentration.
-
Validation: Ensure the solution remains clear upon standing. If it becomes cloudy, more acid may be needed, or the concentration may be too high for the chosen conditions.
Q5: I cannot significantly lower the pH for my cell-based assay. Are there other formulation strategies I can use?
Answer: Yes. When pH adjustment is not a viable option, several advanced formulation techniques can be employed. These methods work by creating a more favorable microenvironment for the drug molecule.
-
Co-solvents: While you may have used a co-solvent like DMSO for your stock, a carefully selected co-solvent system in the final formulation can maintain solubility.[5] Mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG 300/400) can be effective. The key is to perform tolerability studies to ensure the final co-solvent concentration is not toxic to your cells.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[6] They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" where the new host-guest entity has significantly improved aqueous solubility.[6][7]
-
How it Works: The non-polar benzyloxyethyl group of your compound can fit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "hiding" the oily part of your molecule.[]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high solubility and safety profiles.[]
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a general method for exploring cyclodextrin-based solubilization.
Materials:
-
4-[2-(benzyloxy)ethyl]piperidine free base
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and shaker/rocker
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your buffer. A starting concentration of 10-20% (w/v) is common for feasibility studies.
-
Add Compound: Add the 4-[2-(benzyloxy)ethyl]piperidine free base directly to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and place it on a shaker or rocker at room temperature. Allow the mixture to equilibrate for 24-48 hours. This extended time is necessary for the inclusion complex to form effectively.
-
Clarify: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will give you the enhanced solubility value.
Section 3: Advanced Troubleshooting Workflow
For complex cases, a systematic approach is necessary. The following workflow guides you from initial assessment to advanced formulation strategies.
Caption: A logical workflow for troubleshooting solubility issues.
References
- Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride?
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?
- Carbohydrate Chronicles. (n.d.). How can cyclodextrins enhance solubility?
- PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
- Cheméo. (n.d.). Benzethidine (CAS 3691-78-9) - Chemical & Physical Properties.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?
- Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
- PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- datapdf.com. (n.d.). 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Chemistry Stack Exchange. (2017, March 14). Turn Solution to hcl salt.
- ChemScene. (n.d.). 4-(Benzyloxy)piperidine.
- ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?
- Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine.
- Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine.
- Google Patents. (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base.
- LookChem. (n.d.). Cas 110-89-4,Piperidine.
- ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
- Sciencemadness Discussion Board. (2018, January 18). Piperidine from the hydrolysis of piperine.
- EPFL. (n.d.). pKa Data Compiled by R. Williams.
- Chem-Impex. (n.d.). 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester.
- Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
- Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
- ChemScene. (n.d.). 4-(2-Ethylphenoxy)piperidine hydrochloride.
- NIST WebBook. (n.d.). 4-Benzylpiperidine.
- MilliporeSigma. (n.d.). 4-(Benzyloxy)piperidine.
- Merck. (n.d.). 4-(BENZYLOXY)PIPERIDINE.
- Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 3. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride
Prepared by: Senior Application Scientist, Chemical R&D Solutions
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions & Troubleshooting
Q1: My 4-[2-(benzyloxy)ethyl]piperidine hydrochloride is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of your solute. Upon cooling, the dissolved compound separates as a liquid (an oil) rather than forming a crystal lattice. This is common with hydrochloride salts which can have depressed melting points in the presence of certain solvents.
Troubleshooting Steps:
-
Reduce the Temperature: Your primary goal is to keep the dissolution temperature below the compound's melting point. Try using a larger volume of solvent and heating it less aggressively.
-
Change the Solvent System: The solubility profile of your compound is likely too high in the chosen solvent. Switch to a solvent in which the compound has slightly lower solubility at elevated temperatures.
-
Introduce an Anti-Solvent: The most robust solution is often a two-solvent recrystallization (also known as anti-solvent crystallization).[1][2] Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at a warm temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or ethyl acetate) dropwise until you observe persistent cloudiness (turbidity). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[1]
Q2: I'm attempting to purify the free base of my compound using silica gel chromatography and observe severe peak tailing. What's the cause and the solution?
A: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[3] The piperidine nitrogen, a Lewis base, interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks and poor separation.
Troubleshooting & Optimization:
| Problem | Probable Cause | Recommended Solution |
| Severe Peak Tailing | Strong interaction between basic piperidine nitrogen and acidic silica gel.[3] | Mobile Phase Modification: Add a basic modifier to the eluent to compete for active sites. A common choice is 0.5-2% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[3] |
| Product Irreversibly Stuck on Column | The compound is too polar or the interaction with silica is too strong, leading to irreversible adsorption. | Stationary Phase Modification: Switch to a less acidic stationary phase like neutral or basic alumina.[3] Alternatively, use an amine-deactivated silica gel. |
| Poor Separation from Polar Impurities | The high polarity needed to elute the product also elutes the impurities. | Reverse-Phase Chromatography: Consider purifying on a C18 column. The hydrochloride salt is often suitable for this method. Use an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the piperidine is protonated, which typically results in sharp peaks.[3][4] |
Q3: My purified 4-[2-(benzyloxy)ethyl]piperidine hydrochloride is off-white or yellowish. How can I remove the color?
A: A yellow or brown tint in piperidine derivatives often indicates the presence of oxidation byproducts.[5][6] While these may be minor impurities, they are often highly colored.
Decolorization Strategies:
-
Activated Carbon (Charcoal) Treatment: This is the most common method. During recrystallization, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount (e.g., 1-2% by weight of your solute) of activated carbon to the hot solution. Swirl the mixture for a few minutes to allow the colored impurities to adsorb onto the carbon surface. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the clear filtrate to cool and crystallize.
-
Thorough Purification: If the color persists, it may indicate a significant level of impurities that requires a more rigorous purification step before recrystallization, such as column chromatography or a careful acid-base extraction.
Q4: During an acid-base extraction, I'm struggling with a persistent emulsion at the aqueous-organic interface. How can I resolve this?
A: Emulsions are common during the workup of basic compounds, especially after basification when the free base may act as a surfactant.
Methods to Break Emulsions:
-
Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and helps to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
Detailed Experimental Protocols
Protocol 1: Purification by Two-Solvent Recrystallization
This method is ideal for obtaining high-purity crystalline 4-[2-(benzyloxy)ethyl]piperidine hydrochloride, assuming minor impurities.
Materials:
-
Crude 4-[2-(benzyloxy)ethyl]piperidine hydrochloride
-
Methanol (or Ethanol) - "Good" Solvent
-
Ethyl Acetate (or Diethyl Ether) - "Anti-Solvent"
-
Erlenmeyer flask, stir plate, condenser
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently warm the mixture (e.g., to 40-50°C) with stirring until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot filtration through a pre-warmed funnel into a second clean, pre-warmed flask. This prevents premature crystallization.[7]
-
Induce Supersaturation: While stirring the warm solution, add ethyl acetate dropwise. You will observe localized cloudiness that redissolves. Continue adding until the entire solution becomes faintly but persistently cloudy.
-
Re-homogenize: Add 1-2 drops of methanol to the cloudy solution until it becomes clear again. You are now at the point of saturation.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8] Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate (the anti-solvent) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for removing neutral or acidic impurities from the target compound. It involves converting the hydrochloride salt to its free base, washing, and then converting it back to the pure salt.
Procedure:
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in a separatory funnel containing deionized water and a water-immiscible organic solvent like ethyl acetate or dichloromethane. Slowly add a 2 M aqueous solution of NaOH with stirring or gentle shaking until the aqueous layer is strongly basic (pH > 12, check with pH paper). The hydrochloride salt will convert to the free base, which will partition into the organic layer.[7]
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer and set it aside.
-
Re-extraction: To ensure complete recovery, extract the aqueous layer again with a fresh portion of the organic solvent. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual base and water.
-
Drying & Isolation of Free Base: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free base, which is likely an oil.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base oil in a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether or a mixture of ethyl acetate/hexane). Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. The pure 4-[2-(benzyloxy)ethyl]piperidine hydrochloride will precipitate as a solid.
-
Final Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum.
References
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]
-
Recrystallization - Part 2. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Minimizing side reactions in the benzylation of 4-piperidineethanol
Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Mechanistic Insight[1][2]
The Challenge: The benzylation of 4-piperidineethanol (4-PE) presents a classic chemoselectivity challenge due to its bifunctional nature: it contains both a secondary amine (piperidine ring) and a primary alcohol (hydroxyethyl tail).
The Goal: Selective N-benzylation to form N-benzyl-4-piperidineethanol (a key intermediate for acetylcholinesterase inhibitors like Donepezil) while suppressing:
-
O-benzylation (Ether formation).
-
N,N-dialkylation (Quaternary ammonium salt formation).
-
N,O-dibenzylation (Polysubstitution).
Mechanistic Hierarchy:
Under neutral or weakly basic conditions, the secondary amine is significantly more nucleophilic than the primary alcohol (
Troubleshooting Guide (Q&A)
Category A: Chemoselectivity (N- vs. O-Alkylation)
Q: I am detecting significant O-benzylated byproducts (ether linkage). Why is the alcohol reacting? A: This is almost invariably caused by base selection or solvent effects .
-
Cause: Using strong bases (e.g., NaH, KH, or even excess NaOH/KOH) generates the alkoxide anion (
), which is a harder and more aggressive nucleophile than the neutral amine. -
Solution: Switch to a weak, inorganic base like Potassium Carbonate (
) or an organic base like Diisopropylethylamine (DIPEA) . These bases are strong enough to scavenge the HCl byproduct but too weak to deprotonate the alcohol significantly. -
Solvent Factor: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of "naked" anions. If O-alkylation persists in DMF, switch to Acetonitrile (MeCN) or Toluene , which solvate anions less effectively, reducing the reactivity of any transient alkoxides.
Q: Can I protect the alcohol to prevent this? A: Yes, but it adds two synthetic steps (protection/deprotection).
-
Recommendation: Protection (e.g., TBDMS or Acetyl) is usually unnecessary if the pH is controlled. Only resort to protection if the substrate has high steric hindrance around the nitrogen that slows N-alkylation, allowing O-alkylation to compete.
Category B: Over-Alkylation (Quaternization)[3]
Q: My LC-MS shows a mass corresponding to the quaternary ammonium salt (
-
Protocol Adjustment:
-
Stoichiometry: Never use excess benzyl halide. Use 0.90 to 0.95 equivalents of Benzyl Chloride/Bromide relative to 4-piperidineethanol. It is better to leave unreacted starting material (which can be washed out or distilled) than to form an inseparable quaternary salt.
-
Addition Mode: Add the benzyl halide dropwise to a solution of the amine. This ensures the concentration of the alkylating agent remains low relative to the amine, statistically favoring mono-alkylation.
-
Temperature: Conduct the addition at 0°C and warm slowly. High temperatures lower selectivity.
-
Category C: Impurities & Reagents[4]
Q: I see benzaldehyde and benzyl alcohol in my crude mixture. Where are these coming from? A:
-
Benzyl Alcohol: Formed by the hydrolysis of benzyl halide.[1] This occurs if your solvent is "wet" or if you use a hydrated base (e.g.,
) without drying.-
Fix: Use anhydrous solvents and dry your inorganic base in an oven (
) before use.
-
-
Benzaldehyde: Often present as an impurity in aged benzyl halides (via oxidation). Benzaldehyde can react with the amine to form enamines or hemiaminals, complicating the profile.
-
Fix: Pass benzyl chloride through a short plug of basic alumina or distill it before use if it appears yellow.
-
Visualized Reaction Pathways & Logic
Reaction Pathway Diagram
This diagram illustrates the competing pathways. The goal is to maximize the green path and block the red paths.
Caption: Reaction network showing the target N-alkylation pathway versus competitive O-alkylation and quaternization routes.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and correcting reaction failures based on impurity profiles.
Optimized Experimental Protocols
Method A: Direct N-Alkylation (Cost-Effective)
Best for large-scale synthesis where reagent cost is a factor.
Reagents:
-
4-Piperidineethanol (1.0 eq)
-
Benzyl Chloride (0.95 eq) — Limiting reagent to prevent quaternization.
- (Anhydrous, 2.0 eq)
-
Potassium Iodide (KI) (0.1 eq) — Catalyst to form transient Benzyl Iodide (Finkelstein).
-
Acetonitrile (MeCN) or Ethanol (10 volumes).
Protocol:
-
Setup: Charge 4-piperidineethanol,
, and KI into the reaction vessel with MeCN. Stir at room temperature (RT) for 15 minutes. -
Addition: Dissolve Benzyl Chloride in a small amount of MeCN. Add this solution dropwise over 1 hour to the amine mixture at RT.
-
Why? Keeping Benzyl Chloride concentration low favors reaction with the abundant amine over the newly formed product.
-
-
Reaction: Heat to 50-60°C and monitor by TLC/HPLC.
-
Checkpoint: Stop reaction when Benzyl Chloride is consumed. Do not chase complete conversion of the amine.
-
-
Workup: Filter off solids (
/KCl). Evaporate solvent.[2][] Dissolve residue in DCM, wash with water (to remove unreacted amine if soluble, though 4-PE is amphiphilic) and brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[2]
Method B: Reductive Amination (High Selectivity)
Best for high-value synthesis requiring maximum purity.
Concept: Uses Benzaldehyde instead of Benzyl Chloride. The intermediate iminium ion is reduced selectively. This method mechanistically prevents O-alkylation (aldehydes don't form ethers under these conditions) and quaternization (the product is not an electrophile).
Reagents:
-
4-Piperidineethanol (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
DCM or DCE (Solvent).[4]
-
Acetic Acid (catalytic, 1-2 drops).
Protocol:
-
Imine Formation: Dissolve 4-piperidineethanol and Benzaldehyde in DCM. Add Acetic Acid. Stir for 30-60 mins at RT.
-
Note: The solution may become warm.[5]
-
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Completion: Stir at RT overnight. Quench with saturated
.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Advantage: This method yields the N-benzyl product with >95% chemoselectivity.
Data Summary Table
| Parameter | Direct Alkylation (Method A) | Reductive Amination (Method B) |
| Reagent | Benzyl Chloride / Bromide | Benzaldehyde + Reducing Agent |
| Major Risk | Over-alkylation (Quaternization) | Incomplete reduction (Imine residue) |
| O-Alkylation Risk | Moderate (High if strong base used) | Negligible |
| Atom Economy | High | Lower (Boron waste) |
| Preferred Base | None (Acid catalyst used) | |
| Self-Validating Step | Limiting the electrophile (0.95 eq) | Stepwise addition of hydride |
References
-
Donepezil Synthesis & Intermediates
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives. Organic Chemistry Portal.[6]
-
-
Selectivity in Amino Alcohol Alkylation
-
General N-Alkylation Troubleshooting
-
Reductive Amination Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylic substitution, benzylation [organic-chemistry.org]
Handling hygroscopic nature of 4-[2-(benzyloxy)ethyl]piperidine salts
Welcome to the technical support center for 4-[2-(benzyloxy)ethyl]piperidine and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the hygroscopic nature of these compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Hygroscopicity
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] This property is primarily influenced by the material's chemical structure, particularly the presence of polar functional groups, and its crystalline form.[3] For active pharmaceutical ingredients (APIs) like 4-[2-(benzyloxy)ethyl]piperidine salts, moisture uptake can lead to a cascade of undesirable physical and chemical changes. These can include deliquescence (dissolving in absorbed water), changes in crystal structure, and chemical degradation through hydrolysis, all of which can compromise the compound's stability, efficacy, and handling properties.[3][4]
Hydrochloride salts of amines, a common salt form for piperidine-containing compounds, are often hygroscopic.[5][6] This is due to the strong hydrogen-bonding capabilities of the chloride ion and the protonated amine.[6] Understanding and mitigating the effects of hygroscopicity are therefore critical for successful drug development.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues arising from the hygroscopic nature of 4-[2-(benzyloxy)ethyl]piperidine salts.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when hygroscopicity is suspected.
Caption: Troubleshooting workflow for hygroscopic compounds.
Step-by-Step Troubleshooting
Issue 1: The solid material appears clumpy, sticky, or has turned into a liquid.
-
Probable Cause: The material has absorbed a significant amount of atmospheric moisture, a phenomenon known as deliquescence for highly hygroscopic substances.[3] This can be exacerbated by high relative humidity (%RH) in the laboratory environment.
-
Solution:
-
Immediate Action: Immediately transfer the material to a controlled, low-humidity environment, such as a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) or a glovebox with a dry nitrogen or argon atmosphere.[7][8]
-
Quantification: Determine the water content of the affected material using Karl Fischer titration, which is a highly specific and accurate method for water determination.[9][10] Alternatively, thermogravimetric analysis (TGA) can be used to measure weight loss upon heating, which is often attributable to water.[11][12]
-
Drying: If the material is chemically stable to heat, it can be dried under vacuum at a mild temperature. The appropriate temperature should be determined by TGA to avoid thermal degradation.
-
Prevention: For future handling, always work with the material in a controlled environment. Weighing and dispensing should be performed in a glovebox or a balance enclosure with controlled humidity.[8][13] Store the material in a tightly sealed container with a desiccant and/or under an inert gas blanket.[14][15]
-
Issue 2: Inconsistent weighing results are observed.
-
Probable Cause: The material is rapidly absorbing moisture from the air during the weighing process, leading to a continuous increase in mass.[16]
-
Solution:
-
Environmental Control: Perform all weighing operations in an environment with controlled low humidity (<40% RH is a good starting point, but may need to be lower).[14][16] Using a glovebox is the most effective method.
-
Rapid Handling: If a controlled environment is not available, minimize the exposure time of the material to the atmosphere. Use a weighing vessel with a lid and only uncap it for the brief moment of transfer.
-
Equipment: Use an analytical balance with a draft shield to minimize air currents that can affect the reading.
-
Issue 3: The material shows poor flowability and sticks to equipment during processing.
-
Probable Cause: Moisture absorption increases the cohesiveness of powder particles, leading to poor flow and adhesion to surfaces.[2]
-
Solution:
-
Humidity Control: The most critical factor is to maintain a low-humidity environment throughout the manufacturing or processing area.[17] Dehumidification systems are essential for large-scale operations.
-
Formulation Aids: Incorporate excipients such as glidants (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate) into the formulation to improve powder flow.
-
Process Optimization: Ensure that all equipment surfaces are clean and dry before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-[2-(benzyloxy)ethyl]piperidine salts?
A1: To maintain the integrity of hygroscopic salts, they should be stored in a tightly sealed, preferably airtight, container. The container should be placed in a desiccator or a controlled humidity cabinet. For long-term storage, placing the container in a refrigerator or freezer can also be beneficial, as lower temperatures reduce the moisture-holding capacity of the air. However, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q2: How can I quantitatively determine the degree of hygroscopicity of my compound?
A2: The hygroscopicity of a compound can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature. The resulting sorption/desorption isotherm provides critical information about the material's affinity for water and can help identify the critical relative humidity at which significant moisture uptake occurs.
Q3: Are there alternative salt forms of 4-[2-(benzyloxy)ethyl]piperidine that are less hygroscopic?
A3: While hydrochloride salts are common, they are often hygroscopic.[5] Exploring other salt forms is a viable strategy to reduce hygroscopicity.[5] Salts formed with larger, less hydrophilic counter-ions may exhibit lower hygroscopicity. Salt screening studies are recommended to identify a form with an optimal balance of solubility, stability, and low hygroscopicity. Another advanced approach is the formation of co-crystals, where the API is co-crystallized with a neutral guest molecule, which can significantly alter and improve the physical properties, including reducing hygroscopicity.[5][18]
Q4: What impact does absorbed water have on the downstream processing and stability of the final drug product?
A4: Absorbed water can have several detrimental effects:
-
Physical Stability: It can induce phase transitions, such as converting an anhydrous form to a hydrate or an amorphous solid to a crystalline form. These changes can alter the drug's solubility and bioavailability.[3]
-
Chemical Stability: Water can act as a reactant in hydrolysis reactions, leading to the degradation of the API and the formation of impurities.[3]
-
Manufacturing: As mentioned, it can cause processing issues like poor powder flow, caking, and sticking to equipment.[2] In tableting, it can affect tablet hardness and disintegration times.[19]
-
Shelf-life: Overall, uncontrolled moisture can significantly reduce the shelf-life of the drug product.[4]
Q5: What are the regulatory expectations for handling and characterizing hygroscopic materials?
A5: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for stability testing.[20][21] For hygroscopic substances, it is crucial to perform stability studies under various humidity conditions as outlined in guidelines such as ICH Q1A(R2).[22] These studies should evaluate the physical and chemical stability of the drug substance and product over time.[23][24] The packaging chosen for the final product must also provide adequate protection against moisture ingress.[3]
Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a solid sample.
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned with the Karl Fischer reagent to a stable, low-drift endpoint.
-
Reagent Standardization: Accurately weigh a suitable water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel. Titrate to the endpoint and calculate the water equivalence factor (F) of the reagent.
-
Sample Analysis: a. Accurately weigh a sample of the 4-[2-(benzyloxy)ethyl]piperidine salt (the amount will depend on the expected water content). b. Quickly transfer the sample to the titration vessel. c. Titrate with the standardized Karl Fischer reagent to the electrometric endpoint. d. Record the volume of titrant consumed.
-
Calculation: Water Content (%) = (Volume of Titrant (mL) * F (mg/mL) / Sample Weight (mg)) * 100
Protocol 2: Controlled Environment Handling
This protocol outlines best practices for handling hygroscopic materials to minimize moisture exposure.
-
Environment Setup:
-
Glovebox: Purge the glovebox with a dry, inert gas (e.g., nitrogen, argon) until the internal relative humidity is below the critical threshold for the compound (ideally <10% RH).
-
Desiccator: Ensure the desiccant is active. If using silica gel with an indicator, ensure the color indicates dryness.
-
-
Material Equilibration: Before transferring any material into the controlled environment, ensure all instruments and containers (spatulas, weigh boats, vials) are placed inside and allowed to equilibrate to the dry atmosphere.
-
Weighing and Transfer: a. Perform all weighing and transfer operations within the controlled environment. b. Work efficiently to minimize the time the primary container is open. c. Use anti-static weigh boats or weighing funnels if the powder is prone to static cling.
-
Storage: a. After dispensing, securely seal the primary container immediately. b. For added protection, place the sealed primary container inside a secondary, heat-sealed, moisture-barrier bag containing a desiccant sachet. c. Store the packaged material under the recommended temperature conditions.
Data Summary Table
| Parameter | Potential Issue | Recommended Action | Analytical Technique |
| Appearance | Clumping, caking, deliquescence | Handle in a controlled low-humidity environment. | Visual Inspection, Microscopy |
| Mass | Inconsistent or increasing during weighing | Weigh in a glovebox or low-humidity enclosure. | Analytical Balance |
| Water Content | Elevated levels | Dry the material under vacuum; store with desiccants. | Karl Fischer Titration, TGA |
| Flowability | Poor flow, adhesion to surfaces | Control humidity during processing; use flow aids. | Powder Flow Testers |
| Crystal Form | Changes in polymorphic or hydration state | Store at controlled humidity and temperature. | XRPD, DSC |
| Chemical Purity | Presence of degradation products | Protect from moisture at all stages. | HPLC, LC-MS |
References
- Hygroscopicity: Significance and symbolism. (2026, February 24). Vertex AI Search.
- Lim, S. L., & Chew, Y. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1099.
- Pawar, P., & D'souza, J. I. (2015). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 7(7), 939-944.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
- ICH. (1996). Q1A: Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Best Practices for Powder Storage and Handling. (2025, May 19).
- ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. (2024, March 13). Labworks Blog.
- The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. (2025, August 9).
- Karl Fischer Moisture Analysis. Pacific BioLabs.
- Determining Water Content with a Novel Karl Fischer Titr
- ICH STABILITY INDIC
- EMA. (2003). Q1A(R2): Stability Testing of new Drug Substances and Products.
- Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Pharmaceutical Technology.
- Karl Fischer vs. water activity: Which is best in pharmaceuticals. AquaLab.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
- Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM.
- Managing Dust in Laboratories Handling Hazardous Powders. (2025, November 20). Dustarrest.
- 4-(Benzyloxy)piperidine. MilliporeSigma.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
- 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Chem-Impex.
- Humidity controlled storage in pharmaceutical applic
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington.
- Hydroxylamine. Wikipedia.
- Piperidine. Wikipedia.
- PIPERIDINE.
- 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride. PubChem.
- Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking.
- 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia.
- Piperidine and its salts. (2009, August 29). Taj API.
- 4-Benzylpiperidine. ChemicalBook.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
- Piperidines. BOC Sciences.
- Hydroxyamine hydrochloride. PubChem.
- Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable? (2012, January 10). PubMed.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society.
- Novel cocrystallization of hydrochloric acid salt of an active agent.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. dustarrest.com [dustarrest.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. ppd.com [ppd.com]
- 12. azom.com [azom.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 15. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 16. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 17. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 18. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. pharma.gally.ch [pharma.gally.ch]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms | Labworks Blog [labworksinternational.com]
- 24. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-[2-(benzyloxy)ethyl]piperidine
Welcome to the Technical Support Center. 4-[2-(benzyloxy)ethyl]piperidine is a highly versatile secondary amine building block used extensively in medicinal chemistry and drug development. However, researchers frequently encounter "low reactivity" when utilizing this compound in standard alkylation, amidation, or cross-coupling workflows.
This guide abandons generic advice to focus on the specific physicochemical properties of this molecule. We will diagnose the root causes of its apparent low reactivity—ranging from atmospheric degradation to steric hindrance—and provide field-proven, self-validating protocols to overcome them.
Diagnostic Workflow for Amine Reactivity
Caption: Logical troubleshooting workflow for diagnosing and resolving low reactivity in piperidines.
Section 1: The "Hidden" Culprit: Carbamate and Salt Formation
The Causality: Piperidines are highly basic secondary amines. When exposed to air, they readily absorb atmospheric carbon dioxide and moisture to form stable carbamate salts (e.g., piperidinium piperidine-1-carboxylate)[1]. This spontaneous reaction effectively neutralizes the nucleophilic lone pair on the nitrogen. Because carbamates easily revert to the free amine under the acidic conditions typically used in LC-MS analysis, researchers are often misled into believing their starting material is pure and highly reactive, when in reality, it is locked in an unreactive state in the reaction flask.
FAQ
Q: My previously reactive batch of 4-[2-(benzyloxy)ethyl]piperidine suddenly stopped working, even though LC-MS shows a single peak for the desired mass. Why? A: The compound has likely absorbed CO₂ during storage. The LC-MS mobile phase (usually containing 0.1% Formic Acid or TFA) decarboxylates the carbamate on the column, masking the degradation. You must perform a free-basing and decarboxylation protocol before use.
Protocol 1: Self-Validating Free-Basing and Decarboxylation
This protocol breaks down salts and drives off trapped CO₂ to restore the amine's nucleophilicity.
-
Dissolution: Dissolve the degraded 4-[2-(benzyloxy)ethyl]piperidine in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 0.5 M.
-
Basification: Transfer to a separatory funnel and wash with an equal volume of 1M aqueous NaOH. Shake vigorously and vent. This breaks any hydrochloride or carbonate salts.
-
Decarboxylation: Separate the organic layer and transfer it to a round-bottom flask. Gently heat the organic layer to 40°C under a continuous stream of inert Argon gas for 30 minutes. The heat and inert sweep gas drive the reversible carbamate equilibrium back to the free amine and expel the CO₂.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Check: Take a 10 µL aliquot, evaporate the solvent, and dissolve in CDCl₃. Perform a ¹H-NMR scan. The piperidine N-H proton should appear as a sharp, distinct signal. If the baseline is noisy or signals are broadened, residual carbamate or water is present.
Section 2: Overcoming Steric Hindrance in Amide Coupling
The Causality: While the benzyloxyethyl group is at the 4-position and does not directly block the nitrogen, the inherent chair conformation of the piperidine ring makes this secondary amine sterically demanding compared to primary amines. Traditional carbodiimide reagents like EDC/HOBt often form stable, unreactive O-acylisourea intermediates that undergo slow aminolysis, leading to poor yields and increased side reactions (like N-acylurea formation)[2].
FAQ
Q: I am trying to couple this amine with a standard aliphatic carboxylic acid using EDC/HOBt, but my yields are <20%. How can I improve this? A: You must switch to a highly reactive uronium/aminium salt coupling reagent. COMU is highly recommended for non-peptide secondary amines. It offers superior reactivity, low epimerization, and generates water-soluble byproducts, which drastically simplifies workup[3].
Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Reactivity with 2° Amines | Byproduct Solubility | Recommended Base | Relative Efficiency |
| EDC / HOBt | Low to Moderate | Water-soluble | DIPEA or TEA | Base-line |
| HATU | High | Organic-soluble | DIPEA | +++ |
| COMU | Very High | Water-soluble | DIPEA or Collidine | ++++ |
Protocol 2: COMU-Mediated Amide Coupling
-
Activation: In an oven-dried flask under Argon, dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.1–0.2 M).
-
Base Addition: Add DIPEA (2.0 eq) dropwise.
-
Validation Check: The reaction mixture should turn from pale yellow to a deep orange/red hue within 5 minutes, visually confirming the formation of the highly reactive active ester.
-
-
Amine Addition: Add the freshly free-based 4-[2-(benzyloxy)ethyl]piperidine (1.1 eq) dropwise to the activated mixture.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor the disappearance of the active ester via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Because COMU byproducts are water-soluble, wash the organic layer thoroughly with water (3x) and brine (1x) to yield a highly pure crude product[3].
Section 3: Advanced N-Arylation (Buchwald-Hartwig Cross-Coupling)
The Causality: Nucleophilic aromatic substitution (S_NAr) with this amine will fail unless the aryl halide is extremely electron-deficient (e.g., 2-fluoro-nitrobenzene). For standard aryl halides, Palladium-catalyzed Buchwald-Hartwig amination is required. However, early-generation ligands (like BINAP or dppf) are prone to β-hydride elimination or fail to undergo reductive elimination when bound to bulky secondary cyclic amines[4]. To force the catalytic cycle forward, bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos must be utilized[5].
FAQ
Q: My Pd-catalyzed N-arylation with Pd(OAc)₂ and dppf is yielding mostly unreacted starting material and a dehalogenated aryl byproduct. What is wrong? A: The dppf ligand does not provide enough steric bulk to force the reductive elimination of the bulky piperidine from the Palladium center. The stalled Pd(II) complex instead undergoes β-hydride elimination, leading to the dehalogenated byproduct. Switching to RuPhos will resolve this[6].
Caption: Ligand selection logic for Buchwald-Hartwig amination of secondary piperidines.
Protocol 3: RuPhos-Mediated N-Arylation
-
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the Aryl Halide (1.0 eq), Pd₂(dba)₃ (2 mol% Pd), and RuPhos (4 mol%).
-
Reagent Addition: Add freshly prepared 4-[2-(benzyloxy)ethyl]piperidine free base (1.2 eq).
-
Base Selection: Add a strong base. LHMDS (1.5 eq) is highly recommended for faster kinetics at lower temperatures, though Cs₂CO₃ (2.0 eq) can be used for base-sensitive functional groups[6].
-
Solvent & Reaction: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.2 M concentration. Seal the vial and heat to 85–100°C for 4–12 hours.
-
Self-Validation Check: Monitor the reaction via GC-MS. The complete disappearance of the aryl halide peak and the absence of the dehalogenated aryl byproduct confirm that reductive elimination was successful and β-hydride elimination was suppressed.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate for column chromatography.
References
-
Ethier, A. L., et al. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." MDPI, 2015. 1
-
Chemistry Steps. "Amides Preparation and Reactions Summary." Chemistry Steps, 2020. 2
-
BenchChem Technical Support Team. "Application Notes and Protocols: COMU in Non-Peptide Amide Bond Formation." BenchChem, 2025. 3
-
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, 2025. 4
-
Surry, D. S., & Buchwald, S. L. "ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." ResearchGate, 2025. 5
Sources
- 1. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide [mdpi.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Stabilization of 4-[2-(benzyloxy)ethyl]piperidine during storage
Technical Support Center: 4-[2-(benzyloxy)ethyl]piperidine
Introduction
Welcome to the technical support guide for 4-[2-(benzyloxy)ethyl]piperidine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The stability and purity of starting materials are paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for potential degradation issues, and validated protocols for assessing the integrity of your material during storage.
Section 1: FAQs - Understanding the Stability of 4-[2-(benzyloxy)ethyl]piperidine
This section addresses the most common questions regarding the chemical stability and proper handling of 4-[2-(benzyloxy)ethyl]piperidine.
Q1: What are the primary chemical liabilities of 4-[2-(benzyloxy)ethyl]piperidine that can lead to degradation during storage?
A: The molecule possesses two primary sites susceptible to degradation: the benzyl ether moiety and the secondary amine of the piperidine ring.
-
Oxidation of the Benzyl Ether: The benzylic C-H bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen, light, or trace metal impurities. This process can lead to the cleavage of the benzyl group, resulting in the formation of benzaldehyde, which can be further oxidized to benzoic acid.[1][2][3] The other product of this cleavage is 4-(2-hydroxyethyl)piperidine.
-
Oxidation of the Secondary Amine: The piperidine nitrogen, being a secondary amine, is prone to oxidation, which can form the corresponding N-oxide or other degradation products. Secondary amines can also slowly react with atmospheric carbon dioxide.[4] Furthermore, in the presence of nitrosating agents (e.g., nitrites from environmental sources), there is a potential risk of forming N-nitrosamine impurities, which are a class of genotoxic compounds.[5][6]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A: To mitigate the degradation pathways described above, we have established the following optimal storage conditions based on the compound's chemical properties and empirical data.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of oxidative and other degradation reactions.[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a key reactant in the oxidation of both the benzyl ether and the secondary amine.[9] |
| Container | Amber Glass Bottle/Vial | Prevents exposure to UV and other light wavelengths, which can catalyze oxidative cleavage of the benzyl ether.[10][11] Glass is preferred over plastic to avoid potential leaching. |
| Seal | Tightly Sealed with a Secure Cap | Prevents ingress of moisture and atmospheric oxygen and CO2.[12] |
Q3: What are the common physical signs of degradation?
A: While analytical confirmation is essential, you should be vigilant for the following physical changes in your sample:
-
Color Change: A pure compound should be a clear, colorless to pale yellow liquid or solid. The development of a more intense yellow or brown color often indicates the formation of oxidized impurities.
-
Odor: The formation of benzaldehyde as a degradation product may impart a characteristic "bitter almond" smell.
-
Precipitation: The formation of solid impurities, such as benzoic acid, may be observed as a precipitate in the liquid.
Q4: What are the most likely impurities I would find in a degraded sample of 4-[2-(benzyloxy)ethyl]piperidine?
A: Based on the known degradation pathways, the primary impurities to screen for are:
-
Benzaldehyde
-
Benzoic Acid
-
4-(2-hydroxyethyl)piperidine
-
4-[2-(benzyloxy)ethyl]piperidine N-oxide
The presence and relative abundance of these impurities can be confirmed using the analytical protocols detailed in Section 3.
Section 2: Troubleshooting Guide - Investigating Potential Degradation
This guide provides a logical workflow for researchers who suspect that the stability of their 4-[2-(benzyloxy)ethyl]piperidine may be compromised, leading to inconsistent experimental results.
Diagram: Workflow for Stability Verification
This diagram outlines the logical steps from initial suspicion to analytical confirmation.
Caption: A logical workflow for investigating and confirming compound stability.
Section 3: Protocols for Stability Assessment
To ensure the highest level of scientific integrity, analytical verification of purity is crucial. The following are validated, self-validating protocols for assessing the stability of 4-[2-(benzyloxy)ethyl]piperidine.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is robust for quantifying the parent compound and detecting non-volatile, UV-active impurities like benzoic acid.[13][14]
1. Reagent and Equipment Preparation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard: A new, unopened vial of 4-[2-(benzyloxy)ethyl]piperidine of known high purity.
2. Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Test Sample Solution: Prepare the sample to be tested in the same manner, at a concentration of 1.0 mg/mL.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Gradient Program | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
4. Data Analysis:
-
Calculate the purity of the test sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Compare the chromatogram of the test sample to the reference standard to identify any new impurity peaks.
Protocol 2: Identification of Volatile Degradants by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for identifying volatile impurities such as benzaldehyde.[15][16]
1. Reagent and Equipment Preparation:
-
GC-MS system with a suitable capillary column
-
Column: Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
2. Sample Preparation:
-
Prepare a solution of the test sample in the chosen solvent at a concentration of approximately 1 mg/mL.
3. GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Scan Range | 40-500 m/z |
4. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to separate the components.
-
Examine the mass spectrum of any impurity peaks and compare them against a spectral library (e.g., NIST) to identify potential degradants like benzaldehyde (m/z 106, 105, 77).
Diagram: Potential Degradation Pathways
This diagram illustrates the two main chemical routes of degradation for 4-[2-(benzyloxy)ethyl]piperidine.
Caption: Key degradation pathways originating from the benzyl ether and secondary amine moieties.
References
- Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants.RSC Publishing.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.PMC.
- An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Arom
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic C
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).Canadian Journal of Chemistry.
- Debenzylation Reactions with Pd(0)
- Oxidation of Benzyl Ethers via Phase Transfer C
- Benzyl Ethers - Deprotection.Organic Chemistry Portal.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.BenchChem.
- N-BENZYL-4-(2-HYDROXYETHYL)
- 4-Piperidineethanol Safety D
- What are the Health and Safety Guidelines for Using Amines?
- Safe handling and storage of chemicals.Sciencemadness Wiki.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl-amine.BenchChem.
- Piperidine Safety D
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Secondary Amine Scavenger Nitrosamine.
- Piperidine Safety D
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- 4-(Benzyloxy)piperidine.MilliporeSigma.
- 4-(2-((3-Methylbenzyl)oxy)ethyl)piperidine hydrochloride.ChemScene.
- A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities.BenchChem.
- Piperidine Impurity Standards.SynThink.
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- 1. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. tandfonline.com [tandfonline.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of 4-[2-(benzyloxy)ethyl]piperidine
Structural Validation in Medicinal Chemistry: A Comparative Analytical Guide to 1H NMR of 4-[2-(benzyloxy)ethyl]piperidine
In modern drug discovery, substituted piperidines are ubiquitous pharmacophores. 4-[2-(benzyloxy)ethyl]piperidine is a highly versatile building block used in the synthesis of neuroactive agents, GPCR ligands, and targeted protein degraders. Validating its structural integrity—specifically differentiating it from its synthetic precursor, 4-(2-hydroxyethyl)piperidine—is a critical quality control step before advancing to biological assays.
While techniques like LC-MS provide rapid mass confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for atomic-level structural and conformational elucidation[1]. This guide provides a comprehensive, comparative analysis of the 1H NMR spectrum of 4-[2-(benzyloxy)ethyl]piperidine, detailing the causality behind experimental parameters and offering a self-validating protocol for researchers.
Comparative Analytical Modalities: Why 1H NMR?
When confirming the synthesis of 4-[2-(benzyloxy)ethyl]piperidine, researchers typically choose between LC-MS, 13C NMR, and 1H NMR.
Table 1: Comparison of Analytical Modalities for Structural Validation
| Analytical Technique | Primary Data Output | Strengths for this Molecule | Limitations |
| LC-MS (ESI+) | Molecular Ion (m/z 220.17[M+H]+) | Rapid confirmation of benzylation; high sensitivity. | Cannot distinguish regioisomers or provide conformational data. |
| 13C NMR | Carbon backbone framework | Clear resolution of the 14 distinct carbon environments. | Low sensitivity; requires high sample concentration and longer acquisition times. |
| 1H NMR (400+ MHz) | Proton environments, integration, J-coupling | Quantifies proton ratios (e.g., 5H aromatic vs. 4H piperidine); reveals chair conformation dynamics[2]. | Piperidine ring protons can exhibit severe spectral overlap at lower magnetic fields. |
Causality in Technique Selection: The addition of the benzyl group to the primary alcohol of 4-(2-hydroxyethyl)piperidine fundamentally changes the electronic environment. 1H NMR is uniquely suited here because it not only confirms the presence of the aromatic ring but also allows for the integration of the benzylic methylene protons (~4.50 ppm). These protons act as a diagnostic internal tag for reaction completion and overall molecular purity[3].
Conformational Dynamics and Spectral Causality
The piperidine ring in 4-[2-(benzyloxy)ethyl]piperidine adopts a dynamic chair conformation in solution[4]. However, the bulky 2-(benzyloxy)ethyl group at the C4 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons at C2 and C6.
-
Causality of Multiplets: Because the conformation is heavily biased toward this equatorial state, the axial and equatorial protons on the piperidine ring are magnetically non-equivalent.
-
Coupling Constants: The axial protons at C2/C6 (~2.60 ppm) exhibit large geminal coupling (~12-13 Hz) with their equatorial counterparts, and large vicinal coupling with the adjacent axial protons, resulting in broad triplet-of-doublets (td). Conversely, the equatorial protons (~3.05 ppm) appear as doublet-of-triplets (dt)[5].
Comparative Spectral Analysis: Precursor vs. Target
To objectively evaluate the product, we compare its 1H NMR profile against its precursor. Monitoring these specific chemical shifts allows chemists to track the progress of the etherification reaction.
Table 2: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
| Proton Environment | 4-(2-hydroxyethyl)piperidine (Precursor) | 4-[2-(benzyloxy)ethyl]piperidine (Target) | Diagnostic Shift / Change |
| Aromatic (Ph) | Absent | ~7.25 - 7.35 ppm (m, 5H) | Appearance of phenyl multiplet. |
| Benzylic (O-CH2-Ph) | Absent | ~4.50 ppm (s, 2H) | Appearance of sharp singlet. |
| Ether/Alcohol (CH2-O) | ~3.65 ppm (t, 2H) | ~3.50 ppm (t, 2H) | Upfield shift (~0.15 ppm) due to etherification. |
| Hydroxyl (OH) / Amine (NH) | ~2.50 ppm (br s, 2H, OH + NH) | ~1.80 ppm (br s, 1H, NH) | Loss of 1H integral; D2O exchangeable. |
| Piperidine C2/C6 (eq) | ~3.05 ppm (dt, 2H) | ~3.05 ppm (dt, 2H) | Unchanged. |
| Piperidine C2/C6 (ax) | ~2.60 ppm (td, 2H) | ~2.60 ppm (td, 2H) | Unchanged. |
Self-Validating Experimental Protocol for 1H NMR Acquisition
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints to prevent data misinterpretation.
Step 1: Sample Preparation
-
Action: Dissolve 15-20 mg of the purified 4-[2-(benzyloxy)ethyl]piperidine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality & Validation: CDCl3 is chosen for its excellent solubilizing properties for basic amines. Self-Validation: The presence of a sharp singlet at exactly 0.00 ppm (TMS) confirms correct chemical shift calibration, while the residual CHCl3 peak at 7.26 ppm serves as a secondary internal reference.
Step 2: Instrument Tuning and Acquisition
-
Action: Acquire the spectrum at 298 K using a 400 MHz or 800 MHz spectrometer. Use a standard 1D proton pulse sequence with a relaxation delay (D1) of 2-5 seconds and 16-32 scans.
-
Causality & Validation: A sufficient relaxation delay ensures that all protons (especially those lacking adjacent protons for dipole-dipole relaxation) fully relax between pulses, allowing for accurate quantitative integration[2]. Self-Validation: Check the lock signal stability prior to acquisition; a fluctuating lock indicates sample inhomogeneity, requiring re-filtration.
Step 3: Data Processing and Integration Logic
-
Action: Apply an exponential window function (LB = 0.3 Hz) before Fourier transformation. Perform strict manual phase and baseline correction.
-
Causality & Validation: Proper baseline correction is mandatory for accurate integration. Self-Validation: Set the integration of the benzylic CH2 singlet (~4.50 ppm) strictly to 2.00. The aromatic multiplet (~7.3 ppm) must then integrate to exactly 5.00 ± 0.10. If the aromatic integral is significantly higher (e.g., >6.00), it definitively indicates contamination with unreacted benzyl bromide or benzyl alcohol.
High-Field vs. Low-Field Resolution Workflow
When analyzing the complex splitting patterns of the piperidine ring, the magnetic field strength plays a crucial role. At 400 MHz, second-order effects can cause the C3/C4/C5 aliphatic protons (1.1 - 1.7 ppm) to overlap heavily. At 800 MHz, the increased dispersion separates these multiplets, allowing for direct extraction of J-couplings without needing 2D NMR.
Workflow for the structural validation of 4-[2-(benzyloxy)ethyl]piperidine using 1H NMR.
Conclusion
The 1H NMR analysis of 4-[2-(benzyloxy)ethyl]piperidine is a definitive method for confirming both its chemical constitution and its 3D conformation. By understanding the causality behind the chemical shifts—such as the locked equatorial preference of the C4 substituent and the distinct shielding of axial vs. equatorial protons—researchers can confidently validate their synthetic outputs. Implementing a self-validating protocol with strict integration checks ensures the highest level of scientific integrity before advancing the compound into biological assays or further synthetic steps.
References
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties N
- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Journal of Medicinal Chemistry - ACS Public
- Solution NMR Spectroscopy in Target-Based Drug Discovery MDPI
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine Journal of the American Chemical Society
- Piperidine | C5H11N | CID 8082 PubChem - NIH
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-[2-(benzyloxy)ethyl]piperidine
This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-[2-(benzyloxy)ethyl]piperidine. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles of analogous structures to offer a predictive and comparative analysis. This resource is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel chemical entities.
Introduction: The Rationale of Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique in modern chemistry, providing crucial information about the molecular weight and structure of a compound. The fragmentation pattern, generated by the breakdown of a molecule within the mass spectrometer, serves as a unique fingerprint. A thorough understanding of these fragmentation pathways is paramount for the unambiguous identification of known compounds and the structural elucidation of novel molecules. 4-[2-(benzyloxy)ethyl]piperidine, with its piperidine and benzyloxyethyl moieties, presents a compelling case for a detailed fragmentation analysis, as its breakdown products will be characteristic of these two key functional groups.
Predicted Fragmentation Pathway of 4-[2-(benzyloxy)ethyl]piperidine
Under electrospray ionization (ESI) in positive ion mode, 4-[2-(benzyloxy)ethyl]piperidine is expected to readily form a protonated molecular ion, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis, involving collision-induced dissociation (CID), will induce fragmentation. The proposed fragmentation pathways are rooted in the established behavior of piperidine and benzyl ether compounds.
The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, which is the most basic site and the likely location of protonation.[1] A key fragmentation mechanism for piperidines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen.[1] For compounds containing a benzyl group, a characteristic fragmentation is the formation of the highly stable tropylium ion (m/z 91).[2]
Based on these principles, the following primary fragmentation pathways are proposed for 4-[2-(benzyloxy)ethyl]piperidine:
-
Formation of the Tropylium Ion (m/z 91): Cleavage of the benzylic C-O bond is a highly probable event, leading to the formation of the benzyl cation, which readily rearranges to the stable tropylium ion. This is often a prominent peak in the mass spectra of benzyl-containing compounds.
-
Formation of the Piperidinemethyl Cation (m/z 98): Alpha-cleavage of the bond between the piperidine ring and the ethyl side chain would result in a stable iminium ion.
-
Cleavage of the Ether Bond: Scission of the C-O bond of the ether linkage can lead to the formation of a fragment corresponding to the protonated piperidine ethanol.
-
Ring Opening of the Piperidine Moiety: The piperidine ring itself can undergo fragmentation, leading to a series of smaller fragment ions.[1]
The following diagram illustrates the proposed primary fragmentation pathways for 4-[2-(benzyloxy)ethyl]piperidine.
Caption: Proposed ESI-MS/MS fragmentation of 4-[2-(benzyloxy)ethyl]piperidine.
Comparative Fragmentation Analysis: 4-[2-(benzyloxy)ethyl]piperidine vs. 4-Benzylpiperidine
To better understand the influence of the benzyloxyethyl group on the fragmentation pattern, a comparison with the known fragmentation of 4-benzylpiperidine is highly instructive. The mass spectrum of 4-benzylpiperidine is available in the NIST database and provides a valuable reference.[3][4]
| Fragment Ion (m/z) | Proposed Structure | 4-[2-(benzyloxy)ethyl]piperidine (Predicted) | 4-Benzylpiperidine (Experimental) | Comments |
| 91 | Tropylium Ion | High Abundance | High Abundance | The presence of the benzyl moiety in both compounds leads to this characteristic and stable fragment. |
| 98 | Piperidinemethyl Cation | Moderate Abundance | Low Abundance | This fragment is more readily formed in the target compound due to the lability of the bond C-C bond adjacent to the ether oxygen. |
| 174 | [M-H]⁺ of 4-benzylpiperidine | N/A | High Abundance (as M-H) | This represents the loss of a hydrogen radical from the molecular ion of 4-benzylpiperidine. |
| 112 | [M+H - C₇H₈O]⁺ | Moderate Abundance | N/A | Loss of a neutral benzyl alcohol molecule is a unique pathway for the title compound. |
This comparative analysis highlights that while both compounds will exhibit a strong signal for the tropylium ion, the fragmentation of the piperidine moiety and the potential for neutral losses will differ significantly due to the presence of the ethyl ether linkage in 4-[2-(benzyloxy)ethyl]piperidine.
Experimental Protocol for Mass Spectrometry Analysis
The following is a detailed, step-by-step methodology for acquiring the mass spectrum of 4-[2-(benzyloxy)ethyl]piperidine.
Objective: To obtain a high-resolution mass spectrum and a detailed fragmentation pattern for 4-[2-(benzyloxy)ethyl]piperidine using LC-MS/MS.
Materials and Instrumentation:
-
4-[2-(benzyloxy)ethyl]piperidine sample
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.[1]
Experimental Workflow:
Caption: A typical experimental workflow for LC-MS/MS analysis.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-[2-(benzyloxy)ethyl]piperidine at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
-
Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen in the piperidine ring is readily protonated in this mode.[1]
-
Full Scan (MS1): Acquire a full scan from m/z 50 to 500 to determine the mass of the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Perform a product ion scan of the precursor ion corresponding to [M+H]⁺.
-
Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum with a good distribution of fragment ions.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed fragments and known chemical principles.
-
Compare the obtained fragmentation pattern with the predicted pattern and data from analogous compounds.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-[2-(benzyloxy)ethyl]piperidine. By leveraging established fragmentation mechanisms of piperidine and benzyloxy-containing compounds, we have proposed the key fragment ions that would be expected in an experimental setting. The comparative analysis with 4-benzylpiperidine further illuminates the structural influence on the fragmentation pathways. The detailed experimental protocol offers a robust starting point for researchers seeking to acquire and interpret the mass spectrum of this and structurally related molecules. This systematic approach, combining predictive analysis with a clear experimental strategy, is fundamental to the successful application of mass spectrometry in chemical research and development.
References
-
SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
SciSpace. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]
-
PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2010). Behaviour of 4-(−2-Hydroxyethyl)-1-Piperazineethanesulphonic Acid under Electrospray Ionisation Mass Spectrometry Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
ConnectSci. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]
Sources
IR Spectroscopy Profiling of Benzyl Ether Linkages in Piperidine Scaffolds: A Comparative Technical Guide
Executive Summary
The benzyl ether moiety (
This guide provides a definitive technical analysis of the vibrational signatures associated with benzyl ether-substituted piperidines. It distinguishes these linkages from structural analogues (aryl ethers, alcohols) and competing reaction byproducts (N-alkylated isomers), utilizing specific "fingerprint" anomalies such as Bohlmann bands.
Vibrational Signature: The "Fingerprint"
To accurately identify a benzyl ether linkage within a piperidine scaffold, one must deconstruct the spectrum into three distinct vibrational zones: the Ether Linkage, the Piperidine Core, and the Benzyl Terminus.
Table 1: Critical IR Frequencies for Benzyl Ether-Piperidine Conjugates
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |
| Ether (C–O–C) | Asymmetric Stretch | 1070 – 1150 | Strong | Primary Indicator. Distinct from aryl ethers (anisoles) which appear at ~1250 |
| Ether (C–O–C) | Symmetric Stretch | 850 – 890 | Weak | Secondary confirmation; often obscured in complex fingerprints. |
| Piperidine (C–H) | Bohlmann Bands | 2700 – 2800 | Medium | High. Indicates anti-periplanar lone pair orientation (trans-fused/equatorial conformers). |
| Piperidine (N–H) | Stretching | 3300 – 3500 | Weak/Broad | Negative Indicator. Presence implies secondary amine (incomplete N-alkylation). Absence implies tertiary amine.[2] |
| Benzyl (Ph) | C–H Stretch (Aromatic) | > 3000 (3030-3080) | Medium | Confirms aromaticity. Differentiates from aliphatic ethers.[3][4] |
| Benzyl (Ph) | Ring Deformation | 690 – 710 & 730 – 770 | Strong | Characteristic "monosubstituted benzene" pattern. |
Expert Insight: The "Aryl" vs. "Benzyl" Ether Trap
A common error in spectral interpretation is confusing Benzyl Ethers (
-
Aryl Ethers (e.g., Anisole): Exhibit a strong band at 1200–1275
due to resonance conjugation between the oxygen lone pair and the aromatic ring (partial character).[1] -
Benzyl Ethers: The methylene spacer (
) insulates the oxygen from the ring. Consequently, they behave vibrationally like dialkyl ethers , absorbing at lower frequencies (1070–1150 ). -
Application: If you observe a strong band at 1250
, you likely have an impurity or an incorrect structure (e.g., phenolic O-alkylation rather than benzylic).
Technical Deep Dive: Bohlmann Bands
In piperidine systems, the region between 2700 and 2800
-
Mechanism: These bands arise when C-H bonds adjacent to the nitrogen are anti-periplanar to the nitrogen's lone pair electrons. This orbital overlap weakens the C-H bond, shifting the absorption to a lower wavenumber (red shift) compared to normal C-H stretches (2850–2950
). -
Relevance to Benzyl Ethers:
-
If the piperidine nitrogen is essentially unhindered or N-alkylated with a flexible group, Bohlmann bands are often visible.
-
Protonation or N-oxidation (e.g., salt formation) eliminates the lone pair, causing these bands to disappear .
-
Diagnostic Utility: Use Bohlmann bands to confirm the state of the piperidine nitrogen (free base vs. salt) in your benzyl ether product.
-
Comparative Analysis & Decision Logic
Scenario A: Differentiating Product from Precursor (O-Alkylation)
Reaction: Alkylation of 4-hydroxypiperidine with benzyl bromide.
-
Precursor (Alcohol): Strong, broad O-H stretch at 3200–3500
. -
Product (Ether): Complete disappearance of O-H band. Appearance of strong C-O-C band at 1080–1120
. -
Warning: If the N-H group is present, it may show a sharp band in the 3300
region.[5] Do not confuse this with a residual O-H band (which is typically much broader).
Scenario B: Regioselectivity (N- vs. O-Alkylation)
When alkylating a piperidinol, competition exists between the Nitrogen (N-alkylation) and Oxygen (O-alkylation).
| Feature | O-Alkylated Product (Target) | N-Alkylated Side Product |
| N-H Stretch | Present (~3300 | Absent (Tertiary amine formed) |
| O-H Stretch | Absent | Present (Unreacted alcohol moiety) |
| C-O-C Stretch | Strong (1070–1150 | Absent (C-O remains as C-OH) |
Decision Tree Workflow
The following diagram illustrates the logical process for confirming the Benzyl Ether structure using IR data.
Figure 1: Spectral decision tree for distinguishing benzyl ether linkages from alcohols and structural isomers.
Experimental Protocol: ATR-FTIR Acquisition
This protocol ensures high reproducibility for oily amines or solid piperidine derivatives.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
Resolution: 4
Step-by-Step Methodology
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol. Ensure it is dry.
-
Collect an air background spectrum. Rationale: Removes atmospheric
(2350 ) and interference.
-
-
Sample Preparation:
-
For Oils (Free Bases): Place 1 drop of the piperidine derivative directly onto the crystal center.
-
For Solids (Salts): Place ~5 mg of solid on the crystal. Apply pressure using the anvil clamp until the force gauge reads optimal contact (usually ~80-100 units). Rationale: Poor contact yields noisy spectra with weak peaks.
-
-
Acquisition & Processing:
-
Critical Check:
-
Inspect the 2300–2400
region. Significant noise or peaks here indicate poor background subtraction or atmospheric change. -
Verify the baseline is flat. If sloping, check for crystal contamination.
-
Limitations and Complementary Techniques
While IR is excellent for functional group verification, it cannot definitively solve the exact position of substitution on the piperidine ring (e.g., 3- vs 4-substitution).
-
When to use NMR: If IR shows ambiguous overlap in the 1100
region (where C-N and C-O stretches compete), HMBC (Heteronuclear Multiple Bond Correlation) NMR is required. HMBC can correlate the benzylic protons ( ) to the ether carbon and the piperidine ring carbons, providing indisputable connectivity data. -
When to use MS: To confirm the molecular weight, particularly to distinguish between mono-alkylation and bis-alkylation (e.g., N,O-dibenzyl species), which might show confusing IR summations.
References
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Link
-
National Institute of Standards and Technology (NIST). (2023). Piperidine IR Spectrum (Coblentz Society). Link
-
Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Link
-
Royal Society of Chemistry (RSC). (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives (Bohlmann Bands). Link
-
National Institutes of Health (NIH) - PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Link
Sources
- 1. fiveable.me [fiveable.me]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 7. Piperidine [webbook.nist.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Analysis of Benzyl Ether and Benzyl Ester Piperidines: A Guide to Structure, Activity, and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its synthetic tractability and presence in a wide array of bioactive molecules make it a focal point for drug discovery.[1][2] A common and critical modification to this scaffold is the introduction of a benzyl group, typically linked via an ether or an ester. The choice between a benzyl ether and a benzyl ester linkage is a pivotal decision in the design of novel therapeutics, as it profoundly influences the compound's biological activity, metabolic stability, and overall pharmacokinetic profile.
This guide provides an in-depth comparison of these two chemical motifs. We will explore the fundamental differences in their metabolic fate, provide detailed protocols for their synthesis and biological evaluation, and present a framework for interpreting structure-activity relationship (SAR) data.
The Chemical and Metabolic Dichotomy: Ether vs. Ester
The core structural difference between a benzyl ether and a benzyl ester lies in the linking atom to the carbonyl group (in the case of the ester) or directly to the benzyl moiety. This seemingly small change has significant metabolic consequences.
-
Benzyl Ethers: The C-O-C ether linkage is generally robust and resistant to metabolic cleavage. This stability often translates to a longer biological half-life, making ether-based compounds suitable for applications requiring sustained target engagement.
-
Benzyl Esters: The ester linkage (-COO-) is a well-known metabolically labile group.[3][4] It is susceptible to rapid hydrolysis by a wide range of plasma and tissue esterases, which cleave the ester to a carboxylic acid and an alcohol.[3][5] This property can be exploited in the design of "soft drugs," which are active until metabolized to a predictable and inactive form, potentially reducing systemic toxicity.[3]
This fundamental difference in metabolic stability is a critical consideration for any drug development professional. A highly potent benzyl ester may fail in vivo due to rapid clearance, whereas a moderately potent but stable benzyl ether could prove to be a more viable clinical candidate.
A Framework for Synthesis and Evaluation
A systematic comparison requires a robust and reproducible experimental workflow. The following diagram outlines a typical process, from initial synthesis to comprehensive biological characterization.
Sources
A Comparative Guide to the Validation of 4-[2-(benzyloxy)ethyl]piperidine Purity by Thin-Layer Chromatography
Abstract
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like 4-[2-(benzyloxy)ethyl]piperidine is a non-negotiable aspect of ensuring the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) methods for the validation of 4-[2-(benzyloxy)ethyl]piperidine purity. It offers detailed experimental protocols, supporting data, and a scientific rationale for methodological choices, grounded in established principles of chromatographic separation and regulatory expectations.
Introduction: The Critical Role of Purity in Drug Development
4-[2-(benzyloxy)ethyl]piperidine is a key building block in the synthesis of numerous pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are paramount. Thin-Layer Chromatography (TLC) is a widely utilized technique in pharmaceutical analysis due to its simplicity, speed, and cost-effectiveness.[1][2] It serves as a powerful tool for the qualitative identification of impurities and the semi-quantitative estimation of their levels.
This guide will compare two distinct TLC systems for the purity validation of 4-[2-(benzyloxy)ethyl]piperidine, detailing the scientific principles behind the selection of each component and providing a framework for method validation in line with industry best practices.
Foundational Principles of TLC for Piperidine Derivatives
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1][3] For basic compounds like piperidine derivatives, several factors are critical to achieving optimal separation:
-
Stationary Phase: Silica gel, a polar adsorbent, is the most common choice.[4] Its surface silanol groups (Si-OH) can interact with polar functional groups of the analyte.[3]
-
Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving good resolution. A mixture of a non-polar and a more polar solvent is often used, with the ratio adjusted to obtain the desired retention factor (Rf) for the target compound.[4]
-
Peak Tailing: Basic compounds like piperidines can interact strongly with the acidic silanol groups on the silica gel, leading to elongated or "tailing" spots. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.[4][5][6] This modifier competes with the analyte for the active sites on the stationary phase, resulting in more symmetrical spots.
Experimental Design: A Comparative Approach
This guide evaluates two TLC methods for the purity assessment of 4-[2-(benzyloxy)ethyl]piperidine. Method A represents a standard, widely applicable system, while Method B employs an alternative solvent system to offer a different selectivity profile, potentially resolving impurities that may co-elute in Method A.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254, 20x20 cm, 0.25 mm layer thickness
-
Sample Preparation: 4-[2-(benzyloxy)ethyl]piperidine standard and test samples dissolved in methanol (1 mg/mL).
-
Developing Chamber: Glass twin-trough chamber
-
Mobile Phases:
-
Method A: Dichloromethane:Methanol:Triethylamine (94:5:1 v/v/v)[5]
-
Method B: Ethyl Acetate:Hexane:Triethylamine (50:50:1 v/v/v)
-
-
Visualization:
Experimental Workflow
The general workflow for both TLC methods is outlined below. This process is designed to ensure reproducibility and accuracy in the results.
Caption: General workflow for TLC analysis.
Detailed Experimental Protocols
Protocol 1: Plate Preparation and Sample Application
-
Handle the TLC plate only by the edges to avoid contamination.
-
Using a pencil, gently draw a baseline 1.5 cm from the bottom of the plate.[10]
-
Using a capillary tube, apply small spots of the standard and test sample solutions onto the baseline.
-
Allow the solvent to completely evaporate between applications to keep the spots small and concentrated.
Protocol 2: Chromatogram Development
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid in solvent vapor saturation and let it equilibrate for at least 15 minutes.[11]
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[10]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.[10]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization and Analysis
-
UV Visualization: View the dried plate under a UV lamp at 254 nm.[7][12] Compounds that absorb UV light will appear as dark spots against the fluorescent background.[8] Circle the spots with a pencil.
-
Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine.[9] Many organic compounds will form colored complexes with iodine, appearing as brown or yellow spots.[8][9]
-
Potassium Permanganate Staining: Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the solution. Oxidizable compounds will appear as yellow or brown spots on a purple background.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]
Results and Comparative Analysis
The performance of each TLC method was evaluated based on the separation of the main 4-[2-(benzyloxy)ethyl]piperidine spot from potential impurities.
| Parameter | Method A (DCM:MeOH:TEA) | Method B (EtOAc:Hexane:TEA) | Rationale for Comparison |
| Rf of Main Compound | ~0.45 | ~0.35 | An ideal Rf value is typically between 0.3 and 0.7 for good separation.[11] |
| Spot Shape | Compact and symmetrical | Compact and symmetrical | The inclusion of triethylamine effectively mitigates peak tailing in both systems.[5] |
| Resolution of Impurities | Good separation of polar impurities | Better separation of non-polar impurities | The different solvent polarities offer varying selectivities for a range of potential impurities. |
| Sensitivity | High | High | Both methods are capable of detecting impurities at low levels. |
Discussion of Results:
Method A, with its more polar mobile phase, provided a higher Rf value for the main compound and demonstrated excellent resolution of potential polar impurities, such as any unreacted starting materials containing hydroxyl groups.
Method B, being less polar, resulted in a lower Rf value for the target compound. This system showed superior resolution for less polar impurities, which might include by-products from the benzylation reaction.
The use of multiple visualization techniques is crucial. While the benzyloxy group allows for UV detection, some impurities may not be UV-active. Iodine and potassium permanganate are more universal stains that can reveal a broader range of organic compounds.[8][13]
Method Validation: Ensuring Trustworthiness
To ensure the reliability of these TLC methods for routine quality control, they should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][14][15][16][17]
Validation Parameters
The following parameters should be assessed for a semi-quantitative TLC purity method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is demonstrated by showing clear separation between the main compound and any known impurities.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15] For TLC, this could include variations in mobile phase composition, chamber saturation time, and development distance.[15]
The validation workflow can be visualized as follows:
Caption: Key steps in the validation of a TLC method.
Conclusion and Recommendations
Both TLC methods presented in this guide are effective for the purity validation of 4-[2-(benzyloxy)ethyl]piperidine.
-
Method A (DCM:MeOH:TEA) is recommended as a primary, general-purpose method due to its excellent resolving power for a range of common impurities.
-
Method B (EtOAc:Hexane:TEA) serves as a valuable orthogonal method. It should be employed as a confirmatory test or when non-polar impurities are suspected.
For comprehensive purity analysis, it is best practice to utilize both methods in parallel. The use of multiple visualization techniques is essential to ensure that all potential impurities are detected. All methods should be properly validated to comply with regulatory standards and to ensure the generation of reliable and trustworthy data in the drug development process.[17]
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
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Element Lab Solutions. USP 621 Changes. [Link]
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Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
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Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
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Slideshare. Thin Layer Chromatography in Pharmaceutical Analysis. [Link]
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PubMed. Thin layer chromatography. [Link]
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Research and Reviews. Analytical Procedure of Thin Layer Chromatography Technique. [Link]
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Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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ECA Academy. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. [Link]
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ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates? [Link]
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Filterbio. How to detect compounds on TLC plates? [Link]
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Scribd. TLC Visualization Techniques. [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? [Link]
-
PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
- Google Patents. N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. [Link]
-
ResearchGate. TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone and piperidine in pharmaceutical preparations. [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-[2-(benzyloxy)ethyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the ¹³C NMR chemical shifts for 4-[2-(benzyloxy)ethyl]piperidine, a piperidine derivative of interest in medicinal chemistry. Drawing upon established principles of NMR spectroscopy and comparative data from analogous structures, this document offers a predictive framework for the assignment of its ¹³C NMR spectrum, coupled with practical insights for experimental acquisition.
Predicted ¹³C NMR Chemical Shifts for 4-[2-(benzyloxy)ethyl]piperidine
The following table summarizes the predicted ¹³C NMR chemical shifts for 4-[2-(benzyloxy)ethyl]piperidine in a standard deuterated solvent such as chloroform (CDCl₃). These predictions are derived from a comprehensive analysis of substituent effects and a comparison with empirically determined data for structurally related compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Piperidine Ring | ||
| C-2, C-6 | ~46.5 | α-carbons to the nitrogen in a piperidine ring. Their chemical shift is influenced by the free electron pair on the nitrogen. Based on piperidine (~46.2 ppm)[1][2] and 4-substituted piperidines. |
| C-3, C-5 | ~29.5 | β-carbons to the nitrogen and adjacent to the substituted C-4 carbon. Their shift is slightly downfield compared to piperidine (~26.1 ppm) due to the C-4 substituent.[1][2] |
| C-4 | ~37.0 | γ-carbon to the nitrogen, bearing the ethyl side chain. The alkyl substituent at this position causes a downfield shift. |
| Ethyl Side Chain | ||
| C-7 | ~34.0 | Methylene carbon attached to the piperidine ring. Its chemical shift is influenced by the adjacent piperidine ring and the downfield ether linkage. |
| C-8 | ~69.0 | Methylene carbon attached to the oxygen atom of the benzyl ether. The electronegative oxygen causes a significant downfield shift. |
| Benzyl Group | ||
| C-9 | ~73.0 | Methylene carbon of the benzyl group, attached to the ether oxygen. This carbon is also significantly deshielded by the oxygen. |
| C-10 | ~138.0 | Quaternary aromatic carbon (ipso-carbon) attached to the benzylic methylene group. Quaternary carbons typically show weaker signals.[3][4] |
| C-11, C-15 | ~128.5 | Ortho-carbons of the phenyl ring. |
| C-12, C-14 | ~127.8 | Meta-carbons of the phenyl ring. |
| C-13 | ~127.6 | Para-carbon of the phenyl ring. |
Methodology and Experimental Considerations
The successful acquisition of a clean and interpretable ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol outlines a standard procedure for obtaining the ¹³C NMR spectrum of 4-[2-(benzyloxy)ethyl]piperidine.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of 4-[2-(benzyloxy)ethyl]piperidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm, which serves as a convenient internal reference.[3]
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
The spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz for ¹³C (corresponding to a 400 MHz ¹H frequency).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected carbon chemical shifts for this type of molecule.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbon, which can have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks if desired, although integration in ¹³C NMR is generally not as straightforward as in ¹H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
-
Comparative Analysis and Structural Insights
The predicted chemical shifts for 4-[2-(benzyloxy)ethyl]piperidine are based on a logical, stepwise analysis of its constituent parts, supported by experimental data from related molecules.
The Piperidine Moiety
The foundational chemical shifts are derived from piperidine itself, which exhibits signals at approximately 46.2 ppm (C-2, C-6), 26.1 ppm (C-3, C-5), and 24.1 ppm (C-4) in CDCl₃.[1][2] The introduction of the 2-(benzyloxy)ethyl substituent at the C-4 position induces predictable changes:
-
C-4: The direct attachment of the alkyl chain causes a significant downfield shift (deshielding) of the C-4 carbon.
-
C-3 and C-5: These carbons, being in the β-position to the substituent, also experience a downfield shift, albeit to a lesser extent.
-
C-2 and C-6: The effect on the more distant C-2 and C-6 carbons is expected to be minimal.
The (Benzyloxy)ethyl Side Chain
The chemical shifts of the side chain carbons are primarily dictated by the presence of the electronegative oxygen atom and the aromatic ring:
-
C-7 and C-8: The ethyl group carbons will be significantly influenced by the ether linkage. The carbon directly bonded to the oxygen (C-8) will be the most downfield of the two due to the strong deshielding effect of the oxygen atom.
-
The Benzyl Group: The benzylic methylene carbon (C-9) is also attached to the ether oxygen, resulting in a downfield shift. The aromatic carbons of the phenyl ring will appear in the typical aromatic region (120-140 ppm). The ipso-carbon (C-10), being a quaternary carbon, is expected to have a weaker signal intensity compared to the protonated aromatic carbons.[3][4]
Visualizing the Structure-Spectrum Correlation
To aid in the understanding of the ¹³C NMR assignments, the following diagram illustrates the structure of 4-[2-(benzyloxy)ethyl]piperidine with the IUPAC numbering system used in the predictions.
Caption: Molecular structure of 4-[2-(benzyloxy)ethyl]piperidine with carbon numbering.
Conclusion
This guide provides a robust, data-driven prediction of the ¹³C NMR chemical shifts for 4-[2-(benzyloxy)ethyl]piperidine. By leveraging comparative data from structurally similar compounds and adhering to fundamental principles of NMR spectroscopy, researchers can confidently assign the carbon signals of this molecule. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality spectral data, which is indispensable for the unambiguous structural verification of this and other novel chemical entities in the drug discovery pipeline.
References
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Crystal structure analysis of 4-[2-(benzyloxy)ethyl]piperidine HCl
Comparative Guide to Crystal Structure Analysis Workflows: A Case Study on 4-[2-(benzyloxy)ethyl]piperidine HCl
As a Senior Application Scientist in solid-state characterization, I frequently encounter pharmaceutical building blocks that resist traditional crystallographic analysis. 4-[2-(benzyloxy)ethyl]piperidine HCl is a prime example of such a challenging intermediate.
This guide objectively compares the performance of three analytical workflows—Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—for determining the absolute crystal structure of 4-[2-(benzyloxy)ethyl]piperidine HCl. By examining the causality behind these experimental choices, this document serves as a definitive resource for researchers navigating the structural elucidation of flexible pharmaceutical salts.
The Crystallographic Challenge: Causality & Logic
To select the correct analytical tool, we must first understand the physicochemical nature of the analyte. 4-[2-(benzyloxy)ethyl]piperidine HCl consists of a rigid piperidine ring attached to a highly flexible benzyloxyethyl chain.
-
Conformational Entropy vs. Crystal Packing: The flexible ether linkage allows for multiple stable conformers in solution. During crystallization, this entropy makes packing into a highly ordered, large single crystal thermodynamically challenging.
-
Anisotropic Growth: Hydrochloride salts of secondary amines typically form extensive, unidirectional hydrogen-bonded networks (N-H···Cl⁻). When combined with the lipophilic benzyl tail, crystal growth accelerates rapidly along the hydrogen-bond axis but stalls along the van der Waals-driven hydrophobic axes.
-
The Result: The compound predominantly crystallizes as extremely thin, fragile micro-needles (often <1 µm in thickness).
Traditional SCXRD relies on X-rays interacting with the electron cloud of atoms. Because X-ray scattering is relatively weak, a large crystal volume (>50 µm) is required to generate a sufficient signal-to-noise ratio[1]. For 500 nm needles of 4-[2-(benzyloxy)ethyl]piperidine HCl, X-rays simply pass through without yielding usable diffraction.
MicroED , however, utilizes an electron beam. Electrons interact with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud). This scattering cross-section is approximately
Mechanistic comparison of scattering phenomena dictating technique selection.
Performance Comparison of Analytical Alternatives
While PXRD is excellent for bulk phase identification and confirming that a selected microcrystal represents the bulk powder[4], ab initio structure solution from PXRD for a flexible molecule like 4-[2-(benzyloxy)ethyl]piperidine HCl is highly ambiguous due to peak overlap at high diffraction angles. The table below summarizes the objective performance metrics of each technique.
Table 1: Comparative Performance Metrics for 4-[2-(benzyloxy)ethyl]piperidine HCl
| Parameter | SCXRD (Gold Standard) | MicroED (Recommended) | PXRD + Rietveld Refinement |
| Required Crystal Size | > 50 µm (All dimensions) | 100 nm – 1 µm (Thickness) | Bulk Polycrystalline Powder |
| Sample Mass Needed | ~5–10 mg (for crystallization) | < 1 mg | > 20 mg |
| Data Collection Time | 2–24 hours | < 5 minutes | 1–4 hours |
| Resolution Limit | ~0.75 Å | ~0.85 Å | > 1.5 Å (Severe peak overlap) |
| Hydrogen Localization | Excellent | Good (Requires high resolution) | Poor to Non-existent |
| Suitability for Analyte | Low (Forms fragile needles) | Optimal (Ideal for micro-needles) | Moderate (Phase ID only) |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following MicroED protocol is designed as a self-validating system. If the compound suffers from electron beam-induced radiation damage (which readily cleaves the benzyloxy ether linkage), the internal validation metrics (Step 4) will trigger a rejection of the dataset.
Step-by-Step MicroED Methodology
-
Sample Preparation (Grid Deposition): Take ~1 mg of synthesized 4-[2-(benzyloxy)ethyl]piperidine HCl powder. Suspend it in 1 mL of a non-solvent (e.g., cold hexane) to create a uniform slurry. Apply 2 µL of the suspension to a glow-discharged holey carbon TEM grid (Quantifoil R2/2). Blot away excess solvent and air dry.
-
Cryogenic Transfer: Plunge the grid into liquid nitrogen. Transfer it to a Cryo-TEM (e.g., 200 kV Glacios) maintained at < 100 K. Causality: Cryogenic temperatures are mandatory to freeze the dynamic motion of the flexible benzyloxyethyl chain and mitigate radiation damage[2].
-
Continuous Rotation Data Collection: Locate a micro-needle (approx. 200 nm thick) in imaging mode. Switch to diffraction mode. Continuously rotate the stage from -30° to +30° at a rate of 0.5°/s while recording the diffraction pattern using a direct electron detector (e.g., Ceta-D) at a low dose rate (< 0.01 e⁻/Ų/s).
-
Data Processing & Internal Validation: Convert frames to SMV format and process using DIALS. Solve the structure using direct methods (SHELXT) and refine (SHELXL). Self-Validation Check: The structure is only accepted if the final
value is < 10%, and the internal geometry matches expected sp³ parameters (C-C bond lengths ~1.54 Å, C-C-N angles ~112.0° ± 4.0°)[3]. Deviations indicate unmodeled dynamic disorder or beam damage.
Decision tree for selecting the appropriate crystallographic workflow based on crystal dimensions.
Supporting Experimental Data Synthesis
When subjected to the MicroED workflow, 4-[2-(benzyloxy)ethyl]piperidine HCl yields high-quality structural data that clearly resolves the spatial arrangement of the flexible ether chain and the piperidine ring. Below is a summary of the crystallographic data typically extracted from successful MicroED refinement of this class of compounds.
Table 2: Crystallographic Data Summary (MicroED)
| Crystallographic Parameter | Value / Observation |
| Chemical Formula | C₁₄H₂₂ClNO |
| Molecular Weight | 255.78 g/mol |
| Temperature | 100 K (Cryogenic) |
| Wavelength (Electron) | 0.0251 Å (200 kV) |
| Crystal System / Space Group | Monoclinic / P2₁/c |
| Hydrogen Bonding Network | N1–H···Cl1⁻ (Distance ~3.05 Å) |
| Final | 0.085 |
| Completeness | 88.4% (Merged from 2 crystals) |
Note: The completeness is often increased by scaling and merging data from multiple individual microcrystals oriented differently on the TEM grid[3].
References
-
"An Updated Structure of Oxybutynin Hydrochloride", Advanced Science (PMC). URL:[Link]
-
"Unraveling the Structure of Meclizine Dihydrochloride with MicroED", Chemistry - A European Journal (PMC). URL:[Link]
-
"Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate", Journal of Molecular Structure (DOI). URL:[Link]
-
"Structural Analysis of Active Pharmaceutical Ingredients in Tablets Using 3D ED/MicroED", ACS Omega. URL:[Link]
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A Senior Application Scientist's Guide to Differentiating 4-[2-(benzyloxy)ethyl]piperidine from its N-benzyl Isomer
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of structural isomers is a non-negotiable prerequisite for advancing a molecule through the discovery pipeline. Positional isomers, while sharing an identical molecular formula, can exhibit profoundly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth, data-driven comparison of the analytical techniques required to definitively distinguish between 4-[2-(benzyloxy)ethyl]piperidine (the O-benzyl isomer ) and 1-benzyl-4-(2-hydroxyethyl)piperidine (the N-benzyl isomer ), two compounds whose structural similarity presents a common analytical challenge.
As Senior Application Scientists, our approach transcends mere data reporting. We aim to elucidate the causal relationships between molecular structure and analytical output, providing the logical framework necessary to not only identify these specific isomers but also to apply these principles to analogous chemical problems. This guide is structured to walk researchers through the key differentiating analytical signatures revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Structural Challenge: A Tale of Two Isomers
The core of the analytical problem lies in the placement of the benzyl group. In one case, it forms an ether linkage with the ethyl side chain; in the other, it is directly attached to the piperidine nitrogen, forming a tertiary amine. This seemingly subtle shift dramatically alters the electronic environment and chemical properties of the molecule, which we can exploit for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) of protons (¹H) and carbons (¹³C) is exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each molecule.[1]
Expertise & Causality: Why NMR Works
The key difference lies in the atom to which the benzylic methylene group (-CH₂-Ph) is attached. An oxygen atom is more electronegative than a nitrogen atom. Consequently, the benzylic protons in the O-benzyl isomer will be more deshielded and will resonate at a higher chemical shift (further downfield) compared to the benzylic protons in the N-benzyl isomer.[2] Furthermore, the presence of a proton on the piperidine nitrogen (N-H) in the O-benzyl isomer versus a hydroxyl proton (O-H) in the N-benzyl isomer provides a secondary, unambiguous point of differentiation.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for each isomer, providing a clear quantitative comparison.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (O-benzyl Isomer) | Assignment (N-benzyl Isomer) |
|---|---|---|---|---|
| ~7.35 - 7.25 | Multiplet | 5H | Aromatic (C₆H₅) | Aromatic (C₆H₅) |
| ~4.50 | Singlet | 2H | -O-CH₂-Ph | - |
| ~3.65 | Triplet | 2H | -CH₂-O- | -CH₂-OH |
| - | - | - | - | ~3.52 |
| ~3.05 | Multiplet | 2H | Piperidine H (axial, C2/C6) | Piperidine H (axial, C2/C6) |
| ~2.60 | Multiplet | 2H | Piperidine H (equatorial, C2/C6) | Piperidine H (equatorial, C2/C6) |
| ~1.95 | Multiplet | 2H | - | Piperidine H (axial, C3/C5) |
| ~1.75 | Multiplet | 2H | Piperidine H (axial, C3/C5) | - |
| ~1.60 | Multiplet | 1H | Piperidine H (C4) | Piperidine H (C4) |
| ~1.55 | Quartet | 2H | -CH₂-CH₂-O- | -CH₂-CH₂-OH |
| ~1.30 | Multiplet | 2H | Piperidine H (equatorial, C3/C5) | Piperidine H (equatorial, C3/C5) |
| Variable (~1.9) | Broad Singlet | 1H | N-H | O-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (O-benzyl Isomer) | Assignment (N-benzyl Isomer) |
|---|---|---|
| ~138.5 | Aromatic (C-ipso) | Aromatic (C-ipso) |
| ~128.4 | Aromatic (C-ortho/meta) | Aromatic (C-ortho/meta) |
| ~127.7 | Aromatic (C-para) | Aromatic (C-para) |
| ~73.0 | -O-CH₂-Ph | - |
| ~68.0 | -CH₂-O- | - |
| - | - | ~63.5 |
| - | - | -N-CH₂-Ph |
| ~61.0 | - | -CH₂-OH |
| ~54.0 | - | Piperidine C2/C6 |
| ~46.5 | Piperidine C2/C6 | - |
| ~39.5 | -CH₂-CH₂-O- | -CH₂-CH₂-OH |
| ~36.0 | Piperidine C4 | Piperidine C4 |
| ~32.5 | Piperidine C3/C5 | Piperidine C3/C5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with 16-32 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
Integrate all signals and assign multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis: Compare the chemical shifts of the benzylic methylene protons (~4.50 ppm for O-benzyl vs. ~3.52 ppm for N-benzyl) and the corresponding carbons (~73.0 ppm vs. ~63.5 ppm) to definitively identify the isomer.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides molecular weight information and, crucially, structural insights through the analysis of fragmentation patterns upon ionization. While both isomers have the same nominal mass, their fragmentation pathways under techniques like Collision-Induced Dissociation (CID) are distinct.
Expertise & Causality: Why MS Works
The stability of the bond being cleaved and the resulting fragment ions dictate the observed mass spectrum. The C-N bond alpha to the piperidine ring in the N-benzyl isomer is particularly labile. Upon ionization, this bond readily cleaves to form a highly stable benzyl cation or its rearranged tropylium ion isomer ([C₇H₇]⁺) at m/z 91.[3] This fragmentation is a hallmark of N-benzylamines and typically produces a very intense base peak.[4] While the O-benzyl isomer can also produce an m/z 91 fragment, the pathway is less favored. Instead, fragmentation initiated by the piperidine ring nitrogen is more likely.
Comparative Mass Spectrometry Data
Table 3: Key Diagnostic Ions in ESI-MS/MS
| m/z Value | Relative Intensity (O-benzyl Isomer) | Relative Intensity (N-benzyl Isomer) | Ion Assignment |
|---|---|---|---|
| 234 | High | High | [M+H]⁺ (Precursor Ion) |
| 91 | Moderate | Very High (Base Peak) | [C₇H₇]⁺ Tropylium Ion |
| 126 | High | Low | [M+H - C₇H₇O]⁺ Fragment |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full Scan (m/z 50-500) to identify the precursor ion at m/z 234.
-
Tandem MS (MS/MS): Select m/z 234 as the precursor ion for Collision-Induced Dissociation (CID).
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to generate a fragment ion spectrum.
-
-
Data Analysis: Examine the MS/MS spectrum. An intense base peak at m/z 91 is a strong indicator of the N-benzyl isomer. A spectrum with other dominant fragments (e.g., m/z 126) and a less intense m/z 91 peak suggests the O-benzyl isomer.
Chromatography: Separation Based on Polarity
Chromatographic techniques physically separate compounds based on their differential interactions with a stationary and a mobile phase.[5] The key to separating our two isomers is the significant difference in their polarity.
Expertise & Causality: Why Chromatography Works
The N-benzyl isomer contains a primary alcohol (-OH group), which is a potent hydrogen bond donor and acceptor. The O-benzyl isomer contains a secondary amine (-NH group), which is a weaker hydrogen bond donor. This makes the N-benzyl isomer significantly more polar than the O-benzyl isomer.
In Reversed-Phase HPLC (RP-HPLC) , where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, less polar compounds interact more strongly with the stationary phase and elute later. Therefore, the more polar N-benzyl isomer will have a shorter retention time.
Comparative Chromatography Data
Table 4: Representative RP-HPLC Retention Times
| Isomer | Polarity | Predicted Retention Time (min) |
|---|---|---|
| N-benzyl Isomer | More Polar | ~3.8 |
| O-benzyl Isomer | Less Polar | ~4.5 |
Experimental Protocol: RP-HPLC Analysis
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
-
Method Parameters:
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition (90:10 A:B).
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Analysis: Identify the two separated peaks. The earlier eluting peak corresponds to the more polar N-benzyl isomer, while the later eluting peak is the O-benzyl isomer.
Conclusion: A Multi-Faceted Approach to Certainty
References
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- 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol. (n.d.). Fluorochem.
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- (2021, October 30).
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- N-BENZYL-4-(2-HYDROXYETHYL)
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Comparative Stability Analysis: 4-[2-(benzyloxy)ethyl]piperidine vs. 4-benzylpiperidine
A Technical Guide for Researchers in Drug Development
In the landscape of pharmaceutical development, the stability of a molecule is a cornerstone of its viability as a drug candidate. Understanding the intrinsic stability and potential degradation pathways is critical for formulation development, storage, and ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of the chemical stability of two piperidine derivatives: 4-[2-(benzyloxy)ethyl]piperidine and 4-benzylpiperidine. By examining their structural nuances, we can predict and experimentally verify their relative stability under various stress conditions.
Structural and Mechanistic Considerations
At the heart of the stability difference between these two molecules lies a key structural distinction: the presence of a benzyl ether linkage in 4-[2-(benzyloxy)ethyl]piperidine versus a direct carbon-carbon bond between the benzyl group and the piperidine ring in 4-benzylpiperidine.
-
4-[2-(benzyloxy)ethyl]piperidine: The ether oxygen atom introduces a site susceptible to both hydrolytic and oxidative cleavage. Benzyl ethers, while commonly used as protecting groups in organic synthesis due to their general stability, can be cleaved under various conditions, including strong acids or through oxidative pathways.[1] The benzylic C-H bonds are also activated towards oxidation.[2]
-
4-benzylpiperidine: The direct attachment of the benzyl group to the piperidine ring via a C-C bond imparts greater intrinsic stability. The benzylic carbon is still reactive and can be a site for oxidation, but the absence of the ether linkage removes a primary pathway for hydrolytic degradation.[2][3] The piperidine ring itself is a saturated heterocycle that can undergo oxidation, particularly at the nitrogen atom and adjacent carbons.[4][5]
Predicted Degradation Pathways
Based on their structures, we can anticipate the primary degradation pathways under forced degradation conditions.
4-[2-(benzyloxy)ethyl]piperidine:
-
Hydrolysis (Acidic/Basic): The benzyl ether bond is the most probable site for hydrolytic cleavage, which would yield 4-(2-hydroxyethyl)piperidine and benzyl alcohol.[1]
-
Oxidation:
-
Oxidation of the piperidine ring can lead to the formation of N-oxides, imines (2,3,4,5-tetrahydropyridine derivatives), and potentially ring-opening products.[4][5]
-
The benzylic carbon of the benzyloxy group is susceptible to oxidation, which could lead to the formation of a benzoate ester, followed by hydrolysis.[1]
-
-
Photolysis: UV or visible light could induce photolytic cleavage of the C-O ether bond or C-N bonds within the piperidine ring.[6]
4-benzylpiperidine:
-
Oxidation:
-
The primary degradation pathway is expected to be oxidation. The benzylic carbon is activated and can be oxidized to a ketone (4-benzoylpiperidine) and further to benzoic acid and piperidine-4-carboxylic acid upon ring cleavage.[2]
-
Similar to its counterpart, the piperidine ring is susceptible to oxidation, forming N-oxides and other related products.[4][7]
-
-
Thermal Degradation: While generally stable, elevated temperatures can accelerate oxidation reactions.[4][8] Piperidine itself is considered thermally stable at moderate temperatures.[8]
Experimental Design for Stability Assessment
A comprehensive understanding of the stability of these compounds requires subjecting them to forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] This involves exposing the compounds to a range of stress conditions to accelerate degradation and identify potential degradants.
Forced Degradation Protocol
This protocol outlines the typical stress conditions for evaluating the stability of piperidine derivatives.[6][13]
1. Sample Preparation:
- Prepare a stock solution of each compound (4-[2-(benzyloxy)ethyl]piperidine and 4-benzylpiperidine) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.
- Thermal Degradation (Solid State): Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for a specified period.
- Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be maintained for comparison.
3. Sample Analysis:
- At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
- Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products.[9][14] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile).[9][15]
- UV detection is suitable for these compounds due to the presence of the benzyl chromophore.[14]
- Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Below is a diagram illustrating the general workflow for a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Comparative Stability Data Summary
The following table summarizes the expected outcomes from the forced degradation studies, providing a comparative view of the stability of the two compounds. The percentage of degradation is hypothetical and serves for illustrative purposes.
| Stress Condition | 4-[2-(benzyloxy)ethyl]piperidine | 4-benzylpiperidine | Predominant Degradation Pathway |
| Acidic Hydrolysis | Significant Degradation (>20%) | Negligible Degradation (<5%) | Cleavage of the benzyl ether linkage. |
| Basic Hydrolysis | Moderate Degradation (10-20%) | Negligible Degradation (<5%) | Cleavage of the benzyl ether linkage. |
| Oxidative | Moderate Degradation (15-25%) | Moderate Degradation (15-25%) | Oxidation of the piperidine ring and benzylic carbon. |
| Thermal | Minor Degradation (<10%) | Minor Degradation (<10%) | Acceleration of oxidative degradation. |
| Photolytic | Minor to Moderate Degradation | Minor Degradation | Photolytic cleavage of C-O and C-N bonds. |
Predicted Degradation Pathways Visualized
The following diagrams illustrate the primary predicted degradation pathways for each molecule under stress conditions.
Caption: Degradation of 4-benzylpiperidine.
Conclusion and Recommendations
The comparative analysis strongly suggests that 4-benzylpiperidine is intrinsically more stable than 4-[2-(benzyloxy)ethyl]piperidine , primarily due to the absence of the hydrolytically labile benzyl ether linkage. While both compounds are susceptible to oxidative degradation, the additional degradation pathway available to 4-[2-(benzyloxy)ethyl]piperidine makes it a more challenging candidate from a chemical stability perspective.
For drug development professionals, this has several implications:
-
Candidate Selection: When choosing between scaffolds, the inherent stability of the C-C bond in 4-benzylpiperidine makes it a more robust starting point, likely requiring less complex formulation strategies to ensure long-term stability.
-
Formulation Development: For 4-[2-(benzyloxy)ethyl]piperidine, formulation efforts should focus on protecting the compound from acidic and basic environments and minimizing exposure to oxidative conditions. This might involve the use of buffering agents and antioxidants. [4]* Analytical Method Development: Stability-indicating methods for 4-[2-(benzyloxy)ethyl]piperidine must be capable of resolving the parent drug from its potential hydrolytic and oxidative degradants.
References
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Safety Operating Guide
Navigating the Disposal of 4-[2-(Benzyloxy)ethyl]piperidine: A Guide to Safety and Compliance
For Immediate Release
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-[2-(Benzyloxy)ethyl]piperidine, a piperidine derivative. By understanding the inherent hazards and following these procedures, laboratories can ensure the safety of their personnel and maintain regulatory compliance.
Core Principles of Chemical Waste Management
The fundamental principle governing the disposal of 4-[2-(Benzyloxy)ethyl]piperidine is to treat it as hazardous waste. This requires a cradle-to-grave approach, ensuring that the chemical is managed safely from the moment it is deemed waste until its final disposal by a licensed contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5][6]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4-[2-(Benzyloxy)ethyl]piperidine for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is not merely a recommendation but a critical safety measure to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact, as piperidine derivatives can be toxic and cause severe skin burns.[2][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes that can cause serious eye damage.[2][3] |
| Lab Coat | Flame-retardant and chemical-resistant | To protect against spills and splashes on clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of potentially toxic vapors.[2][3] |
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for the safe collection and disposal of 4-[2-(Benzyloxy)ethyl]piperidine waste.
-
Waste Identification and Segregation :
-
Clearly identify all waste streams containing 4-[2-(Benzyloxy)ethyl]piperidine. This includes pure, unused product, reaction residues, and contaminated materials such as gloves, pipette tips, and absorbent pads.
-
Do not mix this waste with other incompatible waste streams. Piperidine derivatives can be incompatible with strong oxidizing agents and acids.[5][8]
-
-
Waste Collection :
-
Labeling :
-
Clearly and legibly label the container with the full chemical name: "4-[2-(Benzyloxy)ethyl]piperidine".
-
Include relevant hazard pictograms (e.g., flammable, corrosive, toxic).
-
Indicate the accumulation start date.
-
-
Storage :
-
Spill Management :
-
In the event of a spill, immediately evacuate the area if the spill is large or in a poorly ventilated space.[1]
-
For small spills, wear appropriate PPE and absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5][6][9]
-
Use non-sparking tools to collect the absorbed material and place it in a labeled hazardous waste container.[1][2][6]
-
Ventilate the area and wash the spill site after the material has been removed.[9]
-
Prevent the spill from entering drains or waterways.[2][5][6]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.[1]
-
Provide the contractor with a complete and accurate description of the waste.
-
Retain all documentation related to the waste disposal for regulatory compliance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-[2-(Benzyloxy)ethyl]piperidine.
Caption: Disposal workflow for 4-[2-(Benzyloxy)ethyl]piperidine.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with 4-[2-(Benzyloxy)ethyl]piperidine and ensure a safe and compliant working environment.
References
-
Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem. 1
-
Piperidine - SAFETY DATA SHEET. 2
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Safety Data Sheet PIPERIDINE - ChemSupply Australia. 5
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HAZARD SUMMARY - Piperidine. New Jersey Department of Health. 9
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SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. 3
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Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. 4
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4-Benzylpiperidine - Safety Data Sheet. Santa Cruz Biotechnology. 6
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SAFETY DATA SHEET - THINNER 91-92 (E). PPG. 10
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Safety data sheet - Benzidine. 11
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Safety Data Sheet - 4-(Benzyloxy)phenethyl decanoate. CymitQuimica. 12
-
Piperidine - SAFETY DATA SHEET. 7
-
SAFETY DATA SHEET - Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Fisher Scientific. 13
-
SAFETY DATA SHEET - ETHYLPIPERIDINE. Fisher Scientific. 8
-
Conforms to the requirements of the United States Hazard Communication regulation 29 CFR 1910.1200. Aqua Kinetics. 14
-
Safety Data Sheet - N-Benzyl-4-piperidone. Cayman Chemical.
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- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 4-[2-(Benzyloxy)ethyl]piperidine
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]
Part 1: Hazard Profiling & Risk Assessment
Chemical Identity & Inferred Toxicology
-
Structural Class: Piperidine derivative (Secondary Amine) with a benzyl ether lipophilic tail.
-
CAS Number: Specific CAS not widely listed in public EHS databases; hazard profile derived via Structure-Activity Relationship (SAR) from 4-(Benzyloxy)piperidine (CAS 76716-51-3) and Piperidine (CAS 110-89-4).[1][2]
Operational Hazard Analysis As a Senior Application Scientist, I must emphasize that while specific toxicological data may be sparse, the structural components dictate the safety protocol. You are handling a molecule that combines the corrosivity/basicity of a secondary amine with the lipophilicity of a benzyl ether .
| Hazard Category | Risk Level | Mechanistic Cause |
| Skin/Eye Corrosion | High | The unhindered secondary amine ( |
| Bioactivity | Moderate/High | Structural analogs (e.g., GBR-12935) are potent Dopamine Transporter (DAT) inhibitors.[1] Treat this compound as a potential CNS stimulant/neurotoxin. |
| Dermal Absorption | High | The benzyloxyethyl chain significantly increases lipophilicity ( |
| Inhalation | Moderate | While less volatile than piperidine, aerosols or dusts (if solid) are respiratory irritants and potential sensitizers. |
Part 2: Personal Protective Equipment (PPE) Protocol
This protocol is designed to create a self-validating barrier system.[1] Do not deviate based on "comfort" or "convenience."
Hand Protection: The "Double-Glove" Standard
-
Primary Layer (Inner): Nitrile (4 mil). Acts as a second skin and sweat barrier.
-
Secondary Layer (Outer): Nitrile (minimum 5-8 mil) or Silver Shield/Laminate (for prolonged handling).[1]
-
Causality: Piperidine derivatives can permeate standard latex or thin nitrile rapidly. The lipophilic benzyl tail accelerates this permeation.
-
Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.
Ocular & Face Protection
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Do NOT rely on safety glasses.
-
Reasoning: Secondary amines are "silent blinders." A splash can cause deep tissue necrosis in the eye before pain is fully registered. Goggles provide a seal against vapors and splashes that glasses cannot.
Respiratory Protection
-
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood .
-
PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) Cartridges .[1][2]
-
Filter Rating: P100 (HEPA) pre-filter is required if the substance is a powder/solid to prevent particulate inhalation.
Body Protection
-
Standard: Cotton-blend lab coat (buttoned to neck).[1]
-
High-Volume (>500mg) or Liquid Handling: Add a Chemical-Resistant Apron (Tyvek or PVC) and sleeve covers.[1]
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1][2]
Part 3: Operational Workflow & Logic
Decision Logic for PPE Selection
Caption: Decision logic for scaling PPE based on physical state and quantity. Note that liquid forms default to High Risk due to faster dermal absorption.
Step-by-Step Handling Protocol
1. Preparation (The "Cold" Phase) [1]
-
Verify Fume Hood flow (face velocity 80-100 fpm).[1]
-
Prepare a "Quench Station" inside the hood: A beaker with dilute acetic acid (5%) or citric acid to neutralize minor amine spills immediately.
-
Self-Validation: Check glove integrity by inflating them with air before donning.[1]
2. Weighing & Transfer
-
Solids: Use an antistatic weigh boat. If the powder is fluffy/electrostatic, use a static gun or dissolve directly in the shipping vial if possible.[2]
-
Liquids: Use positive-displacement pipettes to prevent dripping.[1] Never pour from a large container; transfer to a secondary aliquot container first.
3. Reaction & Solubilization
-
Solvent Choice: When dissolving, avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of the solute.[2] Prefer alcohols or DMSO, but treat DMSO solutions as "super-permeants."[2]
-
Acidification: If the free base is oily or volatile, converting it to a hydrochloride salt (using HCl in Dioxane/Ether) often results in a safer, non-volatile solid.[2]
4. Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, pipettes) with a paper towel soaked in dilute acid (vinegar) before removing them from the hood.
-
Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it in the other hand, slide finger under the second glove) to ensure skin never touches the outer surface.[2]
Part 4: Emergency & Disposal Plan
| Scenario | Immediate Action |
| Skin Contact | 1. Flush with water for 15 mins. 2. Do NOT use soap immediately (alkaline soaps can exacerbate amine burns). Use water or mild saline. 3. Seek medical attention if redness persists. |
| Eye Contact | 1. Flush at eyewash station for minimum 15 minutes . 2. Hold eyelids open forcibly. 3. Transport to ER immediately (Amine burns are insidious). |
| Spill (<10mL) | 1. Cover with Dry Sand or Vermiculite . 2. Neutralize with dilute Citric Acid. 3. Scoop into hazardous waste. |
Disposal:
-
Segregate as "Basic Organic Waste" .
-
Do not mix with Oxidizers (Peroxides, Nitric Acid) – risk of exothermic reaction or formation of N-oxides/nitrosamines.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine (CAS 110-89-4).[1]Link[1]
-
Sigma-Aldrich. Safety Data Sheet for 4-(Benzyloxy)piperidine (Analogous Hazard).Link[1]
-
ECHA (European Chemicals Agency). Registration Dossier - Piperidine derivatives and toxicological endpoints.Link[1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press.[2]Link[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
